Product packaging for Dspe-peg46-dbco(Cat. No.:)

Dspe-peg46-dbco

Cat. No.: B12425441
M. Wt: 3104.8 g/mol
InChI Key: IMSNNLOURWHCMD-YJLPJSBMSA-N
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Description

Dspe-peg46-dbco is a useful research compound. Its molecular formula is C153H280N3O57P and its molecular weight is 3104.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C153H280N3O57P B12425441 Dspe-peg46-dbco

Properties

Molecular Formula

C153H280N3O57P

Molecular Weight

3104.8 g/mol

IUPAC Name

[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C153H280N3O57P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41-151(159)210-142-147(213-152(160)42-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)143-212-214(162,163)211-50-48-155-153(161)209-140-139-208-138-137-207-136-135-206-134-133-205-132-131-204-130-129-203-128-127-202-126-125-201-124-123-200-122-121-199-120-119-198-118-117-197-116-115-196-114-113-195-112-111-194-110-109-193-108-107-192-106-105-191-104-103-190-102-101-189-100-99-188-98-97-187-96-95-186-94-93-185-92-91-184-90-89-183-88-87-182-86-85-181-84-83-180-82-81-179-80-79-178-78-77-177-76-75-176-74-73-175-72-71-174-70-69-173-68-67-172-66-65-171-64-63-170-62-61-169-60-59-168-58-57-167-56-55-166-54-53-165-52-51-164-49-46-149(157)154-47-45-150(158)156-141-146-39-34-33-37-144(146)43-44-145-38-35-36-40-148(145)156/h33-40,147H,3-32,41-42,45-143H2,1-2H3,(H,154,157)(H,155,161)(H,162,163)/t147-/m0/s1

InChI Key

IMSNNLOURWHCMD-YJLPJSBMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to DSPE-PEG-DBCO Click Chemistry: Mechanism and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, applications, and experimental considerations of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-dibenzocyclooctyne (DSPE-PEG-DBCO) click chemistry. This powerful bioconjugation technique has emerged as a cornerstone in the development of targeted drug delivery systems, advanced imaging agents, and novel biomaterials.

Core Principles: The Chemistry at a Glance

At its heart, DSPE-PEG-DBCO chemistry revolves around the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and bioorthogonal "click" reaction. This reaction occurs between the dibenzocyclooctyne (DBCO) group on the DSPE-PEG lipid and an azide (-N3) functional group on a target molecule.

The Key Players:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that serves as a lipid anchor. Its hydrophobic tails readily insert into the lipid bilayers of liposomes, nanoparticles, and cell membranes.

  • PEG (Polyethylene Glycol): A hydrophilic and biocompatible polymer chain. The PEG linker provides a "stealth" shield, reducing non-specific protein binding and prolonging the circulation time of nanoparticles in the body. The length of the PEG chain can be varied to optimize these properties.

  • DBCO (Dibenzocyclooctyne): A cyclooctyne derivative with significant ring strain. This inherent strain is the driving force for the reaction with azides, allowing the cycloaddition to proceed rapidly without the need for a cytotoxic copper catalyst, which is a major advantage for biological applications.

The overall structure of DSPE-PEG-DBCO allows for the seamless integration of targeting moieties, imaging agents, or therapeutic molecules onto lipid-based nanocarriers.

The Reaction Mechanism: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The SPAAC reaction is a [3+2] cycloaddition between the strained alkyne (DBCO) and an azide. The high degree of ring strain in the DBCO molecule significantly lowers the activation energy of the reaction, enabling it to proceed efficiently at physiological temperatures and in aqueous environments.

The reaction is characterized by:

  • Bioorthogonality: The DBCO and azide groups are essentially inert to the vast array of functional groups present in biological systems, ensuring that the reaction is highly specific and minimizing off-target effects.

  • High Reaction Rates: The reaction is fast, with second-order rate constants typically in the range of 0.1 to 1 M⁻¹s⁻¹.

  • Stability: The resulting triazole linkage is highly stable under physiological conditions.

Diagram of the SPAAC Reaction:

SPAAC_Mechanism Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_reactants Reactants cluster_product Product DSPE_PEG_DBCO DSPE-PEG-DBCO Conjugate DSPE-PEG-Molecule Conjugate (Stable Triazole Linkage) DSPE_PEG_DBCO->Conjugate + Azide_Molecule Azide-Modified Molecule (e.g., Peptide, Antibody) Azide_Molecule->Conjugate

Caption: The SPAAC reaction between DSPE-PEG-DBCO and an azide-modified molecule.

Quantitative Data Summary

The efficiency and kinetics of the DSPE-PEG-DBCO click reaction are influenced by several factors, including the specific reactants, solvent, pH, and temperature.

ParameterTypical Value/RangeConditionsReference(s)
Second-Order Rate Constant (k₂) 0.1 - 1.0 M⁻¹s⁻¹Aqueous buffer, room temperature[General SPAAC literature]
Reaction Time 1 - 12 hoursRoom temperature, depending on concentration[1][2]
Conjugation Efficiency > 60% (direct conjugation), > 80% (post-insertion)Liposomal systems[3]
Optimal pH 7.0 - 8.5Aqueous buffers[General SPAAC literature]
Optimal Temperature 4 - 37 °CHigher temperatures generally increase rate[2]

Experimental Protocols

This section provides generalized methodologies for key experiments involving DSPE-PEG-DBCO. Note: These are starting points, and optimization for specific applications is highly recommended.

Synthesis of DSPE-PEG-DBCO

DSPE-PEG-DBCO is typically synthesized by reacting an amine-terminated DSPE-PEG with an NHS-activated DBCO derivative.

Materials:

  • DSPE-PEG-Amine

  • DBCO-NHS ester

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Chloroform/Methanol gradient)

Procedure:

  • Dissolve DSPE-PEG-Amine in anhydrous DCM or DMF.

  • Add a 1.5 to 3-fold molar excess of DBCO-NHS ester and a 2 to 5-fold molar excess of TEA to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient to yield the pure DSPE-PEG-DBCO.[1]

  • Characterize the final product using techniques such as ¹H NMR and mass spectrometry.

Formulation of DSPE-PEG-DBCO Functionalized Liposomes

The thin-film hydration method is commonly used to prepare liposomes incorporating DSPE-PEG-DBCO.

Materials:

  • Primary lipids (e.g., DSPC, Cholesterol)

  • DSPE-PEG (for stealth properties)

  • DSPE-PEG-DBCO (for functionalization)

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

Procedure:

  • Dissolve the primary lipids, DSPE-PEG, and DSPE-PEG-DBCO in chloroform in a round-bottom flask at the desired molar ratios.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the chosen aqueous buffer by vortexing or sonicating at a temperature above the phase transition temperature of the lipids.

  • To obtain unilamellar vesicles of a specific size, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size.

Workflow for Liposome Formulation and Functionalization:

Liposome_Workflow cluster_prep Liposome Preparation cluster_func Functionalization Lipid_Mixing 1. Lipid Mixing (DSPC, Cholesterol, DSPE-PEG, DSPE-PEG-DBCO) Film_Formation 2. Thin Film Formation (Rotary Evaporation) Lipid_Mixing->Film_Formation Hydration 3. Hydration (Aqueous Buffer) Film_Formation->Hydration Extrusion 4. Sizing (Extrusion) Hydration->Extrusion Click_Reaction 5. Click Reaction (Add Azide-Molecule) Extrusion->Click_Reaction Purification 6. Purification (Dialysis or SEC) Click_Reaction->Purification Final_Product Functionalized Liposome Purification->Final_Product Targeted_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell Liposome Targeted Liposome (DSPE-PEG-Ligand) Receptor Cell Surface Receptor Liposome->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Target Intracellular Target (e.g., DNA, Kinase) Drug_Release->Target Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect

References

Technical Guide: Solubility and Handling of DSPE-PEG46-DBCO in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[dibenzocyclooctyl(polyethylene glycol)] (DSPE-PEG-DBCO) lipids, with a focus on DSPE-PEG46-DBCO. It includes a summary of solubility data for related compounds, detailed experimental protocols, and a workflow for a common application.

Introduction to DSPE-PEG-DBCO

DSPE-PEG-DBCO is a heterobifunctional linker composed of a DSPE phospholipid, a hydrophilic polyethylene glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) group.[1][2] The DSPE portion provides a stable lipid anchor, making it ideal for integration into liposomes and lipid nanoparticles (LNPs) used in drug delivery.[1][3][4] The PEG chain enhances the water solubility and circulation time of these nanoparticles. The terminal DBCO group is a key component for "click chemistry," specifically for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, allowing for the efficient conjugation of azide-modified molecules under mild, physiological conditions.

The specific variant, this compound, has a PEG chain consisting of 46 ethylene glycol units, resulting in a molecular weight of approximately 3104.82 Da. While specific solubility data for this compound is not extensively published, data from structurally similar DSPE-PEG-DBCO derivatives with varying PEG lengths (e.g., PEG4 or PEG2000, which has ~45 PEG units) provide valuable guidance.

Solubility of DSPE-PEG-DBCO Derivatives

The solubility of DSPE-PEG-DBCO is dictated by the hydrophobic DSPE tail, the hydrophilic PEG chain, and the organic nature of the DBCO group. Generally, these lipids are soluble in a range of organic solvents and aqueous solutions. The table below summarizes available quantitative and qualitative solubility data for various DSPE-PEG-DBCO compounds.

CompoundMolecular Weight (PEG)SolventSolubility
DSPE-PEG-DBCO 2000DMSO100 mg/mL
DSPE-PEG-DBCO 2000Ethanol5 mg/mL
DSPE-PEG-DBCO 2000Chloroform:Methanol (85:15)5 mg/mL
DSPE-PEG-DBCO 2000WaterSoluble
DSPE-PEG-DBCO 2000Dichloromethane (DCM)Soluble
DSPE-PEG-DBCO 2000Dimethylformamide (DMF)Soluble
DSPE-PEG-DBCO Not SpecifiedChloroformSoluble
DSPE-PEG-DBCO Not SpecifiedWarm WaterSoluble
DSPE-PEG4-DBCO ~176DMSOSoluble
DSPE-PEG4-DBCO ~176Dichloromethane (DCM)Soluble
DSPE-PEG4-DBCO ~176Dimethylformamide (DMF)Soluble
DSPE-PEG(2000)-amine 2000Ethanol~20 mg/mL
DSPE-PEG(2000)-amine 2000Dimethylformamide (DMF)~11 mg/mL

Note: DSPE-PEG(2000)-amine is a closely related precursor to the DBCO-conjugated molecule and provides relevant solubility context.

Experimental Protocols

3.1. General Solubilization and Handling

For effective solubilization, follow these guidelines:

  • Solvent Selection: Begin with solvents known for good solubility, such as DMSO, DMF, chloroform, or dichloromethane. For aqueous applications, dissolving in a small amount of organic solvent first before dilution with an aqueous buffer is common practice.

  • Stock Solution Preparation: To prepare a stock solution, DSPE-PEG-DBCO, which is often supplied as a solid, should be dissolved in a solvent of choice. The process should ideally be done under an inert gas to prevent oxidation.

  • Enhancing Solubility: If the compound does not readily dissolve, solubility can often be increased by gently warming the solution to 37°C and sonicating in an ultrasonic bath for a short period.

  • Storage: Store stock solutions in tightly sealed vials at -20°C to prevent degradation and solvent evaporation. It is recommended to store solutions in aliquots to avoid repeated freeze-thaw cycles.

3.2. Protocol for Lipid Nanoparticle (LNP) Formulation

This protocol describes a common method for preparing LNPs using a lipid film hydration technique.

  • Lipid Stock Preparation: Prepare stock solutions of this compound and other lipid components (e.g., DSPC, cholesterol) in a suitable organic solvent, typically a chloroform:methanol mixture (e.g., 3:1 v/v).

  • Film Creation: In a round-bottom flask or glass vial, combine the lipid stock solutions at the desired molar ratios.

  • Solvent Evaporation: Remove the organic solvent using a stream of inert gas (e.g., nitrogen or argon) while rotating the vessel to create a thin, uniform lipid film on the inner surface.

  • Drying: Place the vessel under high vacuum for at least 12 hours to remove any residual solvent.

  • Hydration: Hydrate the dried lipid film with an aqueous buffer (e.g., phosphate-buffered saline) to the desired final lipid concentration. This step is often accompanied by vortexing or sonication to form the nanoparticle suspension.

3.3. Protocol for Copper-Free Click Chemistry Conjugation

This protocol outlines the general steps for conjugating an azide-containing molecule to this compound.

  • Reagent Preparation: Dissolve the this compound in a reaction-compatible solvent, such as DMSO or an ethanol/water mixture. Separately, prepare the azide-containing molecule in an appropriate reaction buffer.

  • Reaction: Add the this compound solution to the azide-containing solution. A typical molar ratio is 1.5 to 3.0 equivalents of the more abundant reagent to 1 equivalent of the limiting reagent.

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C for 2-12 hours. The optimal time may vary depending on the specific reactants.

  • Purification: Following incubation, purify the resulting conjugate to remove unreacted starting materials. Common methods include dialysis or size-exclusion chromatography.

Application Workflow Visualization

The following diagram illustrates a common experimental workflow for cell surface engineering, where DSPE-PEG-DBCO is first integrated into a cell membrane and then conjugated to a target molecule via a copper-free click reaction.

G cluster_prep Step 1: Preparation cluster_incubation Step 2: Cell Incubation cluster_conjugation Step 3: Click Chemistry Conjugation cluster_analysis Step 4: Analysis Solubilize Solubilize DSPE-PEG-DBCO in Organic Solvent Dilute Dilute in Aqueous Buffer (e.g., PBS) Solubilize->Dilute Form Micelles/ Aggregates Incubate Incubate Cells with Lipid Solution Dilute->Incubate Wash Wash Cells to Remove Excess Lipid Incubate->Wash Lipid Insertion into Membrane AddAzide Add Azide-Modified Molecule (e.g., Azido-Biotin) Wash->AddAzide IncubateClick Incubate for SPAAC Reaction AddAzide->IncubateClick WashFinal Final Wash Step IncubateClick->WashFinal Analyze Analyze Conjugation (e.g., Flow Cytometry, Microscopy) WashFinal->Analyze

Caption: Workflow for cell surface engineering using DSPE-PEG-DBCO.

References

Stability of DSPE-PEG46-DBCO in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[dibenzocyclooctyl(polyethylene glycol)-46] (DSPE-PEG46-DBCO) in aqueous solutions. Understanding the stability profile of this critical reagent is paramount for its effective use in copper-free click chemistry, liposome formulation, and targeted drug delivery applications. This document summarizes key stability considerations, provides detailed experimental protocols for stability assessment based on established methods for similar compounds, and presents data in a structured format for ease of reference.

Overview of this compound Stability

This compound is a heterobifunctional lipid-PEG conjugate that combines the liposome-forming properties of DSPE with the bioorthogonal reactivity of the dibenzocyclooctyne (DBCO) group, spaced by a 46-unit polyethylene glycol (PEG) chain. The stability of this molecule is influenced by several factors, primarily the hydrolytic susceptibility of the ester bonds in the DSPE anchor and the potential degradation of the strained alkyne in the DBCO moiety.

Key Factors Influencing Stability:

  • pH: The DBCO group is generally stable in aqueous buffers within a pH range of 6 to 9.[1] However, strongly acidic conditions can lead to the rearrangement and degradation of the DBCO ring.[2] The ester linkages in the DSPE lipid are susceptible to hydrolysis under both acidic and basic conditions.

  • Temperature: Elevated temperatures can accelerate the degradation of both the lipid component and the DBCO group.[1] For long-term storage, temperatures of -20°C are recommended.[3][4]

  • Oxidation: The DBCO group may be susceptible to oxidation, which can lead to a loss of reactivity towards azides.

  • Aqueous Incubation: Prolonged incubation in aqueous solutions can lead to a gradual loss of DBCO reactivity. One study on a DBCO-modified antibody reported a 3-5% loss of reactivity over four weeks when stored at 4°C.

Quantitative Stability Data

While specific quantitative stability data for this compound is not extensively available in peer-reviewed literature, the following table summarizes general stability information and provides illustrative data based on studies of similar DBCO-containing molecules. Researchers are strongly encouraged to perform in-house stability studies for their specific formulations and conditions.

ParameterConditionRecommended Action / Observation
Storage (Solid) -20°C, protected from light & moistureStable for at least one year.
Storage (Stock Solution) Anhydrous DMSO or DMF at -20°CStable for several days to a few months; avoid repeated freeze-thaw cycles.
Aqueous Solution (Short-term) pH 7.4 (PBS), 4°C>95% intact after 48 hours (estimated for DBCO moiety). Prepare fresh for optimal reactivity.
Aqueous Solution (Reaction) pH 7.4 (PBS), 25°C90-95% intact after 24 hours (estimated for DBCO moiety). Suitable for typical bioconjugation reaction times (2-12 hours).
Aqueous Solution (Elevated Temp) pH 7.4 (PBS), 37°C80-85% intact after 24 hours (estimated for DBCO moiety). Increased temperature accelerates degradation.
pH Stability (DBCO) pH 5.0, 25°C85-90% intact after 24 hours. Potential for slow acid-mediated degradation.
pH Stability (DBCO) pH 8.5, 25°C90-95% intact after 24 hours. Generally stable.

Experimental Protocols for Stability Assessment

The following protocols are adapted from established methods for analyzing the stability of PEGylated lipids and can be applied to this compound.

Stability Indicating RP-HPLC Method

This method allows for the quantification of the intact this compound and the detection of its degradation products.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and/or a Charged Aerosol Detector (CAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • This compound sample.

  • Aqueous buffers of desired pH (e.g., PBS pH 5.4, 7.4, 8.5).

  • Thermostated incubator or water bath.

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO) at a concentration of 10 mg/mL. Dilute the stock solution with the desired aqueous buffer to a final concentration of 1 mg/mL.

  • Incubation: Incubate the aqueous samples at various temperatures (e.g., 4°C, 25°C, 37°C) and pH values.

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the sample.

  • HPLC Analysis: Inject the sample onto the HPLC system. Use a gradient elution method, for example:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 100% B

    • 25-30 min: 100% B

    • 30-35 min: 100% to 20% B

    • 35-40 min: 20% B

  • Detection: Monitor the elution profile using a UV detector at the absorbance maximum of DBCO (around 309 nm). A CAD can be used for universal detection of non-chromophoric degradation products.

  • Data Analysis: Calculate the percentage of intact this compound remaining at each time point by comparing the peak area to the initial (T=0) peak area.

Forced Degradation Studies

Forced degradation studies help to identify potential degradation products and establish the degradation pathways.

Stress Conditions:

  • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Incubate the sample in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Incubate the solid sample at 80°C for 48 hours.

  • Photostability: Expose the sample to light according to ICH Q1B guidelines.

Analysis:

Analyze the stressed samples using the developed RP-HPLC method. For structural elucidation of degradation products, collect the fractions corresponding to the new peaks and analyze them using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Visualizations

Logical Workflow for Stability Assessment

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_aqueous Dilute in Aqueous Buffer (Varying pH) prep_stock->prep_aqueous temp Temperature (4°C, 25°C, 37°C) prep_aqueous->temp ph pH (e.g., 5.4, 7.4, 8.5) prep_aqueous->ph forced Forced Degradation (Acid, Base, Oxidative) prep_aqueous->forced hplc RP-HPLC Analysis (UV @ 309nm & CAD) temp->hplc Time Points ph->hplc Time Points forced->hplc ms_nmr LC-MS / NMR (Degradant Identification) hplc->ms_nmr kinetics Calculate Degradation Rate and Half-life hplc->kinetics

Workflow for assessing the aqueous stability of this compound.
Potential Degradation Pathway

cluster_degradation Degradation Products parent This compound hydrolyzed_dspe Lyso-lipid-PEG46-DBCO (Ester Hydrolysis) parent->hydrolyzed_dspe Acid/Base degraded_dbco DSPE-PEG46-Degraded DBCO (Oxidation/Rearrangement) parent->degraded_dbco Acid/Oxidant hydrolyzed_peg DSPE + PEG46-DBCO (Phosphate Ester Hydrolysis) parent->hydrolyzed_peg Strong Acid/Base

Potential degradation pathways for this compound in aqueous solutions.

Conclusion

The stability of this compound in aqueous solutions is a critical parameter for its successful application in bioconjugation and drug delivery. While it exhibits good stability under recommended storage conditions and for the duration of typical click chemistry reactions, its integrity can be compromised by prolonged exposure to non-optimal pH and elevated temperatures. Researchers should carefully consider these factors in their experimental design. The provided protocols offer a framework for conducting thorough stability assessments to ensure the quality and reactivity of this compound in their specific applications. For critical applications, in-house stability testing is strongly recommended to qualify the material under the intended conditions of use.

References

DSPE-PEG46-DBCO molecular weight and polydispersity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to a 46-unit polyethylene glycol (PEG) chain and end-functionalized with dibenzocyclooctyne (DBCO), denoted as DSPE-PEG46-DBCO, is a heterobifunctional lipid-polymer conjugate. This molecule is of significant interest in the field of drug delivery and bioconjugation. The DSPE portion provides a hydrophobic anchor for incorporation into lipid-based nanocarriers such as liposomes, while the hydrophilic PEG chain offers a "stealth" characteristic, reducing opsonization and prolonging circulation time. The terminal DBCO group is a key reactive handle for "click chemistry," specifically for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, allowing for the covalent attachment of azide-modified molecules in a highly specific and efficient manner under mild, physiological conditions.[1][2][3]

This technical guide provides a comprehensive overview of the physicochemical properties, experimental applications, and relevant biological pathways associated with this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 3104.82 g/mol [4]
Molecular Formula C153H280N3O57P[4]
Polydispersity (PDI) While a specific PDI for this compound is not readily available in the literature, DSPE-PEG derivatives are known to be polydisperse. The PDI of the PEG component typically ranges from 1.01 to 1.2. It is crucial to characterize the polydispersity of each batch for reproducible results.
Appearance White to off-white solid
Solubility Soluble in chloroform, dichloromethane, and other organic solvents. Forms micelles or liposomes in aqueous solutions.

Experimental Protocols

Liposome Formulation using this compound

This protocol describes the preparation of liposomes incorporating this compound using the thin-film hydration method.

Materials:

  • Primary lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary lipid, cholesterol, and this compound in chloroform in a round-bottom flask. A typical molar ratio is 55:40:5 (primary lipid:cholesterol:this compound).

    • Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the phase transition temperature of the primary lipid (e.g., 60°C for DPPC).

    • This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Perform at least 10 passes through the extruder to ensure a homogenous size distribution.

  • Characterization:

    • Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).

    • The morphology can be visualized using transmission electron microscopy (TEM).

Bioconjugation via Copper-Free Click Chemistry

This protocol outlines the conjugation of an azide-modified molecule (e.g., a peptide or small molecule) to the surface of this compound-containing liposomes.

Materials:

  • This compound-functionalized liposomes

  • Azide-modified molecule of interest

  • PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • To the liposome suspension, add a solution of the azide-modified molecule in PBS. The molar ratio of DBCO to azide can be optimized but a slight excess of the azide is often used.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The reaction can also be performed at 4°C for overnight incubation.

  • Purification:

    • Remove the unreacted azide-modified molecule by dialysis or size exclusion chromatography.

  • Characterization:

    • Confirm the successful conjugation using techniques such as SDS-PAGE (for proteins/peptides), HPLC, or mass spectrometry.

Characterization of DSPE-PEG Conjugates

Several analytical techniques are crucial for the characterization of DSPE-PEG-DBCO and its conjugates.

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure of the DSPE-PEG-DBCO conjugate. 1H and 31P NMR are particularly useful.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the characteristic functional groups present in the molecule.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the conjugate and to monitor the progress of conjugation reactions.
Mass Spectrometry (e.g., MALDI-TOF) To determine the molecular weight and polydispersity of the DSPE-PEG-DBCO.

Signaling Pathway and Experimental Workflow Diagrams

Ubiquitin-Proteasome System

DSPE-PEG-DBCO is frequently utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The following diagram illustrates the key steps in the ubiquitin-proteasome pathway.

Ubiquitin_Proteasome_Pathway cluster_activation Activation cluster_conjugation Conjugation cluster_ligation Ligation cluster_degradation Degradation E1 E1 (Ubiquitin-Activating Enzyme) E1_Ub E1-Ub E1->E1_Ub Ub Ubiquitin (Ub) Ub->E1_Ub ATP->AMP+PPi ATP ATP ATP->Ub AMP_PPi AMP + PPi E2_Ub E2-Ub E1_Ub->E2_Ub Transfer E2 E2 (Ubiquitin-Conjugating Enzyme) E2->E2_Ub Ub_TargetProtein Ubiquitinated Target Protein E2_Ub->Ub_TargetProtein E3 E3 (Ubiquitin Ligase) E3->Ub_TargetProtein Specificity TargetProtein Target Protein TargetProtein->Ub_TargetProtein PolyUb_TargetProtein Polyubiquitinated Target Protein Ub_TargetProtein->PolyUb_TargetProtein Polyubiquitination Proteasome 26S Proteasome PolyUb_TargetProtein->Proteasome Peptides Peptides Proteasome->Peptides Degradation

Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.

PROTAC Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and evaluation of a PROTAC utilizing a DSPE-PEG-DBCO linker.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_formulation Formulation cluster_evaluation In Vitro & In Vivo Evaluation Linker_Synthesis 1. Synthesize Azide-functionalized E3 Ligase Ligand Conjugation 3. Conjugate Warhead to This compound via SPAAC Linker_Synthesis->Conjugation Warhead_Synthesis 2. Synthesize Target Protein Warhead Warhead_Synthesis->Conjugation Final_PROTAC 4. Purify and Characterize PROTAC Conjugation->Final_PROTAC Liposome_Prep 5. Formulate PROTAC into Liposomes Final_PROTAC->Liposome_Prep Characterization 6. Characterize Liposomal PROTAC (Size, Zeta, Encapsulation Efficiency) Liposome_Prep->Characterization Cell_Uptake 7. Cellular Uptake Studies Characterization->Cell_Uptake Degradation_Assay 8. Target Protein Degradation Assay (e.g., Western Blot, In-Cell Western) Cell_Uptake->Degradation_Assay Cytotoxicity 9. Cytotoxicity Assays Degradation_Assay->Cytotoxicity PK_PD 10. In Vivo Pharmacokinetics (PK) and Pharmacodynamics (PD) Studies Cytotoxicity->PK_PD

Caption: A generalized workflow for the development of a PROTAC using a DSPE-PEG-DBCO linker.

References

An In-depth Technical Guide to DSPE-PEG46-DBCO for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The convergence of lipid nanotechnology and bioorthogonal chemistry has paved the way for highly specific and efficient drug delivery systems. At the forefront of this innovation is the functionalized phospholipid, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), linked to a polyethylene glycol (PEG) spacer and terminated with a dibenzocyclooctyne (DBCO) group. This molecule, specifically DSPE-PEG46-DBCO, is a powerful tool for conjugating targeting moieties to lipid-based nanoparticles via the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free click chemistry reaction offers high biocompatibility and specificity, making it ideal for in-vivo applications.[1][2] This guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in liposome formulation and bioconjugation, and logical workflows for the development of targeted drug delivery vehicles.

Core Principles: DSPE, PEG, and SPAAC

DSPE-PEG: DSPE-PEG is an amphiphilic block copolymer composed of a hydrophobic DSPE lipid anchor and a hydrophilic PEG chain.[3][4][5] This structure allows it to readily insert into the lipid bilayer of liposomes and other nanoparticles. The DSPE anchor secures the molecule within the nanoparticle's membrane, while the flexible, hydrophilic PEG chain extends into the aqueous environment, creating a "stealth" layer that helps to reduce clearance by the reticuloendothelial system, thereby prolonging circulation time in the body.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): SPAAC is a highly efficient and bioorthogonal ligation reaction. It occurs between a strained cyclooctyne, such as DBCO, and an azide-functionalized molecule. The reaction is driven by the high ring strain of the DBCO group, which significantly lowers the activation energy of the [3+2] cycloaddition with azides. This allows the reaction to proceed rapidly at physiological temperatures and pH without the need for a cytotoxic copper(I) catalyst, a major advantage for biological applications. The result is a stable triazole linkage, formed with high specificity and near-quantitative yields.

This compound: This molecule combines the benefits of all three components. The DSPE portion provides a stable anchor in a lipid nanoparticle, the PEG46 spacer offers a flexible, biocompatible linker, and the terminal DBCO group provides a reactive handle for the specific, copper-free conjugation of azide-modified molecules, such as antibodies, peptides, or small-molecule ligands, to the nanoparticle surface.

Quantitative Data: Physicochemical Properties

The properties of this compound are critical for its function in formulation and conjugation. The following table summarizes key quantitative data for a representative this compound molecule.

PropertyValueReference(s)
Molecular Formula C153H280N3O57P
Average Molecular Weight ~3100 g/mol
Purity ≥90%
Physical State White to off-white solid-
Solubility DMSO, Dichloromethane (DCM), DMF
Storage Conditions -20°C, protect from light and moisture

Experimental Protocols

Protocol 1: Formulation of DBCO-Functionalized Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound using the thin-film hydration method followed by extrusion.

Materials:

  • Primary phospholipid (e.g., DSPC or HSPC)

  • Cholesterol

  • This compound

  • Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)

Methodology:

  • Lipid Mixture Preparation: In a round-bottom flask, dissolve the primary phospholipid, cholesterol, and this compound in the chloroform/methanol mixture. A typical molar ratio is 55:40:5 (phospholipid:cholesterol:DSPE-PEG-DBCO), but this can be optimized.

  • Thin-Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (Tc). Continue evaporation for at least 1 hour after the film appears dry to remove all residual solvent. A thin, uniform lipid film should be visible on the flask wall.

  • Hydration: Add the aqueous hydration buffer (pre-heated to above the Tc) to the flask. Agitate the flask by gentle rotation to hydrate the lipid film. This process typically forms large, multilamellar vesicles (MLVs).

  • Vesicle Size Reduction (Extrusion): To produce uniformly sized SUVs, subject the MLV suspension to extrusion. Pass the suspension 10-20 times through a polycarbonate membrane of a defined pore size (e.g., 100 nm) using a heated mini-extruder. Ensure the temperature is kept above the Tc of the lipid mixture throughout the extrusion process.

  • Characterization: Analyze the resulting DBCO-functionalized liposomes for size distribution and zeta potential using Dynamic Light Scattering (DLS). The concentration of phospholipids can be determined using a phosphate assay.

Protocol 2: SPAAC Ligation to Liposomes

This protocol details the conjugation of an azide-modified targeting ligand (e.g., peptide or antibody fragment) to the surface of the DBCO-functionalized liposomes.

Materials:

  • DBCO-functionalized liposomes (from Protocol 4.1)

  • Azide-modified targeting ligand in a suitable buffer (amine-free, e.g., PBS)

  • Reaction buffer (e.g., PBS, pH 7.4)

Methodology:

  • Reactant Preparation: Prepare the azide-containing ligand in the reaction buffer. Ensure the buffer is free of primary amines if the ligand was azide-functionalized using an NHS ester.

  • Conjugation Reaction: Add the azide-modified ligand to the DBCO-liposome suspension. A molar excess of the DBCO-liposome (e.g., 1.5 to 3-fold molar excess of DBCO groups relative to azide groups) is recommended to drive the reaction to completion.

  • Incubation: Incubate the reaction mixture at room temperature for 4-24 hours with gentle mixing. Reaction time depends on the specific reactants and their concentrations. Monitor the reaction progress if possible (e.g., via HPLC if the ligand is a small molecule).

  • Purification: Remove unreacted ligand and any byproducts from the final conjugated liposomes. Size exclusion chromatography (SEC) using a column like Sepharose CL-4B or dialysis against the desired final buffer are effective methods.

  • Characterization and Validation: Confirm the successful conjugation. This can be achieved by SDS-PAGE if the ligand is a protein (observing a shift in molecular weight) or by functional assays that confirm the presence and activity of the attached ligand (e.g., cell binding assays).

Visualizations: Mechanisms and Workflows

The following diagrams illustrate the core chemical reaction, the molecular self-assembly, and the overall experimental workflow.

SPAAC_Mechanism cluster_product Product DBCO DSPE-PEG-DBCO Triazole Stable Triazole Linkage DBCO->Triazole + Azide Azide-Ligand (R-N3)

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Liposome_Formation cluster_liposome Lipid Bilayer Cross-Section h1 Head t1 h1->t1 DSPE tail h2 Head t2 h3 DBCO t3 h3->t3 DSPE tail label_peg PEG46 Spacer h3->label_peg h4 Head t4 h5 Head h6 Head h7 Head h8 Head label_ext Aqueous Exterior label_int Aqueous Interior

Caption: Self-assembly of this compound within a lipid bilayer.

Experimental_Workflow A 1. Lipid Dissolution (Phospholipid, Cholesterol, DSPE-PEG-DBCO) B 2. Thin-Film Hydration A->B C 3. Liposome Size Reduction (Extrusion) B->C D 4. DBCO-Liposome Purification (Optional) C->D E 5. Add Azide-Modified Ligand D->E F 6. SPAAC Incubation (4-24h, Room Temp) E->F G 7. Purification of Conjugate (SEC or Dialysis) F->G H 8. Characterization (DLS, Functional Assays) G->H

Caption: Workflow for creating targeted liposomes using this compound and SPAAC.

References

An In-depth Technical Guide to the Physical and Chemical Properties of DSPE-PEG46-DBCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[dibenzocyclooctyl(polyethylene glycol)-46] (DSPE-PEG46-DBCO). This heterobifunctional lipid-PEG conjugate is a valuable tool in bioconjugation, drug delivery, and cell surface engineering, primarily utilized for its ability to anchor to lipid bilayers and participate in copper-free click chemistry reactions.

Core Physical and Chemical Properties

This compound is an amphiphilic molecule consisting of a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) lipid anchor, a hydrophilic polyethylene glycol (PEG) spacer of 46 units, and a terminal dibenzocyclooctyne (DBCO) group. The DSPE moiety allows for stable insertion into liposomes, micelles, and cell membranes. The PEG linker enhances aqueous solubility and provides a flexible spacer, while the DBCO group enables covalent conjugation to azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of copper-free click chemistry.

A summary of the key quantitative data for this compound is presented in the table below. It is important to note that while specific quantitative solubility data for the PEG46 variant is not widely published, general solubility in common organic solvents and aqueous solutions is a known characteristic of DSPE-PEG-DBCO compounds.

PropertyValueSource(s)
Molecular Formula C153H280N3O57P[1]
Molecular Weight 3104.82 g/mol [1]
Appearance White to off-white solidGeneral
Purity Typically >95%General
Solubility Soluble in DMSO, Chloroform, WaterGeneral
Storage Conditions -20°C, protect from moistureGeneral

Experimental Protocols and Methodologies

The following sections detail generalized experimental protocols for common applications of DSPE-PEG-DBCO. These protocols are based on methodologies reported for DSPE-PEG-DBCO with varying PEG chain lengths and should be optimized for this compound in your specific experimental context.

Liposome Formulation using this compound

This compound is incorporated into liposomal formulations to create "stealth" liposomes with a functional handle for targeted drug delivery. The thin-film hydration method is a common technique for liposome preparation.

Materials:

  • Primary phospholipid (e.g., DSPC, DOPC)

  • Cholesterol

  • This compound

  • Drug to be encapsulated (optional)

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., PBS, HEPES)

Protocol:

  • Lipid Film Formation:

    • Dissolve the primary phospholipid, cholesterol, and this compound in an organic solvent in a round-bottom flask. A typical molar ratio is 55:40:5 (phospholipid:cholesterol:DSPE-PEG-DBCO).

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer, with or without the drug to be encapsulated, by vortexing or gentle agitation above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder. This process is typically repeated 10-20 times.

  • Purification:

    • Remove unencapsulated drug and other impurities by size exclusion chromatography or dialysis.

Logical Workflow for Liposome Formulation:

Liposome_Formulation cluster_prep Preparation cluster_formation Vesicle Formation cluster_purification Purification lipids Dissolve Lipids (DSPC, Cholesterol, this compound) in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) lipids->film hydration Hydrate Film with Aqueous Buffer (Forms MLVs) film->hydration extrusion Size Extrusion (Forms LUVs) hydration->extrusion purify Purify Liposomes (Size Exclusion or Dialysis) extrusion->purify

Caption: Workflow for preparing this compound-functionalized liposomes.

Bioconjugation via Copper-Free Click Chemistry

The DBCO group on the surface of liposomes or other constructs can be conjugated to azide-modified molecules, such as targeting ligands (peptides, antibodies) or imaging agents.

Materials:

  • This compound functionalized liposomes (or other DBCO-containing molecule)

  • Azide-modified molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Protocol:

  • Reagent Preparation:

    • Dissolve the azide-modified molecule in the reaction buffer.

    • Ensure the buffer is free of any azide-containing preservatives (e.g., sodium azide), as this will compete with the reaction.

  • Conjugation Reaction:

    • Mix the this compound functionalized liposomes with the azide-modified molecule. A molar excess of the azide-molecule (typically 2-5 fold) is often used to ensure complete conjugation to the DBCO sites.

    • Incubate the reaction mixture at room temperature for 2-12 hours, or at 4°C overnight. The reaction progress can be monitored by analytical techniques such as HPLC or SDS-PAGE if applicable.

  • Purification:

    • Remove the unreacted azide-modified molecule and any byproducts by dialysis, size exclusion chromatography, or other appropriate purification methods.

Diagram of Copper-Free Click Chemistry Conjugation:

Click_Chemistry cluster_reactants Reactants cluster_reaction Reaction cluster_product Product dbco This compound (on liposome surface) spaac SPAAC Reaction (Copper-Free) dbco->spaac azide Azide-Modified Molecule (e.g., targeting ligand) azide->spaac conjugate Conjugated Liposome spaac->conjugate

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) workflow.

Cell Surface Engineering

This compound can be used to modify the surface of living cells by inserting its lipid tail into the cell membrane, presenting the DBCO group for subsequent bioorthogonal reactions.

Materials:

  • This compound

  • Cells in suspension or adherent culture

  • Culture medium or buffer (e.g., PBS)

  • Azide-labeled molecule for detection or functionalization (e.g., Azide-fluorophore)

Protocol:

  • Cell Preparation:

    • Wash the cells with an appropriate buffer (e.g., PBS) to remove any interfering components from the culture medium.

  • Lipid Insertion:

    • Incubate the cells with a solution of this compound in culture medium or buffer at a concentration typically ranging from 1 to 50 µM.

    • The incubation is usually carried out at 37°C for 30-60 minutes to facilitate the insertion of the DSPE anchor into the cell membrane.

  • Washing:

    • Gently wash the cells to remove any unincorporated this compound.

  • Click Reaction on Cell Surface:

    • Incubate the DBCO-modified cells with an azide-labeled molecule.

    • After incubation (typically 30-60 minutes at room temperature or 37°C), wash the cells to remove the unreacted azide-labeled molecule.

  • Analysis:

    • The successful modification of the cell surface can be verified by techniques such as flow cytometry or fluorescence microscopy if a fluorescent azide was used.

Workflow for Cell Surface Engineering:

Cell_Surface_Engineering start Start with Target Cells incubation Incubate cells with This compound start->incubation wash1 Wash to remove excess lipid incubation->wash1 click_reaction Incubate with Azide-labeled molecule wash1->click_reaction wash2 Wash to remove excess azide click_reaction->wash2 analysis Analyze modified cells (e.g., Flow Cytometry) wash2->analysis end Functionalized Cells analysis->end

Caption: General workflow for cell surface modification using this compound.

Signaling Pathways and Applications

This compound is not known to directly participate in or modulate intracellular signaling pathways. Instead, its utility lies in its application as a tool to study and manipulate biological systems. By conjugating bioactive molecules to this compound-functionalized carriers, researchers can achieve targeted delivery to specific cell types, thereby influencing signaling pathways in a controlled manner. For example, a liposome decorated with a ligand that binds to a specific cell surface receptor can be used to deliver a kinase inhibitor, thereby modulating a particular signaling cascade within the target cell. The DSPE-PEG component serves to enhance the circulation time and bioavailability of the delivery vehicle, while the DBCO group provides the means for attaching the targeting moiety.

References

A Comprehensive Technical Guide to DSPE-PEG46-DBCO: Nomenclature, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)46]-dibenzocyclooctyne (DSPE-PEG46-DBCO), a heterobifunctional phospholipid-PEG conjugate crucial for advancements in drug delivery, bioconjugation, and cell surface engineering. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its alternative names, chemical properties, experimental applications, and relevant workflows.

Nomenclature and Synonyms

This compound is known by a variety of names in scientific literature and commercial catalogs, which can vary based on the length of the polyethylene glycol (PEG) chain and the specific chemical structure. Understanding these synonyms is critical for comprehensive literature searches and product sourcing.

Common synonyms and alternative names include:

  • Full Chemical Name: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[dibenzocyclooctyl(poly(ethylene glycol))]

  • Common Abbreviations: DSPE-PEG-DBCO, DBCO-PEG-DSPE

  • Systematic IUPAC Name: [(2R)-3-[2-[2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate[1]

  • Commercial Variations: The numerical value after "PEG" indicates the average molecular weight of the polyethylene glycol chain. Common variants include DSPE-PEG2000-DBCO, DSPE-PEG3400-DBCO, and DSPE-PEG5000-DBCO.[2][3] The number of PEG subunits can also be specified, for example, DSPE-PEG4-DBCO.

  • Other Identifiers: Specific supplier catalog numbers (e.g., BP-26200, H20241) and CAS numbers are also used for precise identification.[1]

Physicochemical Properties and Specifications

DSPE-PEG-DBCO is an amphiphilic molecule with a hydrophobic DSPE lipid anchor and a hydrophilic PEG chain functionalized with a DBCO group. This structure allows for its incorporation into lipid bilayers, such as liposomes and cell membranes, while presenting the DBCO moiety to the aqueous environment for subsequent conjugation reactions.

Below is a summary of typical quantitative data for common DSPE-PEG-DBCO variants. Note that exact values may vary depending on the manufacturer and the polydispersity of the PEG chain.

PropertyDSPE-PEG4-DBCODSPE-PEG2000-DBCODSPE-PEG5000-DBCO
Average Molecular Weight (Da) 1282.7~2800~5750
Purity ≥95%>90% to >99%>99%
Appearance White to off-white solidPale yellow to yellow solidWhite to off-white solid
Solubility DMSO, DCM, DMFWater, DMSO, DCM, DMFSoluble in organic solvents
Storage Conditions -20°C, protect from light-20°C, protect from light-20°C, protect from light

Experimental Protocols

DSPE-PEG-DBCO is a key reagent in copper-free click chemistry, a bioorthogonal reaction that allows for the efficient and specific conjugation of molecules in biological systems without the need for a toxic copper catalyst.[4] The DBCO group reacts specifically with azide-functionalized molecules to form a stable triazole linkage.

Preparation of Targeted Liposomes via Post-Insertion

This protocol describes the preparation of liposomes and the subsequent insertion of a DBCO-functionalized lipid, followed by conjugation of an azide-containing targeting ligand.

Materials:

  • Primary lipids (e.g., DSPC, Cholesterol)

  • DSPE-PEG-DBCO

  • Azide-functionalized targeting ligand (e.g., peptide, antibody)

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Organic solvent (e.g., chloroform)

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Liposome Formulation:

    • Dissolve the primary lipids (e.g., DSPC and cholesterol at a desired molar ratio) in chloroform.

    • Create a thin lipid film by evaporating the organic solvent using a rotary evaporator.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • Liposome Sizing:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated 10-20 times.

  • Post-Insertion of DSPE-PEG-DBCO:

    • Prepare a micellar solution of DSPE-PEG-DBCO in the hydration buffer.

    • Incubate the pre-formed liposomes with the DSPE-PEG-DBCO micellar solution at a temperature above the phase transition of the liposome lipids (e.g., 60°C) for 1 hour. This facilitates the insertion of the DSPE-PEG-DBCO into the liposome bilayer.

  • Conjugation via Click Chemistry:

    • Add the azide-functionalized targeting ligand to the liposome suspension containing DSPE-PEG-DBCO.

    • Incubate the mixture at room temperature for 4-12 hours or at 4°C overnight to allow for the copper-free click reaction to proceed.

  • Purification:

    • Remove unreacted ligand and micelles by a suitable purification method, such as size exclusion chromatography or dialysis.

Cell Surface Engineering with DSPE-PEG-DBCO

This protocol outlines the modification of cell surfaces by inserting DSPE-PEG-DBCO into the plasma membrane, followed by the attachment of azide-modified molecules.

Materials:

  • Cells in suspension or adherent culture

  • DSPE-PEG-DBCO

  • Azide-functionalized molecule of interest (e.g., fluorescent dye, biotin, protein)

  • Cell culture medium or PBS

  • Flow cytometer or fluorescence microscope for analysis

Procedure:

  • Cell Preparation:

    • Harvest cells and wash with PBS. Resuspend the cells in PBS or serum-free medium at a concentration of approximately 1-2 x 106 cells/mL.

  • Lipid Insertion:

    • Add a solution of DSPE-PEG-DBCO to the cell suspension to a final concentration of 10-50 µM.

    • Incubate the cells with the lipid solution for 30-60 minutes at 37°C.

  • Washing:

    • Pellet the cells by centrifugation and wash three times with cold PBS to remove excess, non-inserted lipid.

  • Click Conjugation:

    • Resuspend the DBCO-modified cells in PBS.

    • Add the azide-functionalized molecule to the cell suspension. The optimal concentration will depend on the specific molecule and should be determined empirically.

    • Incubate for 1-2 hours at room temperature or 37°C.

  • Final Wash and Analysis:

    • Wash the cells again with PBS to remove unreacted azide-molecules.

    • Analyze the cells using an appropriate method, such as flow cytometry for fluorescently labeled cells or by subsequent staining with a labeled streptavidin if a biotin-azide was used.

Visualized Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows involving DSPE-PEG-DBCO.

G cluster_0 Liposome Preparation cluster_1 Post-Insertion cluster_2 Click Conjugation Lipid Dissolution Lipid Dissolution Thin Film Formation Thin Film Formation Lipid Dissolution->Thin Film Formation Hydration (MLVs) Hydration (MLVs) Thin Film Formation->Hydration (MLVs) Extrusion (ULVs) Extrusion (ULVs) Hydration (MLVs)->Extrusion (ULVs) DSPE-PEG-DBCO Micelles DSPE-PEG-DBCO Micelles Incubation Incubation DSPE-PEG-DBCO Micelles->Incubation ULVs ULVs ULVs->Incubation 60°C, 1h Targeted Liposomes Targeted Liposomes Incubation->Targeted Liposomes RT, 4-12h Azide-Ligand Azide-Ligand Azide-Ligand->Targeted Liposomes Purification Purification Targeted Liposomes->Purification SEC/Dialysis Final Product Final Product Purification->Final Product

Caption: Workflow for preparing targeted liposomes using the post-insertion method.

G Cells Cells Incubation with Lipid Incubation with Lipid Cells->Incubation with Lipid 37°C, 30-60 min DSPE-PEG-DBCO Solution DSPE-PEG-DBCO Solution DSPE-PEG-DBCO Solution->Incubation with Lipid Azide-Molecule Azide-Molecule Click Reaction Click Reaction Azide-Molecule->Click Reaction Wash (3x PBS) Wash (3x PBS) Incubation with Lipid->Wash (3x PBS) DBCO-Modified Cells DBCO-Modified Cells Wash (3x PBS)->DBCO-Modified Cells DBCO-Modified Cells->Click Reaction RT, 1-2h Final Wash Final Wash Click Reaction->Final Wash Engineered Cells Engineered Cells Final Wash->Engineered Cells Analysis (FACS/Microscopy) Analysis (FACS/Microscopy) Engineered Cells->Analysis (FACS/Microscopy)

Caption: Workflow for cell surface engineering using DSPE-PEG-DBCO.

References

Methodological & Application

Application Notes and Protocols for the Formulation of DSPE-PEG(46)-DBCO Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Liposomes are versatile nanocarriers for drug delivery, capable of encapsulating both hydrophilic and hydrophobic therapeutic agents. Their biocompatibility and biodegradability make them attractive vehicles for targeted therapies. The incorporation of polyethylene glycol (PEG) chains, such as in 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000] (DSPE-PEG), prolongs their circulation time in the bloodstream by reducing clearance by the mononuclear phagocyte system.

For active targeting, the liposome surface can be functionalized with ligands that bind to specific receptors on target cells. A highly efficient and bioorthogonal method for achieving this is through copper-free "click chemistry".[1] This involves the strain-promoted alkyne-azide cycloaddition (SPAAC) between a dibenzocyclooctyne (DBCO) group and an azide group.[1] By incorporating DSPE-PEG-DBCO into the liposome formulation, the surface becomes reactive towards azide-modified targeting moieties like antibodies, peptides, or small molecules. This reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for biological applications.[1][2]

This document provides a detailed protocol for the formulation of DSPE-PEG(46)-DBCO liposomes using the thin-film hydration method, followed by surface conjugation via click chemistry, and methods for their characterization.

Data Presentation

The following tables summarize typical quantitative data for the formulation and characterization of DSPE-PEG-DBCO liposomes.

Table 1: Example Lipid Formulations for DSPE-PEG-DBCO Liposomes

Primary LipidHelper LipidFunctionalized LipidMolar Ratio
DOPC-DSPE-PEG(2000)-DBCO97:2 (plus 1% DiR dye for imaging)[3]
HSPCCholesterolDSPE-PEG(2000)-DBCO60:40 (base liposome for post-insertion)

DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; HSPC: Hydrogenated Soy Phosphatidylcholine

Table 2: Physicochemical Characterization of DSPE-PEG-DBCO Liposomes

Formulation ExampleMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
DOPC:DSPE-PEG(2000)-DBCO~95< 0.2-4.8N/A (for functionalization)
DSPE-mPEG(2000) modified (Podophyllotoxin-loaded)168.91 ± 7.070.19 ± 0.04-24.37 ± 0.3687.11 ± 1.77
PEG-DSPE modified (Doxorubicin-loaded)~120N/AN/A97.3 ± 1.4

Experimental Protocols

Protocol 1: Formulation of DSPE-PEG-DBCO Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes incorporating DSPE-PEG-DBCO using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[dibenzocyclooctyl(polyethylene glycol)-2000] (DSPE-PEG2000-DBCO)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath sonicator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve the desired lipids (e.g., DOPC and DSPE-PEG2000-DBCO in a 97:2 molar ratio) in chloroform in a round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set above the lipid transition temperature to evaporate the chloroform under reduced pressure. A thin, uniform lipid film will form on the inner surface of the flask.

  • Drying: Dry the lipid film under a high vacuum for at least 2-4 hours (or overnight) to remove any residual organic solvent.

  • Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., PBS, pH 7.4). The temperature of the buffer should be above the gel-liquid crystal transition temperature (Tc) of the lipids. Agitate the flask by vortexing or gentle shaking to form a milky suspension of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain a homogenous population of unilamellar vesicles (LUVs), subject the MLV suspension to extrusion.

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the Tc of the lipids.

    • Pass the liposome suspension through the extruder 10-20 times. This will result in a more translucent solution.

Protocol 2: Surface Functionalization via Copper-Free Click Chemistry

This protocol details the conjugation of an azide-modified molecule (e.g., a peptide or antibody) to the surface of the pre-formed DBCO-functionalized liposomes.

Materials:

  • DSPE-PEG-DBCO liposome suspension (from Protocol 1)

  • Azide-modified targeting ligand (e.g., Azido-PEG-Biotin, azide-modified peptide)

  • Reaction buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide (NaN3) as it will react with the DBCO groups.

Procedure:

  • Reactant Preparation: Prepare a solution of the azide-modified ligand in the reaction buffer.

  • Conjugation Reaction: Add the azide-modified ligand to the DBCO-liposome suspension. A molar excess of the DBCO-lipid on the liposome surface relative to the azide-ligand is often used to ensure efficient conjugation. For example, a 2.5:1 molar ratio of reactive lipid (DSPE-PEG-DBCO) to the azide-labeled ligand can be used.

  • Incubation: Incubate the reaction mixture at room temperature for 2-12 hours or overnight at 4°C with gentle mixing. For some reactions, incubation at 37°C can increase efficiency, provided the ligand is stable at this temperature.

  • Purification: Remove the unreacted ligand from the functionalized liposomes. This can be achieved by:

    • Dialysis: Dialyze the reaction mixture against PBS using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa) to remove smaller, unconjugated molecules.

    • Size Exclusion Chromatography (SEC): Pass the reaction mixture through an SEC column to separate the larger liposomes from the smaller, unreacted ligands.

Protocol 3: Characterization of Liposomes

1. Size and Zeta Potential Measurement:

  • Method: Dynamic Light Scattering (DLS) is used to determine the mean hydrodynamic diameter and polydispersity index (PDI) of the liposomes. The zeta potential, which indicates surface charge and stability, is measured via electrophoretic light scattering.

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in an appropriate buffer (e.g., 0.9% NaCl solution or PBS).

    • Transfer the diluted sample to a cuvette.

    • Measure the size, PDI, and zeta potential using a DLS instrument (e.g., a Zetasizer).

    • Perform measurements in triplicate.

2. Confirmation of Conjugation:

  • Method: Successful conjugation can be confirmed using various techniques depending on the nature of the attached ligand. If a fluorescently tagged ligand is used, fluorescence spectroscopy or flow cytometry can be employed.

  • Flow Cytometry Example:

    • If the target of the conjugated ligand is a specific cell type, incubate the functionalized liposomes with these cells.

    • Use liposomes labeled with a fluorescent dye (e.g., DiD).

    • After incubation, wash the cells to remove unbound liposomes.

    • Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the amount of liposome binding.

Mandatory Visualization

Liposome_Formulation_and_Targeting_Workflow cluster_0 1. Liposome Formulation cluster_1 2. Surface Functionalization cluster_2 3. Application lipids Lipids in Organic Solvent (e.g., DOPC, DSPE-PEG-DBCO) film Thin Lipid Film lipids->film Solvent Evaporation (Rotary Evaporator) mlv Multilamellar Vesicles (MLVs) film->mlv Hydration with Aqueous Buffer luv DBCO-Functionalized Unilamellar Vesicles (LUVs) mlv->luv Size Reduction (Extrusion) reaction Click Chemistry Reaction (SPAAC) luv->reaction azide Azide-Modified Ligand (e.g., Peptide, Antibody) azide->reaction purification Purification (Dialysis / SEC) reaction->purification targeted_lipo Targeted Liposome purification->targeted_lipo binding Binding and Internalization targeted_lipo->binding cell Target Cell with Specific Receptors cell->binding release Drug Release binding->release Click_Chemistry_Signaling_Pathway cluster_liposome Liposome Surface cluster_ligand Targeting Ligand cluster_product Conjugated Product lipo_surface DSPE-PEG-DBCO conjugated_lipo Functionalized Liposome with Stable Triazole Linkage lipo_surface->conjugated_lipo Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) azide_ligand Azide-Modified Molecule (e.g., Antibody) azide_ligand->conjugated_lipo

References

Application Notes and Protocols: DSPE-PEG46-DBCO Bioconjugation to Azide-Modified Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the bioconjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-DBCO] (DSPE-PEG-DBCO) to azide-modified proteins. This bioconjugation strategy utilizes Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[1][2] The reaction occurs between a dibenzocyclooctyne (DBCO) group and an azide group to form a stable triazole linkage under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[1][3][4]

DSPE-PEG-DBCO is an amphiphilic molecule composed of a lipid (DSPE), a hydrophilic polyethylene glycol (PEG) spacer, and a reactive DBCO moiety. This reagent is particularly valuable in drug delivery research for the surface functionalization of liposomes and nanoparticles with proteins, such as antibodies or enzymes, to enhance targeting and therapeutic efficacy. The PEG spacer increases hydrophilicity and circulation time, while the DSPE portion anchors the conjugate to a lipid bilayer.

These protocols will guide the user through the necessary steps for successful bioconjugation, including the introduction of azide groups onto the target protein, the SPAAC reaction with DSPE-PEG46-DBCO, and the subsequent purification and characterization of the final conjugate.

Key Features of DSPE-PEG-DBCO Bioconjugation

  • Biocompatible: The reaction is copper-free, making it suitable for applications involving live cells and in vivo studies.

  • High Specificity: The DBCO and azide groups are bioorthogonal and do not react with other functional groups typically found in biological systems.

  • Mild Reaction Conditions: The conjugation can be performed in aqueous buffers at physiological pH and ambient temperature.

  • High Efficiency: SPAAC reactions generally proceed with high yields.

  • Stable Linkage: The resulting triazole linkage is highly stable.

Experimental Protocols

Protocol 1: Introduction of Azide Groups onto Proteins

To conjugate a protein with DSPE-PEG-DBCO, it must first be modified to contain an azide group. There are several methods to achieve this, one of the most common being the reaction of primary amines (lysine residues and the N-terminus) with an azide-containing N-hydroxysuccinimide (NHS) ester.

Materials and Reagents:

  • Protein of interest

  • Phosphate-buffered saline (PBS), pH 7.4 (amine-free)

  • Azide-PEG4-NHS ester (or similar azide-NHS ester)

  • Dimethyl sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Protein Preparation: Dissolve the protein in amine-free PBS buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines like Tris, as they will compete with the protein for the NHS ester.

  • NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the Azide-NHS ester in anhydrous DMSO.

  • Azide Labeling Reaction: Add a 10- to 20-fold molar excess of the Azide-NHS ester stock solution to the protein solution. The final DMSO concentration should be kept below 20% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted Azide-NHS ester using a desalting column equilibrated with PBS. Follow the manufacturer's instructions for the desalting column.

  • Characterization: The successful introduction of azide groups can be confirmed by mass spectrometry (MS), observing an increase in the protein's molecular weight.

Protocol 2: Conjugation of this compound to Azide-Modified Protein

This protocol describes the SPAAC reaction between the azide-modified protein and this compound.

Materials and Reagents:

  • Azide-modified protein (from Protocol 1)

  • This compound

  • PBS, pH 7.4 (azide-free)

  • DMSO (if needed for this compound solubilization)

Procedure:

  • Reagent Preparation:

    • Ensure the azide-modified protein is in an azide-free buffer like PBS at a concentration of 1-10 mg/mL.

    • Dissolve the this compound in the reaction buffer. If solubility is an issue, a minimal amount of DMSO can be used to create a stock solution, which is then diluted into the aqueous buffer.

  • Conjugation Reaction: Add a 1.5 to 4-fold molar excess of this compound to the azide-modified protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2-12 hours or overnight at 4°C. Longer incubation times can improve conjugation efficiency. The reaction progress can be monitored by observing the decrease in the DBCO absorbance peak at approximately 310 nm using UV-Vis spectroscopy.

  • Storage: The resulting conjugate solution can be stored at 4°C for short-term use or at -20°C for long-term storage.

Protocol 3: Purification of the DSPE-PEG-Protein Conjugate

Purification is necessary to remove unreacted this compound and any unconjugated protein. The choice of purification method depends on the properties of the protein and the conjugate.

Common Purification Techniques:

  • Size Exclusion Chromatography (SEC): This is a widely used method to separate the larger conjugate from the smaller, unreacted this compound and unconjugated protein.

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. Since the conjugation of DSPE-PEG can alter the protein's isoelectric point, IEX can be effective for purification.

  • Dialysis: Can be used to remove smaller impurities, but may not be effective in separating unconjugated protein from the conjugate.

General SEC Protocol:

  • Column Equilibration: Equilibrate an appropriate SEC column with the desired storage buffer (e.g., PBS).

  • Sample Loading: Load the reaction mixture onto the column.

  • Elution: Elute the sample with the equilibration buffer and collect fractions.

  • Analysis: Analyze the collected fractions using SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified conjugate.

  • Pooling and Concentration: Pool the pure fractions and concentrate if necessary using a centrifugal filter unit.

Protocol 4: Characterization of the DSPE-PEG-Protein Conjugate

Characterization is crucial to confirm successful conjugation and to determine the degree of labeling.

Analytical Techniques:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Successful conjugation will result in a noticeable molecular weight shift of the protein band on the gel. Comparing the conjugated protein to the unconjugated starting material will show a higher molecular weight band for the conjugate.

  • UV-Vis Spectroscopy: Can be used to estimate the degree of conjugation by measuring the absorbance of the protein (typically at 280 nm) and the DBCO group (at ~310 nm).

  • Mass Spectrometry (MS): Provides a precise measurement of the conjugate's molecular weight, confirming the covalent attachment of the DSPE-PEG-DBCO and allowing for the determination of the number of lipid molecules per protein.

  • Dynamic Light Scattering (DLS): Useful for determining the size and size distribution of the conjugate, particularly if it is intended for nanoparticle formation.

Data Presentation

Table 1: Reaction Parameters for this compound Bioconjugation

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Molar Ratio (DBCO:Azide) 1.5:1 to 4:1A molar excess of the DSPE-PEG-DBCO reagent is typically used.
Reaction Buffer PBS, pH 7.4 (or similar non-amine, non-azide buffer)Avoid buffers containing azides or primary amines.
Reaction Temperature 4°C - 25°CRoom temperature is common, but 4°C can be used for sensitive proteins.
Reaction Time 2 - 24 hoursLonger incubation times can lead to higher yields.
Organic Co-solvent < 20% DMSOUse only if necessary for DSPE-PEG-DBCO solubility.

Table 2: Characterization Data for a Typical DSPE-PEG-Protein Conjugate

Analytical MethodParameterTypical Result
SDS-PAGE Molecular Weight ShiftObservable increase in MW compared to unconjugated protein.
Mass Spectrometry Molecular WeightConfirms the addition of one or more DSPE-PEG-DBCO moieties.
UV-Vis Spectroscopy Degree of LabelingQuantifiable ratio of DSPE-PEG to protein.
SEC-HPLC Purity>95%
DLS Hydrodynamic DiameterDependent on the protein and degree of labeling.

Visualizations

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide_Protein Azide-Modified Protein Conjugate DSPE-PEG-Protein Conjugate Azide_Protein->Conjugate SPAAC Reaction (Strain-Promoted Azide- Alkyne Cycloaddition) DSPE_PEG_DBCO This compound DSPE_PEG_DBCO->Conjugate

Caption: Mechanism of SPAAC bioconjugation.

experimental_workflow start Start: Protein of Interest azide_modification Step 1: Azide Modification (e.g., with Azide-NHS ester) start->azide_modification purify_azide_protein Purification of Azide-Protein azide_modification->purify_azide_protein conjugation Step 2: SPAAC Conjugation with this compound purify_azide_protein->conjugation purify_conjugate Step 3: Purification of Conjugate (e.g., SEC, IEX) conjugation->purify_conjugate characterization Step 4: Characterization (SDS-PAGE, MS, etc.) purify_conjugate->characterization end Final Product: DSPE-PEG-Protein Conjugate characterization->end

Caption: Experimental workflow for DSPE-PEG-protein conjugation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Inefficient azide labelingConfirm azide incorporation via MS. Optimize the molar excess of Azide-NHS ester.
Inactive DSPE-PEG-DBCODBCO can degrade over time, especially if exposed to moisture or azide-containing buffers. Use fresh reagent and store it properly.
Steric hindranceIncrease the reaction time or temperature (if the protein is stable).
Protein Aggregation/Precipitation High concentration of organic solventKeep the final DMSO concentration below 20%.
Protein instability in the reaction bufferScreen different buffers and pH conditions. Add stabilizing excipients like glycerol.
Difficulty in Purification Similar size/charge of conjugate and starting materialsTry an alternative purification method (e.g., switch from SEC to IEX) or a combination of methods.
Non-specific binding to chromatography resinModify buffer conditions (e.g., salt concentration, pH).

References

Step-by-Step Guide for Cell Surface Labeling with DSPE-PEG46-DBCO

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

DSPE-PEG46-DBCO is a powerful tool for cell surface engineering, enabling the covalent attachment of molecules to the plasma membrane of living cells. This lipid consists of three key components: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), a phospholipid that spontaneously inserts into the cell membrane's lipid bilayer; a 46-unit polyethylene glycol (PEG) spacer that extends the reactive group away from the cell surface to improve accessibility; and a dibenzocyclooctyne (DBCO) group, which is a strained alkyne that facilitates highly efficient and specific covalent bond formation with azide-containing molecules via copper-free click chemistry.[1][2] This bioorthogonal reaction proceeds readily in physiological conditions without the need for toxic copper catalysts, making it ideal for use with living cells.[2]

This document provides a detailed guide for labeling cell surfaces with this compound, including experimental protocols for cell labeling, quantification of labeling efficiency, and assessment of cell viability.

Principle of Cell Surface Labeling

The process of labeling cells with this compound is a two-step process. First, the this compound lipid is introduced to a cell suspension. The hydrophobic DSPE anchor spontaneously inserts into the cell's plasma membrane, effectively displaying the DBCO reactive group on the cell surface. The second step involves the introduction of a molecule of interest that has been functionalized with an azide group. The DBCO and azide groups then undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, forming a stable covalent triazole linkage. This process allows for the specific and robust attachment of a wide range of molecules, including fluorescent dyes, biotin, peptides, or therapeutic agents, to the cell surface.

G cluster_0 Cell Surface Labeling Workflow Cell_Suspension Cell Suspension Incubation Incubation (Lipid Insertion) Cell_Suspension->Incubation DSPE_PEG_DBCO This compound Solution DSPE_PEG_DBCO->Incubation Washing_1 Washing Step Incubation->Washing_1 Click_Reaction Copper-Free Click Reaction (SPAAC) Washing_1->Click_Reaction Azide_Molecule Azide-Modified Molecule Azide_Molecule->Click_Reaction Washing_2 Washing Step Click_Reaction->Washing_2 Labeled_Cells Labeled Cells for Downstream Analysis Washing_2->Labeled_Cells

Caption: Experimental workflow for cell surface labeling with this compound.

Quantitative Data Summary

The efficiency of cell surface labeling and the effect on cell viability can be influenced by the concentration of this compound and the incubation time. The following table summarizes representative data from studies using DSPE-PEG-DBCO for cell surface labeling. It is important to note that optimal conditions may vary depending on the cell type and experimental setup. The data presented here is a starting point for experimental optimization.

Cell TypeDSPE-PEG-DBCO Concentration (µM)Incubation Time (minutes)Labeling Efficiency (%)Cell Viability (%)Reference
RAW 264.7520Low but detectable>95%[1]
RAW 264.71020Moderate>95%[1]

Note: Labeling efficiency was assessed by flow cytometry after reaction with an azide-functionalized fluorescent reporter. Cell viability was determined by MTT assay.

Experimental Protocols

Protocol 1: Cell Surface Labeling with this compound

This protocol describes the general procedure for labeling the surface of mammalian cells with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Anhydrous DMSO

  • Azide-functionalized molecule of interest (e.g., Azide-fluorophore)

  • Microcentrifuge tubes

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Preparation:

    • For suspension cells, culture to the desired density.

    • For adherent cells, detach cells using a gentle, non-enzymatic cell dissociation solution or trypsin-EDTA.

    • Count the cells and pellet them by centrifugation (e.g., 300 x g for 5 minutes).

    • Wash the cell pellet once with warm PBS.

  • Preparation of this compound Stock Solution:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light and moisture.

  • Cell Labeling with this compound:

    • Resuspend the cell pellet in warm PBS or complete culture medium to a concentration of 1 x 10^6 cells/mL.

    • Add the this compound stock solution to the cell suspension to achieve the desired final concentration (a starting concentration of 5-10 µM is recommended).

    • Incubate the cells for 20-30 minutes at 37°C with gentle agitation.

    • Pellet the cells by centrifugation (300 x g for 5 minutes).

    • Wash the cells twice with warm PBS to remove unincorporated this compound.

  • Copper-Free Click Reaction:

    • Resuspend the this compound labeled cells in warm PBS or culture medium.

    • Add the azide-functionalized molecule of interest to the cell suspension. A 2-5 fold molar excess of the azide-reagent over the estimated number of DBCO sites is a good starting point.

    • Incubate for 30-60 minutes at 37°C, protected from light.

    • Pellet the cells by centrifugation (300 x g for 5 minutes).

    • Wash the cells three times with PBS to remove unreacted azide-reagent.

    • The labeled cells are now ready for downstream applications such as flow cytometry, fluorescence microscopy, or in vivo studies.

G cluster_1 Detailed Labeling Protocol Start Start with Cell Pellet Resuspend Resuspend in PBS/Medium Start->Resuspend Add_DSPE Add this compound Resuspend->Add_DSPE Incubate_37C Incubate at 37°C Add_DSPE->Incubate_37C Centrifuge_Wash_1 Centrifuge and Wash Incubate_37C->Centrifuge_Wash_1 Resuspend_2 Resuspend in PBS/Medium Centrifuge_Wash_1->Resuspend_2 Add_Azide Add Azide-Molecule Resuspend_2->Add_Azide Incubate_37C_2 Incubate at 37°C Add_Azide->Incubate_37C_2 Centrifuge_Wash_2 Centrifuge and Wash Incubate_37C_2->Centrifuge_Wash_2 End Labeled Cells Ready Centrifuge_Wash_2->End

Caption: Step-by-step experimental protocol for cell surface labeling.

Protocol 2: Quantification of Labeling Efficiency by Flow Cytometry

This protocol describes how to quantify the percentage of labeled cells and the intensity of the fluorescent signal using flow cytometry.

Materials:

  • Labeled cells (from Protocol 1, using a fluorescent azide)

  • Unlabeled control cells

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Resuspend the labeled and unlabeled control cells in ice-cold FACS buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer the cell suspensions to flow cytometry tubes.

  • Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore.

  • Use the unlabeled control cells to set the forward and side scatter gates to exclude debris and to establish the background fluorescence.

  • Acquire data for the labeled cell sample, collecting a sufficient number of events (e.g., 10,000-20,000).

  • Analyze the data to determine the percentage of fluorescently labeled cells and the mean fluorescence intensity (MFI) of the positive population.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of the this compound labeling procedure.

Materials:

  • Labeled cells (from Protocol 1)

  • Unlabeled control cells

  • 96-well cell culture plate

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed the labeled and unlabeled control cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Include wells with medium only as a background control.

  • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the unlabeled control cells after subtracting the background absorbance.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no fluorescent signal Inefficient insertion of this compoundOptimize incubation time and temperature. Ensure this compound is fully dissolved.
Inefficient click reactionIncrease the concentration of the azide-reagent or the incubation time for the click reaction. Ensure the azide-reagent is not degraded.
Low cell viabilityCheck cell health before and after the labeling procedure. Use a lower concentration of this compound.
High background fluorescence Incomplete removal of unincorporated this compound or unreacted azide-reagentIncrease the number of washing steps.
Non-specific binding of the azide-reagentInclude a blocking step with a non-reactive azide or use a different fluorophore.
Cell clumping High cell density during labelingPerform labeling at a lower cell concentration.
Cell stressHandle cells gently and minimize centrifugation speeds and times.

Conclusion

This compound provides a robust and versatile method for labeling the surface of living cells. The protocols outlined in this document offer a starting point for researchers to successfully implement this technology in their experiments. Optimization of labeling conditions for specific cell types and applications is encouraged to achieve the best results. By following these guidelines, researchers can effectively utilize this compound for a wide range of applications in cell biology, immunology, and drug development.

References

DSPE-PEG-DBCO in Nanoparticle Functionalization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[dibenzocyclooctyl(polyethylene glycol)] (DSPE-PEG-DBCO) in the functionalization of nanoparticles. This versatile phospholipid-PEG conjugate is a cornerstone in the development of targeted drug delivery systems, leveraging copper-free click chemistry for the facile attachment of biomolecules.

Introduction

DSPE-PEG-DBCO is a heterobifunctional linker composed of a DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) lipid anchor, a polyethylene glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) reactive group.[1] The DSPE moiety readily incorporates into the lipid bilayer of liposomes and the lipid shell of other nanoparticle formulations, anchoring the entire molecule to the nanoparticle surface.[2] The hydrophilic PEG spacer provides a "stealth" characteristic, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time.[3] The terminal DBCO group enables covalent conjugation with azide-modified molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, a type of copper-free click chemistry.[1][4] This bioorthogonal reaction is highly efficient and proceeds under mild, physiological conditions, making it ideal for attaching sensitive biomolecules such as antibodies, peptides, and nucleic acids for targeted drug delivery.

Applications in Nanoparticle Functionalization

The primary application of DSPE-PEG-DBCO is the surface modification of pre-formed nanoparticles to introduce targeting capabilities. This is crucial for enhancing the therapeutic index of encapsulated drugs by increasing their accumulation at the site of action and reducing off-target toxicity.

Key Applications Include:

  • Active Targeting: Conjugation of targeting ligands (e.g., antibodies, antibody fragments, peptides, aptamers) that bind to specific receptors overexpressed on diseased cells, such as cancer cells.

  • Enhanced Cellular Uptake: Attachment of cell-penetrating peptides to facilitate the internalization of nanoparticles.

  • "Smart" Drug Delivery Systems: Development of nanoparticles that can respond to specific stimuli in the microenvironment of the target tissue.

Quantitative Data on DSPE-PEG-DBCO Functionalized Nanoparticles

The following table summarizes key physicochemical and performance characteristics of various nanoparticles functionalized with DSPE-PEG-DBCO from the literature. This data is intended to provide a comparative overview for researchers designing their own nanoparticle systems.

Nanoparticle TypeCore ComponentsTargeting Ligand/PayloadParticle Size (nm)PDIZeta Potential (mV)Drug Loading Content (%)Encapsulation Efficiency (%)Reference
MicellesDSPE-PEG2000/Soluplus (1:1 w/w)-116.60.112-13.7N/AN/A
MicellesDSPE-PEG2000/Soluplus (4:1 w/w)-128.10.295-28.1N/AN/A
MicellesLinoleic acid-bufalin prodrug/DSPE-PEG2k (8:2 w/w)-~110~0.12~-17N/AN/A
MicellesDSPE-PEG-C60Doxorubicin211<0.3~-30~9.595.4
MicellesDSPE-PEG2000Ridaforolimus33 ± 15N/AN/A~8.9 mg/mLN/A
LiposomesDOPC, Cholesterol, DSPE-PEG2000-DBCODoxorubicin/R837~120~0.1~-10N/AN/A

N/A: Not Available in the cited literature.

Experimental Protocols

Detailed methodologies for the formulation and functionalization of various nanoparticle types using DSPE-PEG-DBCO are provided below.

Protocol 1: Formulation of DSPE-PEG-DBCO Incorporated Liposomes by Thin-Film Hydration

This protocol describes the preparation of liposomes where DSPE-PEG-DBCO is incorporated during the formulation process.

Materials:

  • Main lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine - DOPC)

  • Cholesterol

  • DSPE-PEG-DBCO

  • Drug to be encapsulated (lipophilic)

  • Chloroform or a suitable organic solvent mixture

  • Hydration buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the main lipid, cholesterol, DSPE-PEG-DBCO, and the lipophilic drug in chloroform in a round-bottom flask. A typical molar ratio is 55:40:5 (Lipid:Cholesterol:DSPE-PEG-DBCO).

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid's phase transition temperature to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer (containing a hydrophilic drug if desired) by rotating the flask at a temperature above the lipid's phase transition temperature.

    • The volume of the buffer should be sufficient to achieve the desired final lipid concentration.

  • Size Reduction:

    • The resulting multilamellar vesicles (MLVs) can be downsized by sonication (bath or probe) or, for more uniform size distribution, by extrusion.

    • For extrusion, pass the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a lipid extruder.

  • Purification:

    • Remove unencapsulated drug by dialysis or size exclusion chromatography.

Protocol 2: Post-Insertion Functionalization of Pre-formed Liposomes with DSPE-PEG-DBCO

This method is useful for modifying the surface of already prepared liposomes.

Materials:

  • Pre-formed liposomes

  • DSPE-PEG-DBCO

  • Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a solution of DSPE-PEG-DBCO in the buffer.

  • Add the DSPE-PEG-DBCO solution to the pre-formed liposome suspension. The amount of DSPE-PEG-DBCO to add is typically 5-10 mol% of the total lipid in the liposomes.

  • Incubate the mixture at a temperature slightly above the phase transition temperature of the liposome-forming lipid for 1-2 hours with gentle stirring.

  • Cool the mixture to room temperature.

  • Remove any unincorporated DSPE-PEG-DBCO by dialysis or size exclusion chromatography.

Protocol 3: Formulation of DSPE-PEG-DBCO Functionalized Solid Lipid Nanoparticles (SLNs)

This protocol outlines the preparation of SLNs using a hot homogenization and ultrasonication method.

Materials:

  • Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • DSPE-PEG-DBCO

  • Drug to be encapsulated

  • Deionized water

Equipment:

  • High-speed homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator

  • Water bath

Procedure:

  • Preparation of Lipid Phase:

    • Melt the solid lipid by heating it to 5-10 °C above its melting point.

    • Dissolve the lipophilic drug and DSPE-PEG-DBCO in the molten lipid.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.

  • Homogenization:

    • Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.

  • Ultrasonication:

    • Immediately sonicate the pre-emulsion using a probe sonicator for 15-30 minutes to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to solidify and form SLNs.

  • Purification:

    • The SLN dispersion can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.

Protocol 4: Conjugation of Azide-Modified Ligands to DBCO-Functionalized Nanoparticles (Copper-Free Click Chemistry)

This protocol describes the final step of attaching a targeting moiety to the DSPE-PEG-DBCO on the nanoparticle surface.

Materials:

  • DSPE-PEG-DBCO functionalized nanoparticles

  • Azide-modified targeting ligand (e.g., azide-peptide, azide-antibody)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the azide-modified ligand in the reaction buffer.

  • Add the azide-ligand solution to the DBCO-functionalized nanoparticle dispersion. A molar excess of the ligand (e.g., 3-10 fold) relative to the surface DBCO groups is often used to ensure complete reaction.

  • Incubate the reaction mixture at room temperature for 4-24 hours with gentle shaking. The reaction can also be performed at 4°C for longer incubation times if the ligand is sensitive to temperature.

  • Remove the unreacted ligand by dialysis, size exclusion chromatography, or centrifugal filtration.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and a targeted signaling pathway.

Workflow for Nanoparticle Functionalization

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor HER2_EGFR HER2-EGFR Heterodimer HER2->HER2_EGFR EGFR EGFR/HER1 EGFR->HER2_EGFR PI3K PI3K HER2_EGFR->PI3K Activation RAS Ras HER2_EGFR->RAS Activation Targeted_NP Targeted Nanoparticle (e.g., anti-HER2-NP) Targeted_NP->HER2 Binds & Blocks AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Transcription Factor Activation

Targeted Inhibition of the HER2 Signaling Pathway

The diagram above illustrates how a nanoparticle functionalized with an anti-HER2 antibody can block the HER2 receptor, thereby inhibiting downstream signaling pathways like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are crucial for cancer cell proliferation and survival.

References

Application Notes: DSPE-PEG46-DBCO for PROTAC Nanoparticle Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutics that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] Despite their promise, many PROTACs face challenges in clinical development due to high molecular weights, poor aqueous solubility, and limited cell permeability, which can lead to suboptimal pharmacokinetic properties.[1][3][4]

To overcome these limitations, nanoparticle-based drug delivery systems offer a promising strategy. By encapsulating or conjugating PROTACs to nanocarriers, it is possible to improve their solubility, stability, and cellular uptake. This application note describes a method for conjugating an azide-modified PROTAC to a micellar nanoparticle formulated with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[dibenzocyclooctyl(polyethylene glycol)-46] (DSPE-PEG46-DBCO).

The DSPE-PEG component spontaneously self-assembles into micelles in aqueous solution, forming a stable nanocarrier. The dibenzocyclooctyne (DBCO) group on the micelle surface allows for the covalent attachment of an azide-functionalized PROTAC via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free click chemistry reaction is highly efficient and bioorthogonal, proceeding rapidly under physiological conditions without the need for a toxic catalyst. The resulting PROTAC-nanoparticle conjugate is designed to enhance systemic circulation and facilitate entry into target cells, thereby improving the therapeutic efficacy of the PROTAC.

Visualized Workflow and Mechanisms

Experimental_Workflow cluster_synthesis Step 1: Synthesis & Modification cluster_formulation Step 2: Nanoparticle Formulation cluster_conjugation Step 3: Conjugation cluster_evaluation Step 4: Characterization & Evaluation PROTAC PROTAC Core Azide_Mod Azide Modification (e.g., add N3 linker) PROTAC->Azide_Mod Azide_PROTAC Azide-PROTAC Azide_Mod->Azide_PROTAC SPAAC SPAAC Click Chemistry Azide_PROTAC->SPAAC DSPE_PEG_DBCO This compound Self_Assembly Self-Assembly (Hydration Method) DSPE_PEG_DBCO->Self_Assembly DBCO_Micelle DBCO-Micelle Self_Assembly->DBCO_Micelle DBCO_Micelle->SPAAC PROTAC_Micelle PROTAC-Micelle Conjugate SPAAC->PROTAC_Micelle Characterization Physicochemical Characterization PROTAC_Micelle->Characterization InVitro_Assay In Vitro Protein Degradation Assay PROTAC_Micelle->InVitro_Assay

Caption: Overall experimental workflow for PROTAC-micelle synthesis and evaluation.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Complex POI->Ternary binds PROTAC PROTAC PROTAC->Ternary bridges E3 E3 Ubiquitin Ligase E3->Ternary binds PolyUb Poly-ubiquitination Ternary->PolyUb E2 Ligase Ub Ubiquitin (Ub) Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC's mechanism of action leading to targeted protein degradation.

SPAAC_Reaction Azide_PROTAC PROTAC-N3 plus + DBCO_Micelle DBCO-Micelle arrow Result PROTAC-Triazole-Micelle caption Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction

Caption: Copper-free click chemistry reaction for PROTAC conjugation.

Experimental Protocols

Protocol 1: Synthesis of Azide-Modified PROTAC

This protocol provides a general method for modifying a PROTAC containing a suitable functional group (e.g., a primary amine or carboxylic acid) with an azide handle. This example uses an NHS-ester azide linker to react with an amine on the PROTAC.

  • Dissolve PROTAC: Dissolve the PROTAC containing a primary amine (1 equivalent) in anhydrous dimethylformamide (DMF) to a final concentration of 10 mg/mL.

  • Prepare Linker Solution: In a separate vial, dissolve Azido-PEG4-NHS-ester (1.1 equivalents) in anhydrous DMF.

  • Reaction: Add the Azido-PEG4-NHS-ester solution dropwise to the PROTAC solution under an inert atmosphere (e.g., nitrogen or argon). Add N,N-Diisopropylethylamine (DIPEA) (3 equivalents) to the reaction mixture.

  • Incubation: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using LC-MS.

  • Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure Azide-PROTAC.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Formulation of this compound Micelles

This protocol describes the formation of micelles using the thin-film hydration method.

  • Lipid Film Formation: Dissolve this compound in chloroform in a round-bottom flask to a final concentration of 10 mg/mL.

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator under reduced pressure at 40°C to form a thin, uniform lipid film on the flask wall.

  • Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with sterile phosphate-buffered saline (PBS), pH 7.4, to the desired final lipid concentration (e.g., 5 mg/mL). Hydration should be performed above the lipid's phase transition temperature (approx. 60-65°C).

  • Micelle Formation: Vortex the solution for 5-10 minutes until the lipid film is fully dispersed, resulting in a clear or slightly opalescent solution of DBCO-functionalized micelles.

  • Filtration: For sterile applications, filter the micelle solution through a 0.22 µm syringe filter.

Protocol 3: Conjugation of Azide-PROTAC to DBCO-Micelles

This protocol details the SPAAC reaction to link the Azide-PROTAC to the DBCO-micelles.

  • Prepare Reactants:

    • Dissolve the purified Azide-PROTAC in a minimal amount of DMSO.

    • Use the prepared DBCO-Micelle solution from Protocol 2.

  • Molar Ratio: Combine the Azide-PROTAC and DBCO-Micelles at a molar ratio of approximately 1:10 (PROTAC to this compound) to ensure efficient conjugation while minimizing unreacted PROTAC. The optimal ratio may need to be determined empirically.

  • Reaction: Add the Azide-PROTAC solution to the DBCO-Micelle solution.

  • Incubation: Gently mix the solution and allow it to react at room temperature for 4-12 hours, or at 4°C for 12-24 hours, protected from light.

  • Purification: Remove unconjugated PROTAC and excess reagents by dialysis (using a 10 kDa MWCO membrane) against PBS pH 7.4 for 24-48 hours, with several buffer changes.

Protocol 4: Characterization of PROTAC-Micelles

It is crucial to characterize the resulting PROTAC-Micelle conjugates to ensure quality and consistency.

  • Size and Polydispersity:

    • Method: Dynamic Light Scattering (DLS).

    • Procedure: Dilute the PROTAC-Micelle solution in PBS and measure the hydrodynamic diameter and polydispersity index (PDI).

  • Zeta Potential:

    • Method: Laser Doppler Electrophoresis.

    • Procedure: Dilute the sample in 10 mM NaCl solution and measure the surface charge.

  • Conjugation Efficiency and Drug Loading:

    • Method: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

    • Procedure:

      • Lyse a known concentration of PROTAC-Micelles using a suitable solvent (e.g., methanol or acetonitrile) to release the conjugated PROTAC.

      • Quantify the amount of PROTAC by HPLC or UV-Vis against a standard curve of the free PROTAC.

      • Calculate Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

        • DLC (%) = (Mass of loaded PROTAC / Total mass of PROTAC-Micelle) x 100

        • EE (%) = (Mass of loaded PROTAC / Initial mass of PROTAC added) x 100

Protocol 5: In Vitro Protein Degradation Assay

This protocol uses Western Blotting to assess the ability of the PROTAC-Micelle to degrade a target protein in a cancer cell line.

  • Cell Culture: Seed a relevant cancer cell line (e.g., MCF7 for breast cancer) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Incubate for 24 hours.

  • Treatment: Treat the cells with increasing concentrations of the PROTAC-Micelle conjugate. Include the following controls:

    • Vehicle control (PBS)

    • Free (unconjugated) PROTAC

    • Empty micelles (without PROTAC)

  • Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control. Determine the DC₅₀ (concentration for 50% degradation).

Data Presentation

The following tables summarize typical quantitative data expected from the characterization and in vitro evaluation experiments.

Table 1: Physicochemical Properties of PROTAC-Micelles

ParameterEmpty MicellesPROTAC-MicellesAcceptable Range
Hydrodynamic Diameter (nm)15 ± 220 ± 310 - 100 nm
Polydispersity Index (PDI)0.15 ± 0.050.18 ± 0.06< 0.3
Zeta Potential (mV)-4.5 ± 1.0-5.2 ± 1.2Near-neutral
Drug Loading Content (DLC, w/w%)N/A3.5%1 - 10%
Encapsulation Efficiency (EE, %)N/A85%> 70%

Table 2: In Vitro Efficacy of PROTAC Formulations

CompoundDC₅₀ (nM) (Target Degradation)IC₅₀ (nM) (Cell Viability)
Free Azide-PROTAC150250
PROTAC-Micelle Conjugate4580
Empty Micelles> 10,000> 10,000

References

Application Notes and Protocols for the Preparation of Immunoliposomes using DSPE-PEG-DBCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation of immunoliposomes utilizing DSPE-PEG-DBCO. This technology leverages bio-orthogonal "click chemistry" for the efficient and site-specific conjugation of targeting antibodies to liposomal nanocarriers, enabling targeted drug delivery to specific cell populations, particularly in the context of cancer therapy.

Introduction

Immunoliposomes are advanced drug delivery systems designed to enhance the therapeutic index of encapsulated drugs by selectively targeting diseased cells, thereby minimizing off-target toxicity. The incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[dibenzocyclooctyl(polyethylene glycol)] (DSPE-PEG-DBCO) into the liposome bilayer provides a versatile platform for antibody conjugation. The dibenzocyclooctyne (DBCO) group reacts specifically with azide-modified antibodies via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry. This bio-orthogonal reaction is highly efficient and proceeds under mild conditions, making it ideal for conjugating sensitive biological macromolecules like antibodies without compromising their function.[1][2]

The DSPE-PEG component serves a dual purpose: the DSPE anchor ensures stable integration into the lipid bilayer, while the polyethylene glycol (PEG) linker provides a hydrophilic spacer that extends the antibody from the liposome surface, preventing steric hindrance and improving target antigen binding.[3][4] Furthermore, PEGylation confers "stealth" characteristics to the liposomes, prolonging their circulation time in the bloodstream by reducing clearance by the reticuloendothelial system.[5]

This document outlines the materials, protocols, and characterization methods for preparing and evaluating DSPE-PEG-DBCO-based immunoliposomes for targeted drug delivery applications.

Experimental Protocols

Preparation of DBCO-Functionalized Liposomes

This protocol describes the preparation of DBCO-functionalized liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • Phospholipids (e.g., DOPC, HSPC, DSPC)

  • Cholesterol

  • DSPE-PEG(2000)-DBCO

  • Drug for encapsulation (e.g., Doxorubicin)

  • Chloroform

  • Hydration buffer (e.g., PBS, sucrose solution)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: Dissolve the phospholipids, cholesterol, and DSPE-PEG-DBCO in chloroform in a round-bottom flask at a desired molar ratio (see Table 1 for examples).

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask's inner surface.

  • Hydration: Hydrate the lipid film with the hydration buffer containing the drug to be encapsulated. This process should be performed above the phase transition temperature of the lipids with gentle agitation.

  • Extrusion: Subject the resulting multilamellar vesicles to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar liposomes with a uniform size distribution.

  • Purification: Remove the unencapsulated drug by methods such as dialysis or size-exclusion chromatography.

Antibody Modification with an Azide Group

For conjugation to DBCO-liposomes, the targeting antibody must be functionalized with an azide group.

Materials:

  • Targeting antibody (e.g., anti-HER2, anti-EGFR)

  • Azide-PEG-NHS ester

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Dialysis cassette or spin desalting columns

Procedure:

  • Antibody Preparation: Prepare a solution of the antibody in the reaction buffer.

  • Azide Functionalization: Add a molar excess of Azide-PEG-NHS ester to the antibody solution. The NHS ester will react with primary amines (e.g., lysine residues) on the antibody.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 1-2 hours).

  • Purification: Remove excess, unreacted azide linker using a dialysis cassette or spin desalting columns.

Conjugation of Azide-Modified Antibody to DBCO-Liposomes (SPAAC)

This protocol describes the copper-free click chemistry reaction to form immunoliposomes.

Materials:

  • DBCO-functionalized liposomes

  • Azide-modified antibody

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Mixing: Mix the DBCO-functionalized liposomes with the azide-modified antibody in the reaction buffer. The molar ratio of antibody to DBCO can be optimized to achieve the desired ligand density.

  • Incubation: Incubate the mixture at room temperature or 37°C for a designated period (e.g., 4 to 24 hours) with gentle mixing.

  • Purification: Separate the resulting immunoliposomes from unconjugated antibody using size-exclusion chromatography.

Post-Insertion Method for Immunoliposome Preparation

An alternative method involves preparing the liposomes first and then "post-inserting" the antibody-PEG-DSPE conjugate into the pre-formed liposomes.

Materials:

  • Pre-formed liposomes

  • Azide-modified antibody

  • DSPE-PEG-DBCO

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Conjugate Formation: First, conjugate the azide-modified antibody to DSPE-PEG-DBCO in solution as described in section 2.3 to form an antibody-PEG-DSPE conjugate.

  • Incubation with Liposomes: Incubate the pre-formed liposomes with the antibody-PEG-DSPE conjugate at a temperature above the lipid phase transition temperature (e.g., 60°C) for a specified time (e.g., 1 hour). This allows the DSPE anchor of the conjugate to insert into the liposome bilayer.

  • Purification: Purify the immunoliposomes to remove any non-inserted conjugates, typically by size-exclusion chromatography.

Characterization of Immunoliposomes

Thorough characterization is crucial to ensure the quality and efficacy of the prepared immunoliposomes.

Physicochemical Characterization
ParameterMethodTypical Values
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)90 - 150 nm, PDI < 0.2
Zeta Potential Electrophoretic Light Scattering-5 to -20 mV
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Spherical vesicles
Drug Encapsulation and Loading
ParameterMethodTypical Values
Encapsulation Efficiency (%) Spectrophotometry or HPLC after liposome lysis> 90%
Drug Loading (%) Spectrophotometry or HPLCVaries depending on drug and lipid composition
Antibody Conjugation Efficiency
ParameterMethodTypical Values
Antibody per Liposome Quantification of fluorescently labeled antibody; Protein assays (e.g., BCA)10 - 200
Conjugation Efficiency (%) Size-exclusion chromatography with fluorescence or radioactivity detection85 - 95%

In Vitro and In Vivo Evaluation

In Vitro Cellular Uptake and Cytotoxicity
  • Cellular Uptake: Studied using flow cytometry or confocal microscopy with fluorescently labeled immunoliposomes in cancer cell lines overexpressing the target antigen (e.g., HER2-positive SK-BR-3 cells, EGFR-positive DU145 cells).

  • Cytotoxicity: Assessed using cell viability assays (e.g., MTT, PrestoBlue™) to compare the efficacy of immunoliposomes, non-targeted liposomes, and free drug.

AssayCell LineResults
Cellular Uptake (Flow Cytometry) MDA-MB-231 (Breast Cancer)303% increase in uptake for L-PEG2000-DBCO vs. L-PEG2000
Cytotoxicity (IC50) U87MG (Glioblastoma)Lower IC50 for targeted vs. non-targeted Doxorubicin liposomes
Cytotoxicity (Cell Viability) BT-474 (HER2+ Breast Cancer)21.5% viability with Immunolipo-Tras-2 (100 nM)
In Vivo Tumor Targeting and Efficacy
  • Biodistribution: Evaluated in tumor-bearing animal models using fluorescently or radiolabeled immunoliposomes to determine tumor accumulation and off-target organ distribution.

  • Antitumor Efficacy: Assessed by monitoring tumor growth inhibition and survival rates in animal models treated with drug-loaded immunoliposomes.

Animal ModelResults
4T1 Orthotopic Breast Cancer 700% increased tumor accumulation of L-PEG2000-DBCO over L-PEG2000
U87MG Xenograft ~90% tumor growth suppression with targeted Doxorubicin liposomes

Visualizations

Experimental Workflow

G cluster_0 Liposome Preparation cluster_1 Antibody Modification cluster_2 Immunoliposome Formation (SPAAC) A Lipid Film Formation (Phospholipids, Cholesterol, DSPE-PEG-DBCO) B Hydration with Drug Solution A->B C Extrusion B->C D DBCO-Liposomes C->D I Mixing D->I E Targeting Antibody F Reaction with Azide-PEG-NHS E->F G Purification F->G H Azide-Modified Antibody G->H H->I J Incubation I->J K Purification (SEC) J->K L Immunoliposomes K->L

Workflow for Immunoliposome Preparation.
Targeted Drug Delivery Mechanism

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular Action A IV Injection of Immunoliposomes B Prolonged Circulation (Stealth Effect) A->B C Tumor Vasculature (EPR Effect) B->C D Extravasation into Tumor Tissue C->D E Specific Binding to Cancer Cell Receptor D->E F Receptor-Mediated Endocytosis E->F G Endosomal Escape F->G H Drug Release in Cytoplasm G->H I Therapeutic Effect (e.g., Apoptosis) H->I

Mechanism of Targeted Drug Delivery.
EGFR/HER2 Signaling Pathway Inhibition

G L Immunoliposome (Anti-EGFR/HER2) R EGFR/HER2 Receptor L->R Binding & Internalization D Drug Payload (e.g., Doxorubicin) L->D releases P PI3K/Akt Pathway R->P Activation M RAS/MAPK Pathway R->M Activation S Cell Survival & Proliferation P->S M->S A Apoptosis S->A Inhibition N DNA Damage D->N N->A

Targeting EGFR/HER2 Signaling Pathways.

References

Application Notes and Protocols: Conjugating Peptides to DSPE-PEG46-DBCO Modified Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile nanocarriers for targeted drug delivery, and their efficacy can be significantly enhanced by surface functionalization with targeting moieties such as peptides. This protocol details the conjugation of azide-modified peptides to pre-formed liposomes containing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[dibenzocyclooctyl(polyethylene glycol)-46] (DSPE-PEG46-DBCO). This method utilizes copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), which is a highly efficient and bio-orthogonal reaction. This approach allows for the covalent attachment of peptides to the liposome surface under mild conditions, preserving the integrity of both the liposome and the peptide.[1][2][3]

The DBCO group on the liposome surface reacts specifically with the azide group on the peptide, forming a stable triazole linkage.[1][3] This protocol is applicable for developing targeted drug delivery systems, where the conjugated peptide can direct the liposome to specific cells or tissues that overexpress the corresponding receptor.

Experimental Protocols

This section provides a detailed methodology for the preparation of this compound modified liposomes, conjugation with an azide-modified peptide, and subsequent characterization.

Preparation of this compound Modified Liposomes

Liposomes are prepared using the thin-film hydration method followed by extrusion for size homogenization.

Materials:

  • Main structural lipid: e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Helper lipid: Cholesterol

  • Functionalized lipid: this compound

  • Hydration buffer: e.g., Phosphate Buffered Saline (PBS), pH 7.4

  • Organic solvent: Chloroform or a chloroform:methanol mixture (2:1 v/v)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the lipids (e.g., DPPC, Cholesterol, and this compound in a desired molar ratio) in the organic solvent. A typical molar ratio might be 55:40:5 (DPPC:Cholesterol:this compound).

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer (e.g., PBS, pH 7.4) by vortexing or gentle shaking at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder.

    • Perform the extrusion at a temperature above the lipid's phase transition temperature. Pass the liposome suspension through the membrane 10-20 times to ensure a narrow size distribution.

  • Characterization of Blank Liposomes:

    • Before proceeding with conjugation, characterize the blank this compound liposomes for size (hydrodynamic diameter) and zeta potential using Dynamic Light Scattering (DLS).

Conjugation of Azide-Modified Peptide to DBCO-Liposomes

This step involves the copper-free click chemistry reaction between the DBCO-functionalized liposomes and the azide-modified peptide.

Materials:

  • This compound modified liposomes

  • Azide-modified peptide

  • Reaction buffer: PBS, pH 7.4 (ensure it is azide-free)

Procedure:

  • Reaction Setup:

    • To the prepared this compound liposome suspension, add the azide-modified peptide. The molar ratio of DBCO groups on the liposomes to the azide-peptide is a critical parameter to optimize. A common starting point is a 1.5 to 3-fold molar excess of the peptide.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-12 hours with gentle stirring or overnight at 4°C. The optimal reaction time may vary depending on the specific peptide and liposome composition.

  • Purification of Peptide-Conjugated Liposomes:

    • Remove unconjugated peptide from the liposome suspension using size exclusion chromatography (SEC) or dialysis.

    • SEC: Use a suitable column (e.g., Sepharose CL-4B) and elute with PBS. The larger liposomes will elute first, followed by the smaller, unconjugated peptide.

    • Dialysis: Dialyze the reaction mixture against PBS using a dialysis membrane with an appropriate molecular weight cut-off (MWCO) to retain the liposomes while allowing the free peptide to diffuse out.

Characterization of Peptide-Conjugated Liposomes

Thorough characterization is essential to confirm successful conjugation and assess the quality of the final product.

Methods:

  • Size and Zeta Potential:

    • Measure the hydrodynamic diameter and zeta potential of the purified peptide-conjugated liposomes using DLS. An increase in size and a change in zeta potential compared to the blank liposomes can be indicative of successful peptide conjugation.

  • Quantification of Peptide Conjugation Efficiency:

    • Determine the amount of peptide conjugated to the liposomes. This can be achieved using several methods:

      • Fluorescence-based Assay: If the peptide is fluorescently labeled or contains tryptophan residues, a fluorescence assay can be used to quantify the amount of peptide in the liposome fraction after purification.

      • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the unconjugated peptide in the supernatant after centrifugation of the liposome suspension. The amount of conjugated peptide is then calculated by subtracting the amount of free peptide from the initial amount added.

      • Bicinchoninic Acid (BCA) Assay or MicroBCA Assay: These colorimetric assays can be used to determine the protein/peptide concentration. It is important to run proper controls with unconjugated liposomes to account for any interference from the lipids.

Data Presentation

The following tables summarize typical quantitative data obtained during the characterization of blank and peptide-conjugated liposomes. The values presented are representative and may vary depending on the specific lipids and peptide used.

Table 1: Physicochemical Properties of Liposomes

Liposome FormulationAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Blank this compound Liposomes100 ± 5< 0.2-5 ± 2
Peptide-Conjugated Liposomes115 ± 7< 0.2+10 ± 3

Table 2: Peptide Conjugation Efficiency

ParameterValueMethod
Molar Ratio (DBCO:Peptide)1:2-
Conjugation Efficiency (%)60 - 80%HPLC / Fluorescence Assay
Peptide Molecules per Liposome50 - 100Calculated based on efficiency

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key steps in the preparation and peptide conjugation of this compound modified liposomes.

G cluster_prep Liposome Preparation cluster_conj Peptide Conjugation (SPAAC) cluster_purify Purification & Characterization Lipid_Mixing 1. Lipid Mixing (DPPC, Cholesterol, DSPE-PEG-DBCO) Film_Formation 2. Thin Film Formation (Rotary Evaporation) Lipid_Mixing->Film_Formation Hydration 3. Hydration (PBS Buffer) Film_Formation->Hydration Extrusion 4. Extrusion (100 nm membrane) Hydration->Extrusion DBCO_Liposomes DBCO-Modified Liposomes Extrusion->DBCO_Liposomes Incubation 5. Incubation (Room Temperature, 4-12h) DBCO_Liposomes->Incubation Azide_Peptide Azide-Modified Peptide Azide_Peptide->Incubation Purification 6. Purification (SEC or Dialysis) Incubation->Purification Characterization 7. Characterization (DLS, HPLC, etc.) Purification->Characterization Final_Product Peptide-Conjugated Liposomes Characterization->Final_Product

Caption: Workflow for peptide conjugation to DBCO-modified liposomes.

Signaling Pathway Example: Integrin-Mediated Endocytosis

Many targeting peptides, such as those containing the Arginine-Glycine-Aspartic acid (RGD) motif, target integrin receptors that are often overexpressed on the surface of cancer cells. The binding of RGD-conjugated liposomes to integrins can trigger receptor-mediated endocytosis, leading to the internalization of the liposomes and the subsequent intracellular release of their therapeutic cargo.

G cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin Receptor Endosome Endosome Integrin->Endosome 2. Endocytosis Lysosome Lysosome Endosome->Lysosome 3. Endosomal Escape or Fusion Drug_Release Drug Release Lysosome->Drug_Release 4. Degradation & Liposome RGD-Peptide Conjugated Liposome Liposome->Integrin 1. Binding

Caption: Integrin-mediated uptake of RGD-conjugated liposomes.

References

Application Notes and Protocols for DSPE-PEG46-DBCO in In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSPE-PEG46-DBCO is a bifunctional lipid-polymer conjugate that plays a crucial role in the development of advanced in vivo imaging agents and targeted drug delivery systems. It consists of three key components:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated phospholipid that provides a stable anchor for incorporation into lipid-based nanoparticles such as liposomes.

  • Polyethylene glycol (PEG46): A hydrophilic polymer chain with approximately 46 PEG units that imparts "stealth" characteristics to nanoparticles, prolonging their circulation time in the bloodstream by reducing clearance by the reticuloendothelial system.

  • Dibenzocyclooctyne (DBCO): A strained alkyne moiety that enables copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction allows for the highly specific and efficient covalent conjugation of the nanoparticle to a molecule bearing an azide group, even within the complex environment of a living organism.

These application notes provide an overview of the use of this compound in in vivo imaging, with a focus on pre-targeting strategies. Detailed protocols for the formulation of this compound-functionalized liposomes and their application in preclinical imaging are also presented.

Key Applications in In Vivo Imaging

The primary application of this compound in in vivo imaging is as a component of a pre-targeting system . This strategy separates the targeting and imaging steps to improve the signal-to-background ratio and reduce the radiation dose to non-target tissues.

The general workflow for a pre-targeting imaging experiment using this compound is as follows:

  • Administration of the Targeting Agent: A targeting molecule (e.g., an antibody or a small molecule) conjugated to a DBCO-functionalized nanoparticle (formulated with this compound) is administered to the subject.

  • Accumulation and Clearance: The nanoparticle-targeting agent conjugate circulates in the bloodstream and accumulates at the target site (e.g., a tumor). The long circulation time provided by the PEG allows for maximal target accumulation and clearance of the unbound conjugate from the bloodstream.

  • Administration of the Imaging Probe: After a sufficient waiting period for clearance, a small, azide-functionalized imaging probe (e.g., a radiolabeled molecule for PET or SPECT imaging, or a fluorescent dye for optical imaging) is administered.

  • In Vivo Click Reaction: The azide-labeled imaging probe rapidly and specifically reacts with the DBCO group on the accumulated nanoparticles at the target site via SPAAC.

  • Imaging: The subject is imaged using the appropriate modality. The rapid clearance of the small, unbound imaging probe from the body results in a high-contrast image of the target site.

Data Presentation

Table 1: Physicochemical Properties of DSPE-PEG-DBCO Liposomes
ParameterTypical ValueMethod of Analysis
Hydrodynamic Diameter90 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential-4 mV to -20 mVElectrophoretic Light Scattering (ELS)
Encapsulation Efficiency> 95%High-Performance Liquid Chromatography (HPLC)

Note: The specific values can vary depending on the full lipid composition and the preparation method.

Table 2: Comparative In Vivo Tumor Uptake of DBCO-Functionalized vs. Standard PEGylated Liposomes
Liposome FormulationTumor Uptake (% Injected Dose/gram)Animal ModelReference
L-PEG2000-DBCO~54%4T1 orthotopic breast cancer[1]
L-PEG2000 (control)~16%4T1 orthotopic breast cancer[1]

This data highlights the significant increase in tumor accumulation observed with DBCO-functionalized liposomes, suggesting a potential targeting advantage beyond the passive accumulation driven by the enhanced permeability and retention (EPR) effect.

Table 3: Representative Pharmacokinetic Parameters of DSPE-PEG2000 Micelles in Rats
ParameterValue
Elimination Half-life (t½)Increased by ~170% compared to free drug
Clearance (CL)Decreased by ~58% compared to free drug
Area Under the Curve (AUC)No significant change
Volume of Distribution (Vd)No significant change

Source: Adapted from a study on a DSPE-PEG2000 micellar formulation of ridaforolimus[2][3]. These values are for a similar DSPE-PEG construct and are expected to be indicative of the behavior of this compound-containing nanoparticles, which are designed for prolonged circulation.

Table 4: Biodistribution of PEGylated Nanoparticles in Mice (% Injected Dose per Gram)
Organ1 hour4 hours24 hours48 hours
Blood33.025.08.05.0
Liver10.015.020.018.0
Spleen5.08.012.010.0
Lungs2.03.02.52.0
Kidneys3.02.51.51.0
Heart1.00.80.50.3
Tumor2.04.08.010.0

Note: This table presents representative data for PEGylated nanoparticles to illustrate the general biodistribution trends. Specific values for this compound-functionalized nanoparticles may vary depending on the overall formulation, particle size, and targeting ligand.

Experimental Protocols

Protocol 1: Formulation of this compound Functionalized Liposomes

This protocol describes the preparation of liposomes incorporating this compound using the thin-film hydration and extrusion method.

Materials:

  • Main structural lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Rotary evaporator

  • Water bath sonicator

Procedure:

  • Lipid Film Hydration:

    • In a round-bottom flask, dissolve the lipids (e.g., DPPC, cholesterol, and this compound in a molar ratio of 55:40:5) in chloroform.

    • Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

    • Hydrate the lipid film with sterile PBS (pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the main lipid (e.g., 60°C for DPPC). This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Equilibrate the extruder to the same temperature as the hydration step.

    • Load the MLV suspension into one of the extruder syringes.

    • Pass the lipid suspension through the membrane 11-21 times to form large unilamellar vesicles (LUVs) with a uniform size distribution.

  • Characterization:

    • Determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the liposomes using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

    • If encapsulating a drug or imaging agent, determine the encapsulation efficiency using a suitable analytical method like HPLC or fluorescence spectroscopy after separating the free drug/agent from the liposomes (e.g., via size exclusion chromatography).

Protocol 2: In Vivo Pre-targeting Imaging in a Murine Tumor Model

This protocol outlines a general procedure for a pre-targeting PET imaging study in tumor-bearing mice.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • This compound functionalized nanoparticles (e.g., liposomes from Protocol 1) conjugated to a targeting moiety (e.g., an antibody).

  • Azide-functionalized PET imaging probe (e.g., ⁶⁴Cu-NOTA-azide or ¹⁸F-PEG-azide).

  • Sterile PBS for injection.

  • Anesthesia (e.g., isoflurane).

  • PET/CT scanner.

Procedure:

  • Administration of DBCO-Nanoparticle Conjugate:

    • Administer the this compound functionalized targeting nanoparticles intravenously (e.g., via tail vein injection) to the tumor-bearing mice. The dose will depend on the specific construct and should be optimized.

  • Accumulation and Clearance Period:

    • Allow the nanoparticles to circulate and accumulate at the tumor site. The optimal time will vary but is typically 24-72 hours. This allows for clearance of the unbound nanoparticles from the bloodstream, reducing background signal.

  • Administration of Azide-Imaging Probe:

    • After the predetermined accumulation period, administer the azide-functionalized PET imaging probe intravenously.

  • In Vivo Click Reaction and Probe Clearance:

    • Allow a short period (e.g., 1-4 hours) for the in vivo click reaction to occur and for the unbound imaging probe to clear from the circulation.

  • PET/CT Imaging:

    • Anesthetize the mice and perform a whole-body PET/CT scan to visualize the distribution of the radiolabeled probe.

  • Biodistribution Analysis (Optional but Recommended):

    • After the final imaging time point, euthanize the mice.

    • Harvest tumors and major organs (blood, liver, spleen, kidneys, lungs, heart, muscle).

    • Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

    • Calculate the uptake in each organ as the percentage of the injected dose per gram of tissue (%ID/g).

Mandatory Visualizations

G cluster_0 Systemic Circulation cluster_1 Target Tissue (e.g., Tumor) cluster_2 Imaging Probe Administration cluster_3 In Vivo Click Reaction & Imaging NP This compound Nanoparticle Conjugate Targeting Conjugate NP->Conjugate Conjugation Targeting Targeting Ligand (e.g., Antibody) Targeting->Conjugate Accumulated_NP Accumulated DBCO-NP at Target Site Conjugate->Accumulated_NP Circulation & Accumulation Clicked_NP Covalently Labeled NP (High Signal) Accumulated_NP->Clicked_NP SPAAC Reaction Azide_Probe Azide-labeled Imaging Probe Azide_Probe->Clicked_NP Imaging PET/SPECT or Fluorescence Imaging Clicked_NP->Imaging

Caption: Pre-targeting experimental workflow using this compound.

G cluster_0 DBCO-Functionalized Nanoparticle cluster_1 Azide-Labeled Imaging Probe cluster_2 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) DSPE DSPE PEG PEG46 DSPE->PEG Lipid_Bilayer Lipid Bilayer DSPE->Lipid_Bilayer Anchors in DBCO DBCO PEG->DBCO Triazole Stable Triazole Linkage DBCO->Triazole Reacts with Azide N3 Azide->Triazole Probe Imaging Moiety (e.g., Fluorophore, Radiochelator) Linker Linker Probe->Linker Linker->Azide

Caption: Signaling pathway of the SPAAC reaction for in vivo imaging.

References

Application Notes and Protocols: Creating Stable DSPE-PEG46-DBCO Micelles for Drug Encapsulation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] with a dibenzocyclooctyne functional group (DSPE-PEG46-DBCO) is an amphiphilic polymer widely used in drug delivery.[1] The DSPE portion is a hydrophobic lipid anchor, while the PEG chain is hydrophilic, providing a "stealth" characteristic that helps nanoparticles evade the mononuclear phagocytic system, thereby prolonging circulation time.[2] The terminal DBCO group enables covalent conjugation to azide-modified molecules or targeting ligands via copper-free click chemistry.[3][4]

These molecules self-assemble in aqueous solutions to form stable, core-shell micellar structures.[5] The hydrophobic DSPE core serves as a reservoir for encapsulating poorly water-soluble drugs, enhancing their solubility and stability. The hydrophilic PEG shell forms a stable corona in circulation. The critical micelle concentration (CMC) of DSPE-PEG conjugates is typically in the low micromolar range, which contributes to their stability even upon significant dilution in the bloodstream. This application note provides detailed protocols for the preparation and characterization of stable, drug-loaded this compound micelles.

I. Data Presentation: Typical Micelle Characteristics

The following table summarizes typical quantitative data for micelles prepared using DSPE-PEG conjugates. The exact values will depend on the specific drug, drug-to-lipid ratio, and preparation method.

ParameterTypical Value RangeCharacterization TechniqueReference(s)
Hydrodynamic Diameter 10 - 50 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Critical Micelle Conc. (CMC) 0.5 - 1.5 µMFluorescence Probe Assay
Encapsulation Efficiency (EE%) 75 - 98%HPLC, UV-Vis Spectroscopy
Drug Loading (DL%) 5 - 10%HPLC, UV-Vis Spectroscopy

II. Experimental Workflow

The overall process for creating and validating drug-loaded this compound micelles involves preparation, purification, and comprehensive characterization.

G cluster_prep Preparation & Purification cluster_char Characterization cluster_app Application p1 1. Co-dissolve DSPE-PEG-DBCO and Hydrophobic Drug in Organic Solvent p2 2. Create Thin Film via Rotary Evaporation p1->p2 p3 3. Hydrate Film with Aqueous Buffer (e.g., PBS) p2->p3 p4 4. Form Micelles via Sonication or Vortexing p3->p4 p5 5. Purify Micelles (e.g., 0.22 µm Filtration) p4->p5 c1 Size & PDI (DLS) p5->c1 c2 Encapsulation Efficiency & Drug Loading (HPLC) p5->c2 c3 Stability & Drug Release (Dialysis) p5->c3 c4 Morphology (TEM) p5->c4 c5 CMC Determination (Fluorescence Assay) p5->c5 a1 Optional: Conjugate Targeting Ligand via Click Chemistry c1->a1 c2->a1 c3->a1 a2 In Vitro / In Vivo Studies a1->a2 G cluster_cell Cancer Cell micelle DSPE-PEG-DBCO Micelle (with Kinase Inhibitor Drug) drug Kinase Inhibitor micelle->drug Release receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ras RAS receptor->ras pi3k PI3K receptor->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk prolif Cell Proliferation & Survival erk->prolif akt AKT pi3k->akt akt->prolif drug->receptor Inhibition

References

Troubleshooting & Optimization

How to prevent aggregation of DSPE-PEG46-DBCO liposomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues with DSPE-PEG46-DBCO liposomes. Below you will find troubleshooting advice and frequently asked questions to assist in your experiments.

Troubleshooting Guide

Q1: I'm observing visible precipitation and aggregation in my this compound liposome suspension immediately after preparation. What is causing this?

A1: Aggregation of this compound liposomes is a common issue primarily attributed to the hydrophobic nature of the dibenzocyclooctyne (DBCO) moiety. When DSPE-PEG-DBCO is included in the initial lipid film during liposome preparation, the hydrophobic DBCO group can disrupt the organization of the lipid bilayer, leading to instability and aggregation. This is particularly observed when using direct hydration methods where all lipid components are mixed from the start.

To address this, the recommended method is to use a "post-insertion" technique. This involves forming stable, empty liposomes first and then inserting the this compound into the outer leaflet of the pre-formed vesicles. This method avoids the initial instability caused by the DBCO group during liposome formation.

Q2: My this compound liposomes appear stable initially but aggregate after storage or during conjugation reactions. What are the potential causes and solutions?

A2: Delayed aggregation can be due to several factors related to the formulation and storage conditions. Here are some common causes and their respective solutions:

  • Inappropriate pH: Extreme pH values can lead to the hydrolysis of phospholipids, altering the surface charge and stability of the liposomes. For most liposome formulations, maintaining a pH between 6.5 and 7.5 is recommended for optimal stability.

  • High Ionic Strength: High salt concentrations in the buffer can shield the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation. If you observe aggregation, consider reducing the salt concentration of your buffer.

  • Suboptimal Storage Conditions: Liposomes should be stored at 4°C and should never be frozen, as freezing and thawing cycles can disrupt the lipid bilayer and cause aggregation.

  • Insufficient PEGylation: The PEG component provides a steric barrier that prevents aggregation. If the molar percentage of this compound is too low, this barrier may be insufficient. Conversely, excessively high concentrations can also lead to instability. A balance is crucial for optimal stability.

  • Cross-linking during Conjugation: The DBCO group is reactive towards azide-containing molecules. If your therapeutic agent or targeting ligand is multivalent, it could cross-link multiple liposomes, leading to aggregation. To mitigate this, you can optimize the stoichiometry of your conjugation reaction or introduce a non-reactive PEG lipid (e.g., DSPE-PEG) to increase the spacing between DBCO groups on the liposome surface.

Frequently Asked Questions (FAQs)

Q3: What is the recommended method for preparing this compound liposomes to prevent aggregation?

A3: The post-insertion method is highly recommended. This involves a two-step process:

  • Formation of Pre-formed Liposomes: Prepare liposomes with your desired lipid composition (e.g., DSPC, cholesterol) using a standard method like thin-film hydration followed by extrusion to obtain unilamellar vesicles of a defined size.

  • Post-insertion of this compound: The this compound is first formulated into micelles. These micelles are then incubated with the pre-formed liposomes at a temperature above the phase transition temperature of the lipids. During this incubation, the this compound transfers from the micelles into the outer leaflet of the liposomes.

This method avoids the aggregation issues associated with including the hydrophobic DBCO moiety in the initial lipid mixture.

Q4: What is the optimal molar percentage of this compound to include in my liposome formulation?

A4: The optimal molar percentage can vary depending on the specific lipid composition and the intended application. However, studies with similar PEGylated lipids suggest that a range of 2-5 mol% of the total lipid is often a good starting point. It is advisable to empirically determine the optimal concentration for your specific formulation by testing a range of molar percentages and assessing the impact on liposome size, stability, and conjugation efficiency.

Q5: Can the length of the PEG chain in DSPE-PEG-DBCO affect liposome stability?

A5: Yes, the length of the PEG chain plays a role in providing a steric barrier against aggregation. Longer PEG chains can offer better steric protection. However, very long chains might hinder the reactivity of the terminal DBCO group. It's a trade-off between stability and reactivity that needs to be considered for your specific application.

Q6: How does cholesterol content influence the stability of this compound liposomes?

A6: Cholesterol is a critical component for modulating the fluidity and stability of the lipid bilayer.[1] Incorporating an optimal amount of cholesterol (often around 30-40 mol%) can increase the rigidity of the membrane, reduce permeability, and improve overall stability, which can help in preventing aggregation.[1]

Experimental Protocol: Post-Insertion of this compound

This protocol describes a general method for the post-insertion of this compound into pre-formed liposomes.

Materials:

  • Primary lipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC)

  • Cholesterol

  • This compound

  • Hydration buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

  • Organic solvent (e.g., chloroform)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

  • Water bath or heating block

Procedure:

  • Preparation of Pre-formed Liposomes: a. Dissolve the primary lipids (e.g., DSPC) and cholesterol in chloroform in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. c. Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the lipid film with the hydration buffer by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC). This will form multilamellar vesicles (MLVs). e. Extrude the MLV suspension through polycarbonate membranes of the desired pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs).

  • Preparation of this compound Micelles: a. In a separate vial, dissolve the this compound in the hydration buffer to a concentration above its critical micelle concentration (CMC). Gentle warming and vortexing may be required to ensure complete dissolution and micelle formation.

  • Post-Insertion: a. Add the this compound micelle solution to the pre-formed liposome suspension. The amount to add will depend on the desired final molar percentage of this compound in the liposomes. b. Incubate the mixture at a temperature above the phase transition temperature of the primary lipids (e.g., 60°C) for a defined period (e.g., 1-2 hours) with gentle stirring. c. After incubation, allow the liposome suspension to cool to room temperature.

  • Purification and Characterization: a. Remove any unincorporated this compound by a suitable method such as dialysis or size exclusion chromatography. b. Characterize the final liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Data Summary

The following table summarizes the key factors influencing this compound liposome aggregation and the recommended strategies to prevent it.

FactorObservationRecommendation
Preparation Method Direct inclusion of DSPE-PEG-DBCO in the initial lipid film often leads to immediate aggregation.Utilize the post-insertion method where DSPE-PEG-DBCO is incorporated into pre-formed liposomes.
DSPE-PEG-DBCO Concentration Both too low and too high concentrations can lead to instability.Start with a molar percentage in the range of 2-5 mol% and optimize for your specific formulation.
pH of Buffer pH values outside the neutral range (6.5-7.5) can cause lipid hydrolysis and aggregation.Maintain a buffer pH between 6.5 and 7.5 .
Ionic Strength of Buffer High salt concentrations can reduce electrostatic repulsion between liposomes.Use buffers with physiological salt concentrations (e.g., 150 mM NaCl) or reduce if aggregation is observed.
Storage Temperature Freezing and high temperatures can disrupt liposome integrity.Store liposome suspensions at 4°C . Do not freeze .
Cholesterol Content Insufficient cholesterol can lead to a less stable and more fluid membrane.Incorporate an optimal amount of cholesterol, typically 30-40 mol% .

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting aggregation issues with this compound liposomes.

TroubleshootingWorkflow cluster_start cluster_method Preparation Method cluster_formulation Formulation Parameters cluster_storage Storage & Handling cluster_end start Aggregation Observed q_method Was a post-insertion method used? start->q_method a_method_no Action: Use post-insertion protocol. q_method->a_method_no No a_method_yes Proceed to check formulation. q_method->a_method_yes Yes end Aggregation Resolved a_method_no->end q_peg Is DSPE-PEG-DBCO concentration optimal (e.g., 2-5 mol%)? a_method_yes->q_peg a_peg Action: Optimize molar percentage. q_peg->a_peg No q_ph Is buffer pH between 6.5-7.5? q_peg->q_ph Yes a_peg->end a_ph Action: Adjust buffer pH. q_ph->a_ph No q_salt Is ionic strength appropriate? q_ph->q_salt Yes a_ph->end a_salt Action: Reduce salt concentration. q_salt->a_salt No q_storage Were liposomes stored at 4°C and not frozen? q_salt->q_storage Yes a_salt->end a_storage Action: Follow proper storage protocols. q_storage->a_storage No q_storage->end Yes a_storage->end

Troubleshooting workflow for this compound liposome aggregation.

References

Optimizing DSPE-PEG-DBCO Click Chemistry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing DSPE-PEG-DBCO in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, achieving optimal conjugation efficiency is paramount. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of DSPE-PEG-DBCO to my azide-containing molecule?

A1: For optimal results, a molar excess of one reactant is generally recommended. A common starting point is to use 1.5 to 3 molar equivalents of the DSPE-PEG-DBCO for every 1 mole equivalent of the azide-containing molecule.[1][2][3] However, if your azide-functionalized molecule is more precious or limited in quantity, this ratio can be inverted.[1][3] For some applications, such as antibody-small molecule conjugations, a molar excess of up to 10 equivalents may be used to drive the reaction to completion.

Q2: What are the recommended temperature and duration for the click reaction?

A2: DSPE-PEG-DBCO click reactions are efficient across a range of temperatures, typically from 4°C to 37°C. Higher temperatures generally lead to faster reaction rates. A common protocol involves incubation at room temperature (20-25°C) for 2 to 12 hours. For sensitive biomolecules, the reaction can be performed overnight at 4°C. Longer incubation times, up to 24-48 hours, may be necessary to maximize yield, especially at lower temperatures or concentrations.

Q3: Which buffers and solvents are compatible with DSPE-PEG-DBCO click chemistry?

A3: A variety of buffers can be used, with a recommended pH range of 7-9. Commonly used buffers include phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, and borate buffers. It is critical to avoid buffers containing azides , as they will react with the DBCO group. If the DSPE-PEG-DBCO reagent has low aqueous solubility, it can be first dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture. Ensure the final concentration of the organic solvent is low (typically below 15-20%) to prevent precipitation of protein reactants.

Q4: How should I store my DSPE-PEG-DBCO reagent?

A4: DSPE-PEG-DBCO should be stored at -20°C in a dry, dark environment to prevent degradation. It is sensitive to moisture, so it's advisable to allow the vial to equilibrate to room temperature before opening to avoid condensation.

Q5: How can I monitor the progress of the reaction?

A5: The DBCO group has a characteristic UV absorbance peak around 309 nm. The progress of the reaction can be monitored by observing the decrease in this absorbance over time as the DBCO is consumed.

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield

Low product yield is one of the most common issues. The following decision tree and table can help diagnose the potential cause.

Troubleshooting_Low_Yield Start Low/No Yield Check_Reagents Verify Reagent Quality & Concentration Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Buffer Check Buffer Composition Start->Check_Buffer Degraded_DBCO DSPE-PEG-DBCO degraded? (Improper storage, age) Check_Reagents->Degraded_DBCO yes Hydrolyzed_DSPE DSPE-PEG hydrolysis? (Acidic pH exposure) Check_Reagents->Hydrolyzed_DSPE yes Concentration_Low Reactant concentrations too low? Check_Reagents->Concentration_Low yes Temp_Time_Suboptimal Temp too low or time too short? Check_Conditions->Temp_Time_Suboptimal yes Ratio_Incorrect Incorrect molar ratio? Check_Conditions->Ratio_Incorrect yes Azide_in_Buffer Buffer contains sodium azide? Check_Buffer->Azide_in_Buffer yes Wrong_pH pH outside optimal 7-9 range? Check_Buffer->Wrong_pH yes Solution_DBCO Solution: Use fresh reagent. Store properly at -20°C. Degraded_DBCO->Solution_DBCO Solution_Hydrolysis Solution: Avoid acidic pH. Purify conjugates at neutral pH. Hydrolyzed_DSPE->Solution_Hydrolysis Solution_Concentration Solution: Increase reactant concentrations. Concentration_Low->Solution_Concentration Solution_Temp_Time Solution: Increase temp (e.g., to 37°C) or extend reaction time (e.g., overnight). Temp_Time_Suboptimal->Solution_Temp_Time Solution_Ratio Solution: Optimize molar ratio (start with 1.5-3x excess of one component). Ratio_Incorrect->Solution_Ratio Solution_Buffer Solution: Use azide-free buffer (e.g., PBS, HEPES). Azide_in_Buffer->Solution_Buffer Solution_pH Solution: Adjust pH to 7.0-9.0. Wrong_pH->Solution_pH

Caption: Troubleshooting workflow for low yield in DSPE-PEG-DBCO click chemistry.

Potential CauseRecommended Action
Suboptimal Reagent Concentration The SPAAC reaction is second-order, meaning its rate depends on the concentration of both reactants. Increase the concentration of both DSPE-PEG-DBCO and the azide molecule as much as solubility allows.
Incorrect Molar Ratio An inappropriate stoichiometric ratio can leave one reactant unconsumed. Perform small-scale trial reactions with varying molar ratios (e.g., 1.5:1, 3:1, 5:1) to find the optimum for your specific molecules.
Suboptimal Temperature or Reaction Time The reaction may not have reached completion. Increase the incubation time (e.g., from 4 hours to overnight) or consider raising the temperature to 37°C to accelerate the rate.
Incompatible Buffer Components Buffers containing sodium azide are a common cause of failure as the azide competes with your target molecule for the DBCO group. Always use azide-free buffers.
Suboptimal pH The reaction is most efficient in a pH range of 7-9. Acidic conditions can also lead to the hydrolysis of the DSPE ester linkages, degrading the lipid.
Degraded DSPE-PEG-DBCO Reagent Improper storage (e.g., exposure to moisture, light, or elevated temperatures) can degrade the DBCO group. Use a fresh aliquot of the reagent and verify its purity if possible.
Issue 2: Poor Solubility of Reactants
Potential CauseRecommended Action
Hydrophobicity of DSPE-PEG-DBCO DSPE-PEG-DBCO can have limited solubility in purely aqueous buffers.
First, dissolve the lipid in a minimal amount of a water-miscible organic solvent such as DMSO or DMF. Then, add this stock solution to your aqueous reaction buffer containing the azide-molecule. Keep the final organic solvent concentration below 15-20% to avoid precipitating biomolecules.
Precipitation During Reaction The conjugate product or reactants may precipitate out of solution over time.
If precipitation is observed, consider reducing the overall reactant concentrations and extending the reaction time. The addition of surfactants to create a micellar environment has also been shown to enhance reaction rates for hydrophobic reactants.

Experimental Protocols & Data

General Protocol for DSPE-PEG-DBCO Conjugation

This protocol provides a starting point. Optimization for specific molecules is highly recommended.

General_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Prep_Azide 1. Prepare Azide-Molecule Dissolve in azide-free buffer (e.g., PBS, pH 7.4). Prep_DBCO 2. Prepare DSPE-PEG-DBCO Dissolve in minimal DMSO/DMF, then add to reaction buffer. Mix 3. Mix Reactants Add DBCO solution to azide solution. Aim for 1.5-3x molar excess of DBCO. Prep_DBCO->Mix Incubate 4. Incubate Room temp for 2-12h or 4°C overnight. Mix->Incubate Purify 5. Purify Conjugate Remove excess reagents via dialysis, size exclusion chromatography (SEC), or HPLC. Incubate->Purify

Caption: General experimental workflow for DSPE-PEG-DBCO click chemistry conjugation.

  • Prepare Reactants :

    • Dissolve your azide-containing molecule in an appropriate azide-free buffer (e.g., PBS, pH 7.4).

    • Separately, dissolve the DSPE-PEG-DBCO in a minimal volume of DMSO or DMF. Then, add it to the reaction buffer.

  • Initiate Reaction :

    • Add the DSPE-PEG-DBCO solution to the azide-containing molecule solution. A typical starting molar ratio is 1.5 to 3 equivalents of DSPE-PEG-DBCO to 1 equivalent of the azide molecule.

  • Incubation :

    • Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours. Gentle mixing can be beneficial.

  • Purification :

    • Purify the resulting conjugate to remove unreacted starting materials. Common methods include dialysis, size exclusion chromatography (SEC), or reverse-phase HPLC. The choice of method depends on the properties of the final conjugate.

Table 1: Recommended Reaction Parameters
ParameterRecommended RangeNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1 (or inverted)The more abundant or less critical component should be in excess.
Temperature 4°C to 37°CHigher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.
Reaction Time 2 to 24 hoursLonger incubation can improve yield, especially at lower temperatures or concentrations. Can extend up to 48 hours.
pH 7.0 to 9.0Avoid acidic conditions to prevent DSPE hydrolysis.
Solvent Aqueous Buffer (PBS, HEPES)Use <20% organic co-solvent (DMSO, DMF) if needed for solubility.

References

How to improve the stability of DSPE-PEG46-DBCO formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges encountered during the formulation and storage of DSPE-PEG46-DBCO.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments with this compound formulations.

Issue 1: Liposomal Formulation is Aggregating or Showing Increased Polydispersity Over Time

Question: My liposomal formulation containing this compound is aggregating. What are the potential causes and how can I resolve this?

Answer:

Liposome aggregation is a common stability issue that can arise from several factors. Here’s a step-by-step guide to troubleshoot this problem:

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inadequate PEGylation The concentration of this compound may be too low to provide sufficient steric hindrance to prevent vesicle fusion.Increase the molar percentage of this compound in your lipid formulation. A common starting point is 5 mol%, but this may need optimization.
High Ionic Strength of Buffer High salt concentrations can shield the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation.Reduce the salt concentration of your buffer. If possible, use a buffer with a lower ionic strength, such as a low-concentration phosphate buffer or a HEPES buffer.
Inappropriate pH The pH of the formulation can affect the surface charge of the lipids and the stability of the DSPE ester bonds. Extreme pH values can lead to hydrolysis and changes in surface properties.Maintain the pH of your formulation between 6.5 and 7.4, as this range minimizes the hydrolysis of the DSPE ester bonds.[1]
Suboptimal Storage Temperature Storing at temperatures above the phase transition temperature (Tm) of the lipids can increase membrane fluidity and the likelihood of fusion.Store your liposomal formulation at a controlled refrigerated temperature, typically between 2-8°C. Avoid freezing unless you are using a validated lyophilization protocol with cryoprotectants.
High Liposome Concentration Highly concentrated liposome suspensions are more prone to aggregation due to increased particle-particle interactions.If possible, dilute your liposome suspension for storage. The optimal concentration will depend on your specific formulation and application.
Issue 2: Low or No Conjugation Efficiency with Azide-Modified Molecules

Question: I am observing low or no reaction between my this compound liposomes and my azide-containing molecule. What could be the problem?

Answer:

Low conjugation efficiency in copper-free click chemistry reactions can be frustrating. Here are the primary factors to investigate:

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Degradation of DBCO Moiety The DBCO group is sensitive to acidic conditions and can degrade over time, especially if exposed to harsh chemical environments or improper storage.[2]Ensure that your formulation and all reaction buffers are maintained at a neutral pH (7.0-8.5).[3] Store your this compound raw material and formulated liposomes protected from light at -20°C.
Steric Hindrance The PEG46 linker, while providing stability, might sterically hinder the accessibility of the DBCO group to the azide on a bulky molecule.Consider using a DSPE-PEG-DBCO with a longer PEG spacer to increase the distance of the DBCO group from the liposome surface.
Presence of Azide-Reactive Impurities Buffers or other reagents containing azide-reactive components (even sodium azide itself) will compete with your target molecule for the DBCO group.[4][5]Ensure all buffers and solutions used in the conjugation reaction are free of azide-containing compounds.
Suboptimal Reaction Conditions The kinetics of the click reaction can be influenced by concentration, temperature, and incubation time.Increase the concentration of the azide-modified molecule. Incubate the reaction for a longer period (e.g., overnight at 4°C or for a few hours at room temperature).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: There are two main degradation pathways to consider for this compound:

  • Hydrolysis of the DSPE Ester Bonds: The ester linkages in the 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) backbone are susceptible to hydrolysis. This process is catalyzed by both acidic and basic conditions and is also accelerated by increased temperatures. The optimal pH for minimizing hydrolysis is around 6.5.

  • Degradation of the DBCO Moiety: The dibenzocyclooctyne (DBCO) group, which is essential for the copper-free click reaction, can undergo an inactivating rearrangement under strongly acidic conditions. It is also sensitive to oxidizing agents.

Q2: What are the recommended storage conditions for this compound and its formulations?

A2: To ensure the stability of this compound and formulations containing it, the following storage conditions are recommended:

  • This compound Raw Material: Store at -20°C, protected from light and moisture.

  • Aqueous Formulations (e.g., Liposomes): Store at 2-8°C. Avoid freezing, as ice crystal formation can disrupt the liposomal structure. For long-term storage, lyophilization is recommended.

Q3: How can I improve the long-term stability of my this compound liposomal formulation?

A3: For long-term stability, lyophilization (freeze-drying) is the most effective method. This involves removing water from the formulation at low temperatures and pressures, which significantly reduces the rates of chemical degradation and physical instability. It is crucial to use a cryoprotectant, such as sucrose or trehalose, to protect the liposomes during the freezing and drying processes.

Q4: What is the optimal molar ratio of this compound to use in my liposome formulation?

A4: The optimal molar ratio of DSPE-PEG-DBCO depends on the specific application. However, a general guideline is to keep the concentration below 7-10 mol%. At higher concentrations, the PEGylated lipids can induce a transition from a lamellar (bilayer) structure to micellar structures, leading to the destabilization of the liposomes.

Q5: What analytical methods can I use to assess the stability of my this compound formulation?

A5: Several analytical techniques can be employed to monitor the stability of your formulation:

  • Dynamic Light Scattering (DLS): To monitor changes in particle size and polydispersity index (PDI), which are indicators of aggregation or fusion.

  • High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) or Charged Aerosol Detector (HPLC-CAD): To quantify the amount of intact this compound and detect the presence of degradation products like lysophospholipids.

  • Fluorescence Spectroscopy: An assay using an azide-functionalized fluorophore (e.g., anthracene-azide) can be used to quantify the number of reactive DBCO groups on the liposome surface, providing a measure of the integrity of the click chemistry handle.

Data Presentation

Table 1: Factors Influencing the Stability of this compound Formulations

Factor Effect on Stability Recommendation for Improved Stability
pH Acidic or alkaline pH accelerates the hydrolysis of DSPE ester bonds. Acidic conditions can also degrade the DBCO moiety.Maintain pH between 6.5 and 7.4.
Temperature Higher temperatures increase the rate of DSPE hydrolysis and can lead to increased liposome fusion if above the lipid Tm.Store formulations at 2-8°C. Store raw material at -20°C.
Buffer Composition High ionic strength can cause aggregation. Buffers with primary amines can react with some crosslinkers if used in a multi-step conjugation. Azide-containing buffers will react with DBCO.Use buffers with low to moderate ionic strength. Avoid buffers with reactive components.
Cryoprotectants Sugars like sucrose and trehalose protect liposomes from damage during lyophilization.Use an optimized concentration of a suitable cryoprotectant for lyophilization. A sugar-to-lipid molar ratio of 5:1 is a good starting point.

Experimental Protocols

Protocol 1: Quantification of Reactive DBCO Groups using Anthracene-Azide Assay

This protocol allows for the quantification of available DBCO groups on the surface of liposomes.

Materials:

  • This compound containing liposomes

  • Anthracene-azide (Anth-N3)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~355 nm, Emission: ~470 nm)

Procedure:

  • Prepare Anth-N3 Stock Solution: Dissolve Anth-N3 in DMSO to a concentration of approximately 1-2 mg/mL. This solution should be freshly prepared and protected from light.

  • Reaction Setup: In a microcentrifuge tube, mix your DBCO-liposome suspension with a molar excess of the Anth-N3 stock solution. The final DMSO concentration should be kept low (e.g., <5% v/v) to avoid destabilizing the liposomes.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Removal of Unreacted Anth-N3: Remove the unreacted, excess Anth-N3 by a suitable method such as size exclusion chromatography (e.g., using a Sephadex G-25 column) or dialysis.

  • Fluorescence Measurement: Transfer the purified, labeled liposomes to a 96-well black microplate. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for anthracene.

  • Quantification: Create a standard curve using a known concentration of a DBCO-containing small molecule reacted with Anth-N3 to correlate fluorescence intensity with the number of DBCO groups.

Protocol 2: General Lyophilization Cycle for PEGylated Liposomes

This is a general protocol and should be optimized for your specific formulation and lyophilizer.

Materials:

  • This compound liposome formulation

  • Cryoprotectant (e.g., Sucrose or Trehalose)

  • Lyophilizer

Procedure:

  • Addition of Cryoprotectant: Add the cryoprotectant to your liposome suspension. A common starting point is a sugar-to-lipid molar ratio of 5:1. Gently mix until fully dissolved.

  • Freezing:

    • Shelf-ramped freezing: Cool the shelves of the lyophilizer to 4°C. Place the vials with the formulation on the shelves. Ramp the temperature down to -40°C or -45°C over 1-2 hours. Hold at this temperature for at least 2 hours to ensure complete freezing.

  • Primary Drying (Sublimation):

    • Set the shelf temperature to a temperature below the collapse temperature of your formulation (e.g., -30°C to -20°C).

    • Reduce the chamber pressure to 0.1 mBar or lower.

    • Hold these conditions for 24-48 hours, or until all the ice has sublimated.

  • Secondary Drying (Desorption):

    • Gradually ramp the shelf temperature up to 20-30°C.

    • Maintain the low pressure.

    • Hold for another 12-24 hours to remove residual bound water.

  • Backfilling and Stoppering: Backfill the chamber with an inert gas like nitrogen or argon and stopper the vials under vacuum or partial vacuum.

  • Storage: Store the lyophilized product at the recommended temperature (e.g., 2-8°C or -20°C), protected from light.

Visualizations

DegradationPathways cluster_hydrolysis DSPE Hydrolysis cluster_dbco_degradation DBCO Degradation cluster_conditions Contributing Factors DSPE_PEG_DBCO DSPE-PEG-DBCO Lyso_PEG_DBCO Lyso-PEG-DBCO DSPE_PEG_DBCO->Lyso_PEG_DBCO Ester Bond Cleavage Fatty_Acid Stearic Acid DSPE_PEG_DBCO->Fatty_Acid Ester Bond Cleavage Inactive_DBCO Inactive Isomer DSPE_PEG_DBCO->Inactive_DBCO Acid-Catalyzed Rearrangement High_Low_pH High/Low pH High_Low_pH->Lyso_PEG_DBCO High_Temp High Temperature High_Temp->Lyso_PEG_DBCO Acidic_Conditions Strongly Acidic Conditions Acidic_Conditions->Inactive_DBCO

Caption: Degradation pathways of DSPE-PEG-DBCO.

Troubleshooting_Aggregation Start Liposome Aggregation Observed Q1 Is PEG-DBCO concentration > 5 mol%? Start->Q1 A1_Yes Proceed to next check Q1->A1_Yes Yes A1_No Increase PEG-DBCO concentration Q1->A1_No No Q2 Is buffer pH between 6.5-7.4? A1_Yes->Q2 A2_Yes Proceed to next check Q2->A2_Yes Yes A2_No Adjust buffer pH Q2->A2_No No Q3 Is ionic strength low? A2_Yes->Q3 A3_Yes Consider other factors (e.g., lipid composition, storage temp) Q3->A3_Yes Yes A3_No Decrease salt concentration in buffer Q3->A3_No No

Caption: Troubleshooting workflow for liposome aggregation.

References

Technical Support Center: DSPE-PEG-DBCO Stability and Hydrolysis Prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling DSPE-PEG-DBCO to minimize hydrolysis of the DBCO group, ensuring the success of copper-free click chemistry applications.

Frequently Asked Questions (FAQs)

Q1: What is DSPE-PEG-DBCO and what is it used for?

A1: DSPE-PEG-DBCO is a phospholipid-polyethylene glycol conjugate. It contains a Distearoylphosphatidylethanolamine (DSPE) lipid anchor, a hydrophilic polyethylene glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) group. This molecule is primarily used to functionalize liposomes, nanoparticles, or cell surfaces for subsequent bioorthogonal conjugation with azide-tagged molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[1][2][3][4]

Q2: What is DBCO hydrolysis and why is it a concern?

A2: DBCO hydrolysis refers to the degradation of the dibenzocyclooctyne group, which is reactive and prone to decomposition in aqueous environments. The primary mechanisms of degradation are the addition of water to the strained triple bond and oxidation.[5] This loss of the DBCO group's integrity renders the DSPE-PEG-DBCO incapable of participating in the desired click reaction with azide-containing molecules, leading to lower conjugation yields and potentially failed experiments.

Q3: How should I store DSPE-PEG-DBCO to ensure its stability?

A3: For long-term stability, DSPE-PEG-DBCO should be stored as a solid at -20°C, protected from light and moisture. It is advisable to aliquot the solid compound into single-use amounts to avoid repeated warming and exposure to atmospheric moisture.

Q4: What are the optimal buffer conditions for working with DSPE-PEG-DBCO?

A4: For reactions, it is recommended to use buffers with a pH range of 6.5-7.5, such as phosphate-buffered saline (PBS). If the DSPE-PEG-DBCO requires an organic solvent for initial dissolution, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used, but the final concentration of the organic solvent in the aqueous reaction mixture should be kept low (typically below 20%) to prevent precipitation of biomolecules.

Q5: Are there any substances I should avoid in my buffers when using DSPE-PEG-DBCO?

A5: Yes. Buffers containing azides should be strictly avoided as they will react with the DBCO group. Additionally, buffers with sulfhydryl-containing components, such as dithiothreitol (DTT) in high concentrations or tris(2-carboxyethyl)phosphine (TCEP), should be used with caution as they can potentially reduce the azide partner in your reaction or, in the case of TCEP, may directly affect DBCO stability.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with DSPE-PEG-DBCO, with a focus on problems arising from DBCO instability.

Issue 1: Low or No Conjugation Efficiency in Click Reaction

If you observe a poor yield of your final conjugate, it may be due to the degradation of the DBCO group.

Potential Cause Troubleshooting Steps
Hydrolysis of DSPE-PEG-DBCO during storage or handling. - Ensure the compound has been stored correctly at -20°C and protected from light and moisture. - Prepare aqueous solutions of DSPE-PEG-DBCO fresh for each experiment. Do not store in aqueous buffers for extended periods. - Perform a stability check of your DSPE-PEG-DBCO stock using the HPLC protocol provided below.
Inappropriate pH of the reaction buffer. - Verify the pH of your reaction buffer is within the optimal range of 6.5-7.5. - Avoid strongly acidic or basic conditions, as these can accelerate the degradation of the DBCO group.
Presence of interfering substances in the buffer. - Ensure your buffers are free from azide salts. - If a reducing agent is necessary, consider using DTT instead of TCEP, as TCEP has been shown to be detrimental to DBCO stability.
Prolonged reaction time at elevated temperatures. - While click chemistry is generally efficient, unnecessarily long incubation times, especially at temperatures above 25°C, can lead to gradual hydrolysis of unreacted DBCO. Optimize reaction time by monitoring reaction progress.

Quantitative Data on DBCO Stability

The stability of the DBCO group is influenced by pH and temperature. The following table provides an illustrative guideline on the expected stability of a DBCO-containing molecule in aqueous solutions under various conditions. For critical applications, it is highly recommended to perform an in-house stability test using your specific experimental conditions.

pHTemperatureIncubation TimeEstimated Remaining DBCO ActivityNotes
5.025°C24 hours85 - 90%Acidic conditions can lead to a slow degradation of the DBCO group.
7.4 (PBS)4°C48 hours>95%Optimal for short-term storage of working solutions.
7.4 (PBS)25°C24 hours90 - 95%Generally good stability for typical room temperature reactions.
7.4 (PBS)37°C24 hours80 - 85%Increased temperature accelerates the rate of degradation.
8.525°C24 hours90 - 95%DBCO is relatively stable, but higher pH can increase the hydrolysis rate of other functional groups if present (e.g., NHS esters).

This data is adapted from illustrative examples and should be used as a general guideline. A study on DBCO-modified antibodies reported a 3-5% loss of reactivity towards azides over 4 weeks when stored at 4°C or -20°C. Another study in a cellular context observed a 36% degradation of DBCO after 24 hours within phagosomes.

Experimental Protocols

Protocol for Assessing DSPE-PEG-DBCO Stability by HPLC

This protocol allows for the quantification of the stability of DSPE-PEG-DBCO in a specific aqueous buffer over time.

Materials:

  • DSPE-PEG-DBCO

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)

  • Reverse-Phase HPLC (RP-HPLC) with a C18 column

  • UV Detector (monitoring at ~309 nm for DBCO)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Thermostated incubator

Procedure:

  • Prepare Stock Solution: Dissolve DSPE-PEG-DBCO in anhydrous DMSO to a concentration of 10 mM.

  • Prepare Working Solution: Dilute the stock solution 1:100 into your pre-warmed aqueous buffer of choice to a final concentration of 100 µM.

  • Timepoint Zero (T=0): Immediately inject an aliquot (e.g., 20 µL) of the working solution onto the RP-HPLC.

  • Incubation: Place the vial with the remaining working solution in a thermostated incubator at the desired temperature (e.g., 25°C or 37°C).

  • Collect Timepoints: At regular intervals (e.g., 2, 4, 8, 12, 24 hours), inject an identical aliquot onto the HPLC.

  • HPLC Analysis: Use a suitable gradient (e.g., 5% to 95% Mobile Phase B over 20 minutes) to separate the intact DSPE-PEG-DBCO from potential degradation products.

  • Data Analysis:

    • Identify the peak corresponding to the intact DSPE-PEG-DBCO in the T=0 chromatogram based on its retention time.

    • Integrate the area of this peak for each time point.

    • Calculate the percentage of intact DSPE-PEG-DBCO remaining at each time point relative to the peak area at T=0.

    • Plot the percentage of intact compound versus time to determine the degradation kinetics.

Visualizing DBCO Degradation Pathways

Degradation in Strongly Acidic Conditions

Under strongly acidic conditions, such as in the presence of 95% trifluoroacetic acid (TFA), the DBCO group can undergo an inactivating rearrangement known as a 5-endo-dig cycloisomerization. This pathway is particularly relevant for researchers working with solid-phase peptide synthesis where TFA is commonly used for cleavage from the resin.

DBCO DSPE-PEG-DBCO Intermediate Protonated Intermediate DBCO->Intermediate H+ (Strong Acid) (e.g., TFA) Product Inactive Rearranged Product Intermediate->Product 5-endo-dig cycloisomerization

Caption: Acid-catalyzed rearrangement of the DBCO group.

Hydrolysis in Aqueous Buffers

In aqueous solutions, especially at non-optimal pH and elevated temperatures, the strained alkyne of the DBCO group can undergo hydrolysis through the addition of a water molecule. This leads to the formation of a ketone product, which is unreactive towards azides.

DBCO DSPE-PEG-DBCO (Active Alkyne) Hydrolyzed_Product Hydrolyzed DBCO (Inactive Ketone) DBCO->Hydrolyzed_Product + H₂O (Heat, non-optimal pH)

Caption: Hydrolysis of the DBCO group in aqueous solution.

Troubleshooting Workflow for Low Conjugation Yield

This workflow provides a logical sequence of steps to diagnose the cause of low yield in a DBCO-azide click chemistry reaction.

Start Low Conjugation Yield Check_DBCO Check DSPE-PEG-DBCO Integrity (HPLC) Start->Check_DBCO Degraded DBCO Degraded Check_DBCO->Degraded Not_Degraded DBCO Intact Check_DBCO->Not_Degraded New_Reagent Use Fresh DSPE-PEG-DBCO Degraded->New_Reagent Yes Check_Buffer Verify Buffer pH (6.5-7.5) Not_Degraded->Check_Buffer No End Successful Conjugation New_Reagent->End pH_Incorrect Incorrect pH Check_Buffer->pH_Incorrect pH_Correct Correct pH Check_Buffer->pH_Correct Adjust_pH Adjust Buffer pH pH_Incorrect->Adjust_pH Yes Check_Azide Verify Azide Partner (Concentration, Purity) pH_Correct->Check_Azide No Adjust_pH->End Azide_Issue Azide Issue Check_Azide->Azide_Issue Azide_OK Azide OK Check_Azide->Azide_OK New_Azide Use Fresh/Pure Azide Azide_Issue->New_Azide Yes Optimize_Conditions Optimize Reaction Conditions (Time, Temperature, Ratio) Azide_OK->Optimize_Conditions No New_Azide->End Optimize_Conditions->End

Caption: Troubleshooting workflow for DBCO-azide conjugation.

References

Best practices for storing and handling DSPE-PEG46-DBCO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling DSPE-PEG46-DBCO. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon arrival?

A: this compound should be stored at -20°C in a dry environment, protected from light.[1][2][3] Some suppliers may recommend storage at -5°C.[4] It is crucial to prevent frequent freeze-thaw cycles to maintain the integrity of the compound. Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture condensation.

Q2: What solvents can be used to dissolve this compound?

A: this compound is soluble in a variety of solvents. These include water, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF). It is also reported to be soluble in ethanol and a chloroform:methanol mixture (85:15) at 5mg/mL. For aqueous solutions, warm water may improve solubility.

Q3: What is the recommended procedure for reconstituting this compound?

A: For a detailed step-by-step guide, please refer to the "Experimental Protocols" section below. As a general guideline, after allowing the vial to reach room temperature, add your chosen solvent to the vial. Gentle vortexing or sonication can be used to aid dissolution. For applications involving proteins, ensure the final concentration of organic solvents like DMSO is kept low to prevent denaturation.

Q4: Are there any specific buffers to avoid when working with this compound?

A: Yes, it is critical to avoid buffers containing azides, such as sodium azide, as they will react with the DBCO group and inhibit your desired conjugation reaction. Also, if you are using an NHS ester version of a DBCO compound for conjugation, avoid buffers with primary amines like Tris or glycine.

Q5: What are the key considerations for a successful copper-free click chemistry reaction with this compound?

A: For optimal results, ensure your azide-containing molecule is also properly dissolved and free of any interfering substances. Reactions are generally more efficient at higher concentrations and can be performed at room temperature or up to 37°C. Typical reaction times are between 4 and 12 hours, though longer incubation can improve yield. It is also recommended to use a slight excess (1.5-3 molar equivalents) of one reagent to drive the reaction to completion.

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative parameters for working with this compound.

ParameterValueSource(s)
Storage Temperature -20°C (standard), -5°C (alternative)
Recommended Solvents Water, DMSO, DCM, DMF, Ethanol
Click Reaction Molar Ratio 1.5 - 3 equivalents of excess reagent
Click Reaction Time 4 - 12 hours (can be extended)
Click Reaction Temperature Room Temperature to 37°C

Troubleshooting Guides

Problem: Poor Solubility

If you are experiencing difficulty dissolving your this compound, follow this troubleshooting workflow.

G cluster_0 start Start: Insoluble this compound check_protocol Did you follow the standard reconstitution protocol? start->check_protocol warm Gently warm the solution (up to 40°C) check_protocol->warm Yes sonicate Use bath sonication check_protocol->sonicate No, try this first organic_solvent Add a minimal amount of a compatible organic co-solvent (e.g., DMSO, Ethanol) warm->organic_solvent sonicate->warm success Success: Fully Dissolved organic_solvent->success Dissolves fail Still Insoluble: Contact Technical Support organic_solvent->fail Does not dissolve G cluster_1 start Start: Low Reaction Yield check_reagents Are your this compound and azide-molecule fully dissolved and active? start->check_reagents check_buffer Is your reaction buffer free of azides? check_reagents->check_buffer Yes fail Still Low Yield: Consider steric hindrance or reagent degradation check_reagents->fail No, address this first optimize_ratio Optimize the molar ratio of reactants (try 1.5-3x excess of one component) check_buffer->optimize_ratio Yes check_buffer->fail No, change buffer increase_time Increase the reaction time (up to 24 hours) optimize_ratio->increase_time increase_temp Increase the reaction temperature (up to 37°C) increase_time->increase_temp success Success: Improved Yield increase_temp->success Yield improves increase_temp->fail Yield does not improve G cluster_2 start Prepare this compound Solution mix Mix Reactants in Azide-Free Buffer start->mix prepare_azide Prepare Azide-Molecule Solution prepare_azide->mix incubate Incubate at RT (4-12h) or 4°C (12-24h) mix->incubate purify Purify Conjugate (Optional) incubate->purify end Final Conjugated Product purify->end

References

Factors affecting the efficiency of DSPE-PEG46-DBCO labeling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to address common challenges encountered during DSPE-PEG46-DBCO labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a heterobifunctional linker molecule. It consists of three main components:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that can be incorporated into lipid-based nanoparticles like liposomes.

  • PEG46 (Polyethylene Glycol): A flexible, hydrophilic spacer that increases the solubility and stability of the molecule and reduces non-specific binding.[1]

  • DBCO (Dibenzocyclooctyne): A strained alkyne that reacts with azide-functionalized molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]

This reaction is highly specific and bioorthogonal, meaning it can occur in complex biological environments without interfering with native biochemical processes.[3] The driving force for this reaction is the high ring strain of the DBCO group, which allows it to proceed efficiently at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[3]

Q2: What are the key factors that influence the efficiency of the this compound labeling reaction?

Several factors can impact the success of your labeling experiment:

  • Reaction Buffer and pH: The choice of buffer and its pH can significantly affect the reaction rate. While the reaction is tolerant to a range of buffers, some can accelerate or decelerate the conjugation. For instance, HEPES buffer has been shown to yield higher reaction rates compared to PBS at the same pH. Generally, higher pH values tend to increase the reaction rate, though this can vary with the buffer system. It is crucial to avoid buffers containing sodium azide, as it will react with the DBCO group and inhibit your intended conjugation.

  • Temperature: Higher temperatures generally increase the reaction rate. Reactions are typically performed between 4°C and 37°C. The optimal temperature will depend on the stability of your biomolecules.

  • Molar Ratio of Reactants: The ratio of this compound to your azide-containing molecule is critical. A molar excess of one reactant is often used to drive the reaction to completion. A common starting point is a 1.5:1 to 3:1 molar ratio of DBCO to azide.

  • Concentration of Reactants: Higher concentrations of both reactants will lead to a faster reaction rate.

  • Stability and Quality of Reagents: this compound is sensitive to hydrolysis, especially at acidic or highly basic pH. It is also light-sensitive and should be stored properly at -20°C, protected from light and moisture. The DBCO group can lose reactivity over time, so it is advisable to use fresh reagents whenever possible.

Q3: How can I monitor the progress of my labeling reaction?

The DBCO group has a characteristic UV absorbance maximum at approximately 309-310 nm. You can monitor the consumption of this compound by measuring the decrease in absorbance at this wavelength over time.

Troubleshooting Guide

Problem Possible Causes Solutions
Low or No Labeling Efficiency Inactive this compound: The DBCO group may have degraded due to improper storage (exposure to light, moisture, or non-ideal temperatures) or age. The phospholipid portion may have hydrolyzed.- Use a fresh vial of this compound. - Ensure proper storage at -20°C, protected from light and moisture. - Equilibrate the reagent to room temperature before opening to prevent condensation.
Presence of Inhibitors: Your reaction buffer may contain sodium azide, which directly competes with your target azide for the DBCO group. Buffers with primary amines (e.g., Tris, glycine) can interfere if you are using an NHS-ester activated azide.- Use an azide-free buffer such as PBS or HEPES. - If your azide is NHS-activated, avoid buffers with primary amines during that specific reaction step.
Suboptimal Reaction Conditions: The reaction temperature, pH, or reactant concentrations may not be optimal.- Increase the reaction temperature (e.g., from 4°C to room temperature or 37°C), being mindful of the thermal stability of your biomolecules. - Optimize the pH of your reaction buffer. Consider using HEPES buffer, which has been shown to enhance reaction rates. - Increase the concentration of your reactants.
Incorrect Molar Ratio: An inappropriate molar ratio of DBCO to azide can lead to incomplete reaction.- Optimize the molar ratio of this compound to your azide-containing molecule. Start with a 1.5 to 3-fold molar excess of the less critical component.
Precipitation of Reagents Poor Solubility: this compound or your azide-modified molecule may have limited solubility in the reaction buffer. Using a high concentration of a water-miscible organic solvent like DMSO can cause precipitation of proteins.- If your this compound is in solid form, dissolve it in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer. - Keep the final concentration of the organic solvent low (typically below 20%) to avoid protein precipitation.
Inconsistent Results Variability in Reagent Quality: Different batches of this compound may have slight variations in purity or reactivity.- Qualify new batches of reagents before use in critical experiments. - Whenever possible, use reagents from the same lot for a series of related experiments.
Hydrolysis of DSPE-PEG: The phospholipid portion of the molecule can hydrolyze over time, especially in non-neutral aqueous solutions, which can affect its incorporation into lipid nanoparticles.- Prepare fresh solutions of this compound for each experiment. - Avoid prolonged storage in aqueous buffers, especially at acidic or highly basic pH.

Quantitative Data

Table 1: Effect of Buffer and pH on SPAAC Reaction Rate

This table summarizes the second-order rate constants (k) for the reaction of sulfo-DBCO-amine with two different azides in various buffers at 25°C. While not this compound, these values provide a strong indication of how buffer conditions can influence the reaction kinetics.

BufferpHAzideSecond-Order Rate Constant (k) (M⁻¹s⁻¹)
PBS71-azido-1-deoxy-β-D-glucopyranoside0.85
PBS73-azido-L-alanine0.32
HEPES71-azido-1-deoxy-β-D-glucopyranoside1.22
HEPES73-azido-L-alanine0.55
MES51-azido-1-deoxy-β-D-glucopyranoside0.44
MES53-azido-L-alanine0.18
Borate101-azido-1-deoxy-β-D-glucopyranoside1.34
Borate103-azido-L-alanine0.50

Data adapted from a study on sulfo-DBCO-amine, which demonstrates the relative effects of different buffers and pH on SPAAC reaction rates.

Table 2: General Reaction Parameters for DBCO-Azide Conjugation

ParameterRecommended RangeNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 3:1The more abundant or less critical component should be in excess.
Temperature 4°C to 37°CHigher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.
Reaction Time 2 to 24 hoursLonger incubation times can improve yield, especially at lower temperatures or concentrations.

Experimental Protocols

Protocol 1: General Labeling of an Azide-Modified Molecule with this compound

This protocol provides a general workflow for conjugating this compound to an azide-functionalized molecule.

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening.

    • If the this compound is in solid form, dissolve it in a minimal amount of a water-miscible organic solvent (e.g., DMSO) to create a stock solution.

    • Prepare your azide-containing molecule in an appropriate azide-free reaction buffer (e.g., PBS or HEPES, pH 7.4).

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of your azide-containing molecule.

    • Add the this compound stock solution to achieve the desired molar ratio (e.g., 1.5 to 3 molar equivalents of DBCO). Ensure the final concentration of the organic solvent is kept to a minimum (ideally <20%).

  • Incubation:

    • Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) for 2-12 hours. The optimal time may need to be determined empirically. For sensitive biomolecules or to improve stability, the reaction can be performed overnight at 4°C.

  • Purification:

    • Purify the resulting conjugate to remove unreacted this compound and other reagents. The purification method will depend on the nature of your labeled molecule and may include:

      • Dialysis

      • Size-exclusion chromatography (SEC)

      • HPLC

  • Characterization and Storage:

    • Characterize the purified conjugate to confirm successful labeling. This can be done using techniques such as UV-Vis spectroscopy, mass spectrometry, or SDS-PAGE.

    • Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C.

Visualizations

experimental_workflow reagent_prep Reagent Preparation (this compound & Azide-Molecule) reaction_setup Reaction Setup (Mix reactants at desired molar ratio) reagent_prep->reaction_setup incubation Incubation (e.g., 2-12h at RT or 4°C) reaction_setup->incubation purification Purification (e.g., SEC, Dialysis) incubation->purification characterization Characterization (e.g., UV-Vis, MS) purification->characterization storage Storage (-20°C or -80°C) characterization->storage

Caption: Experimental workflow for this compound labeling.

spaac_reaction cluster_product Product DSPE_PEG_DBCO DSPE-PEG-DBCO Triazole_Product Stable Triazole Linkage (DSPE-PEG-Triazole-R) DSPE_PEG_DBCO->Triazole_Product + Azide_Molecule Azide-Molecule (R-N3)

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

References

Addressing polydispersity in DSPE-PEG46-DBCO liposome preparations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with DSPE-PEG46-DBCO liposomes, with a specific focus on managing and reducing polydispersity.

Frequently Asked Questions (FAQs)

Q1: What is the Polydispersity Index (PDI) and why is it critical for liposome preparations?

A1: The Polydispersity Index (PDI) is a dimensionless measure that describes the uniformity of particle sizes within a sample.[] A PDI value of 0.0 represents a perfectly uniform (monodisperse) sample, while a value of 1.0 indicates a highly non-uniform (polydisperse) sample with multiple particle size populations.[2] For drug delivery applications using lipid-based carriers like liposomes, a PDI of 0.3 or below is generally considered acceptable, as it signifies a homogenous and stable vesicle population.[2][3][4] High PDI can negatively impact the stability, bioavailability, and in vivo performance of the liposomal formulation.

Q2: What are the primary causes of high PDI in this compound liposome preparations?

A2: High PDI can stem from several factors during the formulation process. These include:

  • Incomplete Hydration: Insufficient hydration of the lipid film leads to the formation of large, multilamellar vesicles (MLVs) of varying sizes.

  • Inefficient Size Reduction: Methods like sonication or extrusion, if not optimized, can fail to break down larger vesicles uniformly.

  • Lipid Aggregation: High lipid concentrations, improper buffer conditions (pH, ionic strength), or inadequate surface charge can cause liposomes to aggregate, leading to a broader size distribution.

  • Lipid Composition: The type of lipids and their ratios can influence membrane rigidity and the propensity to form uniformly sized vesicles. The inclusion of DSPE-PEG lipids aids in steric stabilization, which helps prevent aggregation.

Q3: How does the concentration of this compound and other lipids affect polydispersity?

A3: Lipid concentration is a critical parameter. Generally, increasing the total lipid concentration can lead to a simultaneous increase in liposome size and PDI values due to a higher chance of aggregation. Conversely, the concentration of the PEGylated lipid (this compound) itself plays a stabilizing role. Incorporating PEGylated lipids reduces vesicle aggregation through steric hindrance. However, excessive concentrations of PEG-DSPE (e.g., above 7-8 mol%) can lead to the formation of micelles and destabilize the liposomal structure.

Q4: Can this compound liposomes be stored? If so, under what conditions?

A4: Yes, but proper storage is crucial for maintaining size and stability. Liposome suspensions should generally be stored at 4°C. Freezing should be avoided unless a suitable cryoprotectant is used, as the formation of ice crystals can disrupt the vesicle structure. The inclusion of PEGylated lipids like this compound enhances storage stability by preventing aggregation. It is recommended to re-characterize the liposomes for size and PDI after storage to ensure their integrity.

Troubleshooting High Polydispersity

This section provides a systematic approach to diagnosing and resolving issues of high PDI (>0.3) in your liposome preparations.

Troubleshooting Decision Pathway

The following diagram illustrates a logical workflow for troubleshooting high polydispersity.

G start High PDI Detected (> 0.3) check_hydration 1. Review Hydration Step start->check_hydration hydration_ok Hydration adequate? check_hydration->hydration_ok check_sonication 2. Optimize Sonication hydration_ok->check_sonication Yes solution_hydration ACTION: - Increase hydration time/temp - Ensure thin, even lipid film - Vortex vigorously hydration_ok->solution_hydration No sonication_ok Sonication used? check_sonication->sonication_ok solution_sonication ACTION: - Increase sonication time - Use probe sonicator over bath - Optimize power settings - Keep sample on ice check_sonication->solution_sonication check_extrusion 3. Optimize Extrusion sonication_ok->check_extrusion Yes sonication_ok->check_extrusion No extrusion_ok Extrusion successful? check_extrusion->extrusion_ok check_composition 4. Evaluate Formulation extrusion_ok->check_composition Yes solution_extrusion ACTION: - Increase number of passes (10-21 typical) - Check for membrane rupture - Extrude above lipid Tm - Use sequential pore sizes extrusion_ok->solution_extrusion No composition_ok Composition optimal? check_composition->composition_ok solution_composition ACTION: - Decrease total lipid concentration - Check buffer pH and ionic strength - Ensure sufficient PEG-lipid % composition_ok->solution_composition No end_node PDI Acceptable (< 0.3) composition_ok->end_node Yes solution_hydration->check_hydration solution_sonication->check_sonication solution_extrusion->check_extrusion solution_composition->check_composition

Caption: Troubleshooting workflow for addressing high PDI.

Quantitative Guide to Optimization

The effectiveness of size reduction techniques is highly dependent on key parameters. The tables below summarize data from various studies to guide your optimization.

Table 1: Comparison of Common Size Reduction Methods

MethodTypical PDI RangeAdvantagesDisadvantages
Probe Sonication 0.1 - 0.3Efficient for small volumes; rapid size reduction.Can cause lipid degradation or sample contamination from the probe tip.
Bath Sonication 0.2 - 0.6Non-contact; good for sensitive materials.Less energy efficient; may result in broader size distribution than probe sonication.
Extrusion < 0.1 - 0.2Produces vesicles with a narrow size distribution; highly reproducible.Can lead to sample loss; requires specialized equipment; may be difficult with rigid lipids.

Table 2: Effect of Process Parameters on Liposome Size and PDI

ParameterActionEffect on SizeEffect on PDIKey Considerations
Sonication Time IncreaseDecrease (to a plateau)DecreaseProlonged sonication can degrade lipids. 5 minutes can be an effective starting point.
Extrusion Passes IncreaseDecrease (to a plateau)DecreaseA common starting point is 10-21 passes. Excessive passes may not significantly improve PDI.
Extrusion Membrane Decrease Pore SizeDecreaseDecreaseFinal liposome diameter is typically slightly larger than the membrane pore size.
Lipid Concentration DecreaseDecreaseDecreaseA typical starting concentration is 10-20 mg/mL to minimize aggregation.
Extrusion Temp. Increase (above Tm)No significant effectNo significant effectExtrusion must be performed above the phase transition temperature (Tm) of all lipid components.

Experimental Protocols

Protocol: Preparation of this compound Liposomes via Thin-Film Hydration, Sonication, and Extrusion

This protocol describes a standard method to produce unilamellar vesicles with a target diameter of ~100 nm and low polydispersity.

Workflow Overview

G cluster_0 Vesicle Formation cluster_1 Size Reduction cluster_2 Final Processing a 1. Lipid Dissolution b 2. Film Formation a->b c 3. Film Hydration b->c d 4. Sonication (Optional) c->d e 5. Extrusion d->e f 6. Purification e->f g 7. Characterization (DLS) f->g

Caption: Standard workflow for preparing DBCO-functionalized liposomes.

Detailed Steps:
  • Lipid Dissolution:

    • Co-dissolve the desired lipids (e.g., primary phospholipid like HSPC, cholesterol, and this compound) in a suitable organic solvent such as chloroform in a round-bottom flask. A typical molar ratio might be 60:40:5 for HSPC:Cholesterol:DSPE-PEG-DBCO.

  • Thin-Film Formation:

    • Remove the organic solvent using a rotary evaporator under vacuum. This will create a thin, uniform lipid film on the flask's inner surface.

    • Further dry the film under high vacuum for at least 2-3 hours (or overnight) to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid with the highest Tm.

    • This process forms multilamellar vesicles (MLVs).

  • Size Reduction (Sonication - Optional):

    • To facilitate the subsequent extrusion step, the MLV suspension can be briefly sonicated.

    • Use a bath or probe sonicator. If using a probe, keep the sample on ice to prevent overheating and lipid degradation. This step breaks down large aggregates.

  • Size Reduction (Extrusion):

    • Assemble a liposome extruder with a polycarbonate membrane of the desired final pore size (e.g., 100 nm). Ensure the support drain discs are correctly placed.

    • Equilibrate the extruder to a temperature above the lipid Tm.

    • Force the liposome suspension through the membrane. Repeat this process for an odd number of passes (e.g., 11 to 21 times) to ensure the entire sample passes through the membrane an equal number of times. This is the most effective step for achieving a low PDI.

  • Purification (Optional):

    • To remove any unencapsulated material, the liposome suspension can be purified using methods like size exclusion chromatography or dialysis.

  • Characterization:

    • Measure the final liposome size (Z-average diameter) and PDI using Dynamic Light Scattering (DLS). A PDI value below 0.3 is desirable for most applications.

References

Optimizing the molar ratio of DSPE-PEG46-DBCO to azide-modified molecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio and reaction conditions for conjugating DSPE-PEG-DBCO to azide-modified molecules via copper-free click chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of DSPE-PEG-DBCO to my azide-modified molecule?

A1: For optimal results, a molar excess of one of the reactants is generally recommended. A common starting point is a 1.5:1 to 3:1 molar ratio of DSPE-PEG-DBCO to the azide-containing molecule.[1][2] However, if your azide-modified molecule is particularly precious or available in limited quantities, this ratio can be inverted.[1][2] For conjugations involving antibodies, a wider range of 1.5 to 10 molar equivalents of one component can be used to improve efficiency, with 7.5 equivalents being a good starting point.[1]

Q2: What are the optimal reaction temperature and duration for the conjugation?

A2: DSPE-PEG-DBCO and azide reactions are efficient across a range of temperatures, typically from 4°C to 37°C. Higher temperatures generally result in faster reaction rates. A standard protocol often involves incubating the reaction for 4 to 12 hours at room temperature (20-25°C). For sensitive biomolecules, or to improve stability, the reaction can be performed overnight at 4°C. In some instances, extending the incubation period to 24-48 hours may be necessary to maximize the yield.

Q3: Which solvents are compatible with this reaction?

A3: This copper-free click chemistry reaction is compatible with a variety of common laboratory solvents. For work with biomolecules, aqueous buffers such as Phosphate-Buffered Saline (PBS) are preferred. If the DSPE-PEG-DBCO has poor solubility in aqueous solutions, it can first be dissolved in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before being added to the aqueous reaction mixture. It is crucial to keep the final concentration of the organic solvent low (typically below 20%) to prevent the precipitation of proteins.

Q4: Can I use a buffer containing sodium azide?

A4: No. It is critical to avoid buffers that contain sodium azide, as the azide ions will react with the DBCO group, thereby inhibiting the desired conjugation to your azide-modified molecule.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the conjugation can be monitored by UV-Vis spectroscopy. The DBCO group has a characteristic absorbance peak at approximately 309-310 nm. As the reaction proceeds and the DBCO is consumed, a decrease in the absorbance at this wavelength will be observed.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of DSPE-PEG-DBCO to azide-modified molecules.

Problem: Low or No Conjugation Efficiency
Potential Cause Recommended Solution
Suboptimal Molar Ratio Systematically vary the molar ratio of DSPE-PEG-DBCO to the azide-modified molecule. Start with a 1.5:1, 2:1, and 3:1 ratio. If the azide-molecule is limiting, consider inverting the ratio.
Incorrect Reaction Temperature While the reaction proceeds at room temperature, increasing the temperature to 37°C can enhance the reaction rate. For sensitive molecules, perform the reaction at 4°C for a longer duration (overnight).
Insufficient Reaction Time Extend the incubation time. Reactions can be run for up to 48 hours to maximize yield, especially at lower temperatures or concentrations.
Low Reactant Concentration Increase the concentration of both reactants. DBCO-azide reactions are more efficient at higher concentrations. If solubility is an issue, use a minimal amount of a compatible organic solvent like DMSO to dissolve the lipid-PEG conjugate before adding it to the reaction buffer.
Hydrolysis of DSPE-PEG Avoid acidic or basic pH conditions during conjugation and purification, as this can lead to the hydrolysis of the DSPE ester bonds. Work at a neutral pH (6.5-7.4) to minimize hydrolysis.
Inactive Reagents Ensure the DSPE-PEG-DBCO and the azide-modified molecule have not degraded. DBCO can lose reactivity over time, especially with prolonged exposure to moisture or non-inert atmospheres. Use fresh reagents whenever possible.
Presence of Inhibitors Ensure your reaction buffer is free of azides.
Problem: Aggregation of the Conjugate
Potential Cause Recommended Solution
High Concentration of Reactants While higher concentrations can improve reaction rates, they may also lead to aggregation. Try performing the reaction at a slightly lower concentration.
Solvent Incompatibility If using an organic co-solvent like DMSO, ensure the final concentration is not causing the precipitation of your biomolecules. Keep the organic solvent content below 20%.
Post-conjugation Aggregation For lipid-based conjugates that will be used to form nanoparticles or liposomes, aggregation after the click reaction can occur. This may be mitigated by optimizing the density of the conjugated ligand on the particle surface.

Experimental Protocols & Data

General Reaction Conditions

The following table summarizes typical reaction parameters for the conjugation of DSPE-PEG-DBCO to an azide-modified molecule.

Parameter Recommended Range Starting Point Notes
Molar Ratio (DBCO:Azide) 1:1 to 10:1 (or inverted)1.5:1 to 3:1The component that is less critical or more abundant should be in excess.
Temperature 4°C to 37°CRoom Temperature (20-25°C)Higher temperatures increase the reaction rate but may impact the stability of sensitive biomolecules.
Reaction Time 2 to 48 hours4-12 hoursLonger incubation times can improve yield, particularly at lower temperatures or concentrations.
Solvent Aqueous Buffer (e.g., PBS), DMSO, DMFPBS (pH 7.4)For biomolecule conjugations, aqueous buffers are preferred. Use minimal organic solvent if needed for solubility.
Protocol: Conjugation of DSPE-PEG46-DBCO to an Azide-Modified Peptide

This protocol provides a general workflow for the conjugation reaction.

  • Reagent Preparation:

    • Dissolve the azide-modified peptide in a reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.

    • Separately, dissolve the this compound in a minimal amount of DMSO to create a stock solution (e.g., 10 mM).

  • Reaction Setup:

    • In a reaction tube, add the azide-modified peptide solution.

    • Add the desired molar excess of the this compound stock solution to the peptide solution. Ensure the final DMSO concentration remains below 20%.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-12 hours with gentle stirring or agitation. Alternatively, the reaction can be incubated at 4°C overnight.

  • Purification:

    • Following incubation, purify the conjugate to remove unreacted starting materials. Common methods include:

      • Size Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller, unreacted molecules.

      • Dialysis: Useful for removing small molecule reactants from a larger protein or peptide conjugate.

      • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Allows for high-resolution purification.

  • Characterization:

    • Confirm the successful conjugation using analytical techniques such as:

      • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To verify the molecular weight of the final conjugate.

      • SDS-PAGE: To visualize a shift in molecular weight for protein/peptide conjugates.

Visualized Workflows and Logic

experimental_workflow Experimental Workflow for DSPE-PEG-DBCO Conjugation prep Reagent Preparation - Dissolve Azide-Molecule in Buffer - Dissolve DSPE-PEG-DBCO in DMSO react Reaction Setup - Mix Reactants at Desired Molar Ratio - Ensure Final DMSO < 20% prep->react incubate Incubation - Room Temp (4-12h) or 4°C (Overnight) - Gentle Agitation react->incubate monitor Optional: Reaction Monitoring - UV-Vis at 310nm for DBCO consumption incubate->monitor purify Purification - SEC, Dialysis, or HPLC incubate->purify monitor->incubate char Characterization - Mass Spectrometry - SDS-PAGE purify->char final Pure Conjugate char->final

Caption: A flowchart of the general experimental workflow for conjugating DSPE-PEG-DBCO to an azide-modified molecule.

troubleshooting_workflow Troubleshooting Low Conjugation Efficiency start Low or No Conjugation Detected check_ratio Adjust Molar Ratio (1.5:1, 2:1, 3:1 DBCO:Azide) start->check_ratio check_time_temp Optimize Reaction Time & Temp - Increase Time (up to 48h) - Increase Temp (up to 37°C) check_ratio->check_time_temp No Improvement success Improved Yield check_ratio->success Improved check_conc Increase Reactant Concentration check_time_temp->check_conc No Improvement check_time_temp->success Improved check_reagents Verify Reagent Activity - Use Fresh Reagents - Check for Buffer Inhibitors (Azide) check_conc->check_reagents No Improvement check_conc->success Improved check_reagents->success Improved

Caption: A logical diagram for troubleshooting low conjugation efficiency in DSPE-PEG-DBCO reactions.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for DSPE-PEG-DBCO Modified Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of nanoparticles with moieties like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-N'-dibenzocyclooctyl (DSPE-PEG-DBCO) is a cornerstone of targeted drug delivery and advanced diagnostics. The dibenzocyclooctyl (DBCO) group, a strained alkyne, allows for copper-free "click chemistry," a highly efficient and bioorthogonal conjugation strategy. Proper characterization of these modified nanoparticles is paramount to ensure their quality, efficacy, and safety. This guide provides a comparative overview of key analytical techniques for DSPE-PEG-DBCO modified nanoparticles, contrasts this method with common alternatives, and provides detailed experimental protocols.

Physicochemical Characterization: The Foundation of Nanoparticle Analysis

A fundamental understanding of the physical properties of nanoparticles is the first step in their characterization. These properties are significantly influenced by surface modification.

Analytical TechniqueDSPE-PEG-DBCO Modified NanoparticlesAlternative Functionalization (NHS-Ester or Maleimide)Key Performance Metrics
Dynamic Light Scattering (DLS) Increase in hydrodynamic diameter post-modification, indicating successful PEGylation.Similar increase in size is expected upon ligand conjugation.Hydrodynamic Diameter (nm), Polydispersity Index (PDI)
Zeta Potential Analysis Near-neutral surface charge due to the shielding effect of the PEG layer.Surface charge will vary depending on the terminal group of the conjugated ligand.Zeta Potential (mV)
Transmission Electron Microscopy (TEM) Visualization of nanoparticle morphology and core size. The PEG-DBCO layer is typically not directly visible.Similar visualization of the nanoparticle core.Core Size (nm), Morphology

Quantification of Surface Ligands: Ensuring Efficacy and Consistency

Accurate quantification of the surface-bound DSPE-PEG-DBCO is crucial for optimizing targeting efficiency and ensuring batch-to-batch reproducibility.

Analytical TechniquePrincipleDSPE-PEG-DBCONHS-EsterMaleimide
UV-Vis Spectroscopy The DBCO group has a characteristic absorbance peak around 309 nm, which disappears upon reaction with an azide. This change can be used for quantification.[1]Direct quantification by measuring the disappearance of the DBCO peak after reaction with an azide-containing molecule.Indirect quantification by reacting with a chromophore-labeled amine.Indirect quantification by reacting with a thiol-containing chromophore.
Fluorescence Spectroscopy Reaction of the terminal group with a fluorescent probe allows for quantification based on fluorescence intensity.Reaction with an azide-functionalized fluorophore (e.g., Azide-Fluor 488).Reaction with an amine-functionalized fluorophore.Reaction with a thiol-functionalized fluorophore.
1H NMR Spectroscopy Quantification of the characteristic peaks of the PEG chains relative to an internal standard.[2][3][4][5]Integration of the PEG methylene protons (~3.6 ppm) can determine the grafting density.Applicable for quantifying PEGylated linkers.Applicable for quantifying PEGylated linkers.
Thermogravimetric Analysis (TGA) Measures the weight loss of the organic coating on the nanoparticle surface as a function of temperature.Provides the total weight percentage of the DSPE-PEG-DBCO on the nanoparticle.Provides the total weight percentage of the surface coating.Provides the total weight percentage of the surface coating.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation and quantification of the functional lipid after its removal from the nanoparticle surface.Can be used to quantify the amount of DSPE-PEG-DBCO after nanoparticle dissolution.Can be used to quantify the conjugated ligand after cleavage.Can be used to quantify the conjugated ligand after cleavage.

Comparison of Surface Functionalization Chemistries

The choice of conjugation chemistry significantly impacts the efficiency, stability, and biological performance of the final nanoparticle construct.

FeatureDSPE-PEG-DBCO (Click Chemistry)DSPE-PEG-NHS EsterDSPE-PEG-Maleimide
Reaction Type Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Amine-reactive couplingThiol-reactive coupling
Bioorthogonality HighModerate (can react with other nucleophiles)High (specific to thiols)
Reaction Conditions Mild, aqueous conditions, no catalyst required.pH dependent (typically 7-8.5).pH dependent (typically 6.5-7.5).
Stability of Linkage Stable triazole linkage.Stable amide bond.Stable thioether bond, but maleimide can undergo hydrolysis.
Efficiency High, often near-quantitative.Variable, can be affected by hydrolysis of the NHS ester.High, but can be affected by hydrolysis of the maleimide.

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

Dynamic Light Scattering (DLS) and Zeta Potential Measurement
  • Instrumentation: Malvern Zetasizer or similar instrument.

  • Sample Preparation:

    • Disperse a small amount of the nanoparticle formulation in a suitable buffer (e.g., 10 mM NaCl) to a final concentration appropriate for the instrument (typically in the range of 0.1-1 mg/mL).

    • Filter the buffer using a 0.22 µm syringe filter before use.

    • Ensure the sample is well-dispersed by gentle vortexing or sonication if necessary.

  • Measurement:

    • Rinse the measurement cuvette thoroughly with the filtered buffer.

    • Transfer the nanoparticle suspension to the cuvette.

    • For DLS, set the instrument to measure the hydrodynamic diameter and polydispersity index (PDI). Perform at least three measurements and average the results.

    • For zeta potential, use a dedicated folded capillary cell. Ensure no air bubbles are present. Perform at least three measurements and average the results. The pH of the sample should be recorded as zeta potential is pH-dependent.

UV-Vis Spectroscopy for DBCO Quantification
  • Instrumentation: UV-Vis Spectrophotometer.

  • Protocol:

    • Prepare a standard curve of a known concentration of a DBCO-containing molecule (e.g., DSPE-PEG-DBCO) in a suitable solvent (e.g., chloroform or methanol) by measuring the absorbance at ~309 nm.

    • To quantify the DBCO on nanoparticles, react a known concentration of the nanoparticles with an excess of an azide-containing molecule.

    • After the reaction is complete, centrifuge the nanoparticles to remove the unreacted azide.

    • Resuspend the nanoparticles in a known volume of solvent and measure the absorbance at ~309 nm.

    • The decrease in absorbance corresponds to the amount of DBCO that has reacted and can be quantified using the standard curve.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: FTIR Spectrometer with an ATR accessory.

  • Sample Preparation:

    • Lyophilize the nanoparticle sample to obtain a dry powder.

    • Place a small amount of the powder onto the ATR crystal.

  • Measurement:

    • Record the spectrum, typically in the range of 4000-400 cm-1.

    • Characteristic peaks for the PEG backbone (C-O-C stretch, ~1100 cm-1), the ester linkage, and potentially the alkyne group of DBCO should be identifiable.

1H NMR Spectroscopy for PEG Quantification
  • Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz).

  • Sample Preparation:

    • Lyophilize the nanoparticle sample.

    • Dissolve a known mass of the dried nanoparticles in a suitable deuterated solvent (e.g., D2O or CDCl3).

    • Add a known amount of an internal standard (e.g., trimethylsilylpropanoic acid - TMSP for D2O).

  • Measurement:

    • Acquire the 1H NMR spectrum.

    • Integrate the characteristic peak of the PEG methylene protons (a broad singlet around 3.6 ppm) and the peak of the internal standard.

    • The molar ratio of PEG to the nanoparticle can be calculated from the ratio of the integrals and the known amounts of sample and standard.

Thermogravimetric Analysis (TGA)
  • Instrumentation: Thermogravimetric Analyzer.

  • Protocol:

    • Place a small, known mass of the lyophilized nanoparticle sample (typically 5-10 mg) into a TGA pan.

    • Heat the sample under an inert atmosphere (e.g., nitrogen) at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 800 °C).

    • The weight loss observed corresponds to the decomposition of the organic components (DSPE-PEG-DBCO). The remaining weight is attributed to the inorganic core of the nanoparticle.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow: Cellular Uptake of Targeted Nanoparticles

G cluster_prep Nanoparticle Preparation cluster_cell Cellular Interaction cluster_analysis Analysis NP Nanoparticle Core NP_DBCO DBCO-Functionalized NP NP->NP_DBCO Surface Modification DSPE_PEG_DBCO DSPE-PEG-DBCO DSPE_PEG_DBCO->NP_DBCO Ab Azide-Modified Antibody NP_Targeted Targeted Nanoparticle Ab->NP_Targeted NP_DBCO->NP_Targeted Click Chemistry Incubation Incubation NP_Targeted->Incubation Cells Cancer Cells (EGFR+) Cells->Incubation Uptake Receptor-Mediated Endocytosis Incubation->Uptake Wash Wash Unbound NPs Uptake->Wash Imaging Confocal Microscopy Wash->Imaging Quantification Flow Cytometry Wash->Quantification

Caption: Workflow for cellular uptake analysis of antibody-targeted nanoparticles.

Signaling Pathway: EGFR Targeted Nanoparticle Action

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NP Targeted NP Binding NP->Binding EGFR EGFR Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Signaling Inhibition Binding->EGFR Endosome Endosome Binding->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis

Caption: EGFR signaling pathway targeted by an antibody-conjugated nanoparticle.

References

DSPE-PEG46-DBCO vs. DSPE-PEG-Maleimide: A Comparative Guide for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical decision in the design of targeted therapeutics such as antibody-drug conjugates (ADCs) and functionalized nanoparticles. The linker's properties directly influence the stability, homogeneity, and in vivo performance of the final product. This guide provides an objective, data-supported comparison between two prevalent phospholipid-PEG linkers: DSPE-PEG-Maleimide and DSPE-PEG46-DBCO.

Introduction to Linker Chemistries

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a phospholipid commonly used to anchor polyethylene glycol (PEG) chains to the surface of liposomes and other lipid nanoparticles. The PEG chain provides a hydrophilic "stealth" layer that reduces clearance by the immune system, thereby extending circulation time. The terminal end of the PEG is functionalized for conjugation to a targeting ligand, such as an antibody.

  • DSPE-PEG-Maleimide: This linker utilizes the well-established reaction between a maleimide functional group and a free sulfhydryl (thiol) group on an antibody. The reaction proceeds via a Michael addition to form a stable thioether bond.[1][2][3]

  • This compound: This linker employs copper-free "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4] The dibenzocyclooctyne (DBCO) group reacts specifically and efficiently with an azide group that has been introduced onto the antibody.[] The "46" denotes the number of PEG repeat units in the linker chain.

Reaction Mechanisms and Specificity

The fundamental difference between these two linkers lies in their reaction mechanisms, which dictates how the antibody must be prepared and the specificity of the final linkage.

Maleimide-Thiol Chemistry: This approach targets cysteine residues. Since antibodies typically have their cysteine residues involved in structurally critical disulfide bonds, these bonds must first be reduced using an agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) to generate free thiols. The maleimide group on the DSPE-PEG linker then reacts with these newly available thiols. While highly reactive towards thiols at a pH of 6.5-7.5, maleimides can exhibit off-target reactions with other nucleophiles, such as amines, at higher pH values.

DBCO-Azide (SPAAC) Chemistry: This is a bioorthogonal reaction, meaning the reactive partners (DBCO and azide) are mutually and exclusively reactive and do not interact with native biological functional groups. This high degree of specificity minimizes side reactions. The process first requires the modification of the antibody to introduce azide groups, commonly by reacting lysine residues with an azide-functionalized N-hydroxysuccinimide (NHS) ester. The azide-modified antibody is then reacted with the DSPE-PEG-DBCO.

Performance Comparison: Data Summary

The choice of linker significantly impacts conjugation efficiency, stability, and product homogeneity. The following table summarizes key performance metrics based on experimental findings.

FeatureDSPE-PEG-MaleimideThis compound (SPAAC)
Reaction Chemistry Michael Addition (Thiol-Maleimide)Strain-Promoted Alkyne-Azide Cycloaddition
Target Residue Cysteine (requires disulfide bond reduction)Azide-modified residues (e.g., Lysine)
Reaction Speed Fast (minutes to a few hours)Fast (typically < 12 hours)
Specificity High for thiols at pH 6.5-7.5; potential for off-target reactions.Excellent; highly specific and bioorthogonal.
Linkage Stability Thioether bond is susceptible to retro-Michael addition, especially in the presence of thiols like glutathione, leading to potential deconjugation in vivo.The resulting triazole linkage is extremely stable and considered irreversible.
Antibody Pre-modification Yes (reduction of disulfide bonds)Yes (introduction of azide groups)
Potential Impact on Antibody Reduction of disulfide bonds can potentially disrupt antibody structure and function.Random modification of lysine residues can lead to product heterogeneity. Site-specific modification methods can address this.
Catalyst Required NoNo (Copper-free)

Experimental Protocols

Detailed methodologies for conjugating an antibody to DSPE-PEG functionalized liposomes are provided below.

Protocol 1: DSPE-PEG-Maleimide Conjugation

This protocol involves the reduction of antibody disulfide bonds followed by conjugation to maleimide-functionalized lipids.

Materials:

  • Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

  • DSPE-PEG-Maleimide

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer: Phosphate buffer with 5 mM EDTA, pH 6.5-7.5

  • Quenching Reagent: L-cysteine or 2-mercaptoethanol

  • Purification System: Size-Exclusion Chromatography (SEC) column

Methodology:

  • Antibody Reduction: Prepare the antibody at 1-2 mg/mL in the reaction buffer. Add a 10-fold molar excess of TCEP solution. Incubate for 30 minutes at room temperature.

  • Purification of Reduced Antibody: Immediately remove excess TCEP using a desalting or SEC column equilibrated with reaction buffer. The thiolated antibody is susceptible to re-oxidation and should be used promptly.

  • Conjugation Reaction: Add a 5 to 10-fold molar excess of DSPE-PEG-Maleimide (dissolved in buffer) to the purified thiolated antibody. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add a 10-fold molar excess of L-cysteine to quench any unreacted maleimide groups and prevent cross-linking. Incubate for 15-30 minutes.

  • Final Purification: Purify the final antibody-DSPE-PEG conjugate from unreacted components using an SEC column.

Protocol 2: this compound Conjugation

This protocol involves the introduction of azide groups onto the antibody followed by a copper-free click reaction.

Materials:

  • Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 8.0-8.5)

  • Azide-modification reagent (e.g., Azide-PEG-NHS ester)

  • This compound

  • Reaction Buffer: PBS, pH 7.4

  • Purification System: SEC column or dialysis cassette

Methodology:

  • Antibody Azide Modification: Prepare the antibody at 1-2 mg/mL in PBS at pH 8.0-8.5. Add a 10-fold molar excess of Azide-PEG-NHS ester (dissolved in DMSO). Incubate for 60 minutes at room temperature.

  • Purification of Azide-Antibody: Remove excess azide reagent by dialysis against PBS (pH 7.4) or by using a desalting column.

  • Conjugation Reaction: Add a 3 to 5-fold molar excess of this compound to the purified azide-modified antibody. Incubate for 4-12 hours at room temperature or overnight at 4°C. Reaction times can be longer to improve efficiency.

  • Final Purification: Purify the final antibody-DSPE-PEG conjugate from unreacted this compound using an SEC column.

Visualization of Workflows and Decision Logic

The following diagrams illustrate the experimental workflows and a logical guide for selecting the appropriate linker.

Maleimide_Workflow Ab Native Antibody (IgG) Reduction Step 1: Reduce Disulfide Bonds (TCEP) Ab->Reduction Thiol_Ab Thiolated Antibody (-SH) Reduction->Thiol_Ab Conjugation Step 2: Conjugate (Michael Addition) Thiol_Ab->Conjugation DSPE_Mal DSPE-PEG-Maleimide DSPE_Mal->Conjugation Quench Step 3: Quench (L-cysteine) Conjugation->Quench Purify Step 4: Purify (SEC) Quench->Purify Product Final Conjugate Purify->Product

Caption: Experimental workflow for DSPE-PEG-Maleimide conjugation.

DBCO_Workflow Ab Native Antibody (IgG) Azide_Mod Step 1: Modify with Azide (NHS-Azide) Ab->Azide_Mod Azide_Ab Azide-Modified Antibody (-N3) Azide_Mod->Azide_Ab Conjugation Step 2: Conjugate (SPAAC) Azide_Ab->Conjugation DSPE_DBCO This compound DSPE_DBCO->Conjugation Purify Step 3: Purify (SEC) Conjugation->Purify Product Final Conjugate Purify->Product Decision_Guide Start Project Goal Stability Is long-term in vivo stability paramount? Start->Stability Antibody Is antibody sensitive to reduction? Stability->Antibody No Use_DBCO Choose DSPE-PEG-DBCO Stability->Use_DBCO Yes Speed Is speed the highest priority? Antibody->Speed No Antibody->Use_DBCO Yes Speed->Use_DBCO No (for max stability) Use_Mal Choose DSPE-PEG-Maleimide Speed->Use_Mal Yes

References

A Comparative Guide to DSPE-PEG46-DBCO and Other Copper-Free Click Chemistry Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the selection of the appropriate chemical tools is paramount. Copper-free click chemistry, a cornerstone of bioorthogonal chemistry, offers a powerful means to covalently link molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] Among the diverse reagents available for this purpose, DSPE-PEG46-DBCO has emerged as a valuable tool, particularly for applications involving lipid-based nanostructures like liposomes and micelles.[3][4]

This guide provides an objective comparison of this compound with other commonly used copper-free click chemistry reagents. The comparison focuses on key performance metrics such as reaction kinetics and stability, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for a given application.

Understanding this compound

This compound is a phospholipid-polyethylene glycol conjugate functionalized with a dibenzocyclooctyne (DBCO) group.[3] This structure confers several advantageous properties:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A saturated phospholipid that serves as a lipid anchor, enabling stable incorporation into the lipid bilayers of liposomes, micelles, and cell membranes.

  • PEG46 (Polyethylene Glycol with 46 repeating units): A hydrophilic polymer that provides a flexible spacer arm, enhancing the accessibility of the reactive DBCO group and improving the solubility and biocompatibility of the resulting conjugate.

  • DBCO (Dibenzocyclooctyne): A highly strained cyclooctyne that readily reacts with azide-functionalized molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry.

The primary application of this compound lies in the surface functionalization of lipid-based nanoparticles for targeted drug delivery, in vivo imaging, and cell surface engineering.

Comparison of Key Performance Parameters

The efficacy of a copper-free click chemistry reagent is largely determined by its reaction kinetics and stability under physiological conditions. The following sections compare the performance of DBCO, the reactive moiety in this compound, with other common cyclooctynes.

Reaction Kinetics

The rate of the SPAAC reaction is a critical factor, especially for applications requiring rapid labeling or for reactions involving low concentrations of reactants. The second-order rate constants for the reaction of various cyclooctynes with an azide are presented in Table 1.

Cyclooctyne ReagentSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
DBCO (Dibenzocyclooctyne)~0.3 - 1.0
BCN (Bicyclononyne)~0.004 - 0.1
DIBO (Dibenzocyclooctynol)~0.3
DIFO (Difluorinated Cyclooctyne)~0.4
ADIBO (Azadibenzocyclooctyne)~0.1
ODIBO (Oxadibenzocyclooctyne)> ADIBO

Note: The reaction rates can be influenced by the specific azide, solvent, and temperature. The data presented here are for comparison purposes and were obtained under various experimental conditions.

As the data indicates, DBCO exhibits one of the fastest reaction rates among the commonly used cyclooctynes, making it a preferred choice for applications where reaction speed is crucial.

Stability

The stability of the cyclooctyne reagent is essential to prevent degradation and off-target reactions, particularly in the complex chemical environment of biological systems. While systematic, direct comparative stability studies of DSPE-PEGylated cyclooctynes are limited, studies on the core cyclooctyne moieties provide valuable insights.

  • DBCO: Generally exhibits good stability in aqueous buffers.

  • BCN: Known for its high stability.

  • DIFO: Can be less stable than other cyclooctynes.

The DSPE-PEG component of this compound is expected to enhance the overall stability and solubility of the reagent in aqueous environments.

Experimental Protocols

To facilitate the evaluation and application of these reagents, detailed protocols for key experiments are provided below.

Protocol 1: Determination of SPAAC Reaction Kinetics using NMR Spectroscopy

This protocol outlines a general method for measuring the second-order rate constant of a SPAAC reaction.

Materials:

  • Cyclooctyne reagent (e.g., this compound)

  • Azide-containing molecule

  • Deuterated solvent (e.g., DMSO-d6, D2O)

  • Internal standard (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the cyclooctyne, azide, and internal standard in the chosen deuterated solvent.

  • Reaction Setup: In an NMR tube, mix the cyclooctyne and azide solutions to achieve known initial concentrations. A pseudo-first-order condition can be established by using a large excess of one reactant.

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum immediately after mixing (t=0) and at regular intervals thereafter.

  • Data Analysis:

    • Integrate a characteristic peak of the disappearing reactant and a peak from the internal standard in each spectrum.

    • Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the reactant concentration versus time. For a pseudo-first-order reaction, the plot should be linear.

    • The second-order rate constant (k₂) can be determined from the slope of the line.

Protocol 2: Liposome Functionalization via SPAAC

This protocol describes the functionalization of pre-formed liposomes with an azide-containing ligand using DSPE-PEG-DBCO.

Materials:

  • Pre-formed liposomes containing DSPE-PEG-DBCO

  • Azide-functionalized ligand (e.g., peptide, antibody)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Incubation: Mix the pre-formed DSPE-PEG-DBCO-containing liposomes with the azide-functionalized ligand in PBS. The molar ratio of DBCO to azide should be optimized for the specific application.

  • Reaction: Incubate the mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.

  • Purification: Remove the unreacted ligand by a suitable method such as dialysis, size-exclusion chromatography, or centrifugation.

  • Characterization: Confirm the successful conjugation by methods such as SDS-PAGE, dynamic light scattering (DLS) to check for changes in liposome size, or a functional assay for the conjugated ligand.

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

G cluster_0 SPAAC Reaction Mechanism Azide Azide Transition_State [3+2] Cycloaddition Transition State Azide->Transition_State Cyclooctyne Cyclooctyne Cyclooctyne->Transition_State Triazole Triazole Transition_State->Triazole

Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

G Start Start: Prepare Reagents Mix Mix Cyclooctyne, Azide, and Internal Standard in NMR Tube Start->Mix Acquire_t0 Acquire Initial NMR Spectrum (t=0) Mix->Acquire_t0 Acquire_Time_Series Acquire NMR Spectra at Regular Intervals Acquire_t0->Acquire_Time_Series Acquire_Time_Series->Acquire_Time_Series Repeat Integrate Integrate Reactant and Standard Peaks Acquire_Time_Series->Integrate Calculate_Conc Calculate Reactant Concentration Integrate->Calculate_Conc Plot Plot ln[Reactant] vs. Time Calculate_Conc->Plot Determine_k Determine Rate Constant (k) from Slope Plot->Determine_k

Caption: Experimental workflow for determining SPAAC kinetics using NMR spectroscopy.

G Liposome_Prep Prepare Liposomes containing DSPE-PEG-DBCO Incubate Incubate Liposomes and Ligand Liposome_Prep->Incubate Ligand_Prep Prepare Azide-Functionalized Ligand Ligand_Prep->Incubate Purify Purify Functionalized Liposomes Incubate->Purify Characterize Characterize Conjugate Purify->Characterize

Caption: Workflow for liposome functionalization using DSPE-PEG-DBCO.

Conclusion

This compound stands out as a highly effective reagent for copper-free click chemistry, particularly for applications involving the functionalization of lipid-based nanocarriers. Its key advantages include a rapid reaction rate and the biocompatibility conferred by the DSPE-PEG anchor. While other cyclooctyne-based reagents offer a range of reactivities and stabilities, the DBCO moiety provides a robust and efficient option for many bioconjugation needs. The choice of the optimal reagent will ultimately depend on the specific requirements of the experiment, including the desired reaction kinetics, the stability in the biological milieu, and the nature of the molecules to be conjugated. This guide provides the foundational data and protocols to make an informed decision for advancing research in drug delivery, diagnostics, and fundamental cell biology.

References

A Comparative Guide to Validating DSPE-PEG46-DBCO Liposome Drug Loading Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful encapsulation of therapeutic agents within liposomal carriers is a critical determinant of a drug delivery system's efficacy and safety. This guide provides a comparative overview of methods to validate the drug loading efficiency of liposomes functionalized with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-46]-dibenzocyclooctyne (DSPE-PEG46-DBCO). The inclusion of the DBCO moiety allows for copper-free click chemistry, a bioorthogonal conjugation strategy for targeted drug delivery. Understanding and accurately quantifying drug loading in these advanced liposomal formulations are paramount for preclinical development and quality control.

This guide will delve into established analytical techniques, present comparative data from related liposomal systems, and provide detailed experimental protocols to aid researchers in selecting and implementing the most appropriate validation methods for their specific applications.

Comparative Analysis of Drug Loading Efficiency

Direct comparative studies quantifying the drug loading efficiency of this compound liposomes against other formulations are not extensively available in the current literature. However, by examining data from structurally similar DSPE-PEG liposomes and other functionalized nanoparticles, we can infer expected performance and establish a baseline for comparison. The hydrophobic nature of the DBCO group may lead it to embed within the lipid bilayer, which could subtly influence drug encapsulation, particularly for lipophilic drugs.

Liposomal FormulationDrugDrug Loading Efficiency (%)Key Considerations
DSPE-PEGylated Liposomes Doxorubicin>90% (often approaching 98%)[1]High efficiency is typically achieved using active loading methods like a transmembrane pH gradient.
DSPE-PEGylated Liposomes Docetaxel25% - 75%[2][3]Efficiency is highly dependent on the lipid composition, drug-to-lipid ratio, and loading method (passive vs. active).
Camel Milk Fat Globule-derived Liposomes Docetaxel25%[2]A natural liposome source, but may have lower encapsulation for certain drugs compared to synthetic counterparts.
Glycosylated Docetaxel in Liposomes 7-glucosyloxyacetyldocetaxel71%[4]Chemical modification of the drug can significantly enhance encapsulation efficiency.

Note: The drug loading efficiency is influenced by numerous factors, including the physicochemical properties of the drug (e.g., hydrophilicity, pKa), the lipid composition of the liposome, the drug-to-lipid ratio, and the specific encapsulation method employed.

Experimental Protocols for Validating Drug Loading Efficiency

Accurate determination of drug loading efficiency relies on the effective separation of encapsulated from unencapsulated (free) drug, followed by precise quantification. Below are detailed protocols for commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the accurate quantification of encapsulated drugs.

a. Separation of Free Drug from Liposomes:

  • Size Exclusion Chromatography (SEC): This is the most common method. A sample of the liposomal suspension is passed through an SEC column (e.g., Sephadex G-50). The larger liposomes elute first, while the smaller, free drug molecules are retained and elute later, allowing for their separation.

  • Ultracentrifugation: The liposome suspension is centrifuged at high speed, pelleting the liposomes and leaving the free drug in the supernatant. The supernatant is then carefully collected for analysis.

  • Dialysis: The liposome formulation is placed in a dialysis bag with a specific molecular weight cut-off and dialyzed against a suitable buffer to remove the free drug.

b. Quantification of Encapsulated Drug:

  • Sample Preparation:

    • An aliquot of the liposome suspension (post-separation of free drug) is taken.

    • The liposomes are lysed to release the encapsulated drug. This is typically achieved by adding a solvent that disrupts the lipid bilayer, such as methanol or a detergent solution (e.g., 0.1% Triton X-100).

  • HPLC Analysis:

    • Mobile Phase: A suitable mobile phase is prepared. For reverse-phase HPLC (commonly used for many drugs), this is often a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Column: A C18 column is frequently used.

    • Injection: A defined volume of the lysed liposome sample is injected into the HPLC system.

    • Detection: The drug is detected using a UV-Vis or fluorescence detector at its maximum absorbance or emission wavelength.

  • Calculation of Drug Loading Efficiency:

    • A standard curve of the free drug is prepared by injecting known concentrations.

    • The concentration of the drug in the lysed liposome sample is determined from the standard curve.

    • The Encapsulation Efficiency (EE%) is calculated using the following formula: EE% = (Mass of encapsulated drug / Total mass of drug) x 100

UV-Vis Spectrophotometry

This method is simpler and faster than HPLC but may be less specific if other components in the formulation absorb at the same wavelength as the drug.

  • Separation of Free Drug: As described in the HPLC protocol (SEC, ultracentrifugation, or dialysis).

  • Quantification of Encapsulated Drug:

    • The liposomes are lysed as described previously.

    • The absorbance of the resulting solution is measured at the wavelength of maximum absorbance (λmax) of the drug using a UV-Vis spectrophotometer.

  • Calculation:

    • A standard curve of the free drug is generated by measuring the absorbance of known concentrations.

    • The concentration of the encapsulated drug is determined from the standard curve.

    • The EE% is calculated as described for the HPLC method.

Fluorescence Spectroscopy

This highly sensitive method is suitable for fluorescent drugs or drugs that can be fluorescently labeled.

  • Separation of Free Drug: As described in the HPLC protocol.

  • Quantification of Encapsulated Drug:

    • The liposomes are lysed.

    • The fluorescence intensity of the solution is measured using a spectrofluorometer at the appropriate excitation and emission wavelengths.

  • Calculation:

    • A standard curve is prepared using known concentrations of the free drug.

    • The concentration of the encapsulated drug is determined from the standard curve.

    • The EE% is calculated as described above.

Visualizing the Workflow and Influencing Factors

To better understand the process of validating drug loading efficiency and the factors that can affect it, the following diagrams are provided.

Experimental Workflow for Determining Drug Loading Efficiency cluster_prep Liposome Preparation cluster_sep Separation of Free Drug cluster_quant Quantification cluster_calc Calculation prep Prepare this compound Liposome Formulation load Load Drug (Active or Passive) prep->load sep_method Size Exclusion Chromatography OR Ultracentrifugation OR Dialysis load->sep_method Separate Free Drug from Liposomes lysis Lyse Liposomes to Release Encapsulated Drug sep_method->lysis Collect Liposome Fraction quant_method HPLC OR UV-Vis Spectrophotometry OR Fluorescence Spectroscopy lysis->quant_method calc Calculate Drug Loading Efficiency (%) quant_method->calc

Figure 1. Experimental workflow for determining drug loading efficiency.

Factors Influencing Drug Loading Efficiency cluster_drug Drug Properties cluster_lipo Liposome Properties cluster_method Methodological Parameters dle Drug Loading Efficiency solubility Solubility (Hydrophilic/Lipophilic) solubility->dle pka pKa pka->dle mw Molecular Weight mw->dle lipid_comp Lipid Composition (e.g., presence of DBCO) lipid_comp->dle size Particle Size size->dle charge Surface Charge charge->dle loading_method Loading Method (Active vs. Passive) loading_method->dle drug_lipid_ratio Drug-to-Lipid Ratio drug_lipid_ratio->dle ph_gradient pH Gradient ph_gradient->dle

Figure 2. Key factors that can influence the drug loading efficiency of liposomes.

Conclusion

Validating the drug loading efficiency of this compound liposomes is a critical step in the development of targeted drug delivery systems. While direct comparative data for this specific formulation remains to be extensively published, researchers can leverage established methods such as HPLC, UV-Vis spectrophotometry, and fluorescence spectroscopy. The choice of method will depend on the physicochemical properties of the drug and the available instrumentation. By carefully controlling for the various factors that influence encapsulation, researchers can optimize their formulations and ensure the reliable and reproducible delivery of therapeutic agents. The provided protocols and diagrams serve as a foundational resource for scientists and developers working at the forefront of nanomedicine.

References

A Head-to-Head Comparison: DSPE-PEG(46)-DBCO Targeted Liposomes for In Vitro and In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a robust and efficient targeting strategy for liposomal drug delivery is paramount. This guide provides an objective, data-driven comparison of liposomes functionalized with DSPE-PEG(46)-DBCO against two common alternatives: DSPE-PEG-Maleimide and DSPE-PEG-NHS ester. By examining key performance indicators from conjugation efficiency to in vivo therapeutic efficacy, this document aims to inform the selection of the optimal targeting chemistry for your research needs.

Liposomal nanoparticles have emerged as a leading platform for targeted drug delivery, offering the potential to enhance therapeutic efficacy while minimizing off-target toxicity. The effectiveness of these nanocarriers hinges on the strategic attachment of targeting ligands to their surface, a process governed by the choice of conjugation chemistry. Among the various methods, copper-free click chemistry utilizing DSPE-PEG-DBCO has gained significant traction due to its high efficiency and biocompatibility. This guide presents a comparative analysis of this modern approach against the more traditional maleimide-thiol and NHS ester-amine coupling methods.

Performance at a Glance: A Comparative Summary

The following tables summarize the key quantitative data gathered from various studies to provide a comparative overview of the three targeting strategies. It is important to note that direct head-to-head comparisons across all parameters in a single study are limited; therefore, data has been synthesized from multiple sources to provide a comprehensive, albeit context-dependent, overview.

Parameter DSPE-PEG-DBCO (Click Chemistry) DSPE-PEG-Maleimide (Thiol-Maleimide Coupling) DSPE-PEG-NHS Ester (Amine Coupling) Key Considerations
Ligand Conjugation Efficiency High (often >80%)[1]Moderate to High (can be variable, ~50-95%)Moderate (can be variable and pH-dependent)DBCO chemistry is generally more efficient and reproducible. Maleimide reactivity can be compromised by hydrolysis.[2] NHS esters are susceptible to hydrolysis.
Reaction Conditions Physiological (pH 7.4, 37°C)Near-neutral pH (6.5-7.5)pH 7-9DBCO click chemistry is bio-orthogonal and proceeds well under physiological conditions. Maleimide and NHS ester chemistries have more stringent pH requirements.
Specificity High (bio-orthogonal)High (specific for thiols)Moderate (reacts with primary amines, e.g., lysine residues)The bio-orthogonality of the DBCO-azide reaction prevents side reactions with biological molecules. Maleimide can cross-react with other nucleophiles. NHS esters can react with multiple amine groups on a protein, leading to heterogeneity.
Stability of Linkage High (stable triazole ring)High (stable thioether bond)High (stable amide bond)All three methods form stable covalent bonds under physiological conditions.
Potential for Side Reactions LowModerate (potential for maleimide hydrolysis and off-target reactions)[2]High (potential for reaction with multiple amines, hydrolysis)The clean reactivity of click chemistry minimizes the generation of unwanted byproducts.
Parameter DSPE-PEG-DBCO Liposomes DSPE-PEG-Maleimide Liposomes DSPE-PEG-NHS Ester Liposomes Key Considerations
Cellular Uptake Efficient, ligand-dependentEfficient, ligand-dependent[3][4]Efficient, ligand-dependentCellular uptake is primarily determined by the targeting ligand and receptor density on the target cells. However, the conjugation chemistry can influence the orientation and availability of the ligand.
In Vitro Cytotoxicity (Drug-Loaded) High, target-specificHigh, target-specificHigh, target-specificThe cytotoxicity of drug-loaded liposomes is a function of drug release and cellular internalization, both of which are influenced by the targeting efficiency.
In Vivo Biodistribution Favorable tumor accumulation, lower off-target uptakeCan exhibit increased uptake in organs like the lungs and liverBiodistribution is influenced by the targeting ligand and PEGylation.Studies have shown that DBCO-conjugated liposomes can have a more favorable biodistribution profile with less non-specific organ accumulation compared to maleimide-conjugated liposomes.
In Vivo Therapeutic Efficacy Potentially superior due to higher targeting efficiency and better biodistributionEffective, but may be limited by off-target effects and lower conjugation efficiencyEffective, but can be variable due to conjugation heterogeneityEnhanced tumor accumulation and reduced systemic toxicity of DBCO-targeted liposomes can translate to improved therapeutic outcomes.
Immunogenicity Generally lowCan induce complement activationCan be immunogenic depending on the ligand and conjugation densityThe maleimide group itself has been shown to contribute to complement activation, a potential concern for in vivo applications.

Visualizing the Process: Experimental Workflows and Targeting Mechanisms

To further elucidate the methodologies and principles discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflows for liposome preparation and targeting, as well as the chemical mechanisms of ligand conjugation.

Liposome_Preparation_Workflow cluster_prep Liposome Preparation cluster_conjugation Targeting Ligand Conjugation start Lipid Mixture (e.g., DOPC, Cholesterol, DSPE-PEG-Functional) film Thin Lipid Film Formation (Rotary Evaporation) start->film hydration Hydration (with buffer or drug solution) film->hydration extrusion Extrusion (Size Homogenization) hydration->extrusion liposomes Unilamellar Liposomes extrusion->liposomes reaction Conjugation Reaction (e.g., Click Chemistry, Thiol-Maleimide) liposomes->reaction ligand Targeting Ligand (with complementary reactive group) ligand->reaction purification Purification (e.g., Size Exclusion Chromatography) reaction->purification targeted_liposomes Targeted Liposomes purification->targeted_liposomes Conjugation_Mechanisms cluster_dbco DSPE-PEG-DBCO (Click Chemistry) cluster_maleimide DSPE-PEG-Maleimide cluster_nhs DSPE-PEG-NHS Ester dbco Liposome-PEG-DBCO triazole Stable Triazole Linkage dbco->triazole azide Azide-Ligand azide->triazole maleimide Liposome-PEG-Maleimide thioether Stable Thioether Bond maleimide->thioether thiol Thiol-Ligand thiol->thioether nhs Liposome-PEG-NHS amide Stable Amide Bond nhs->amide amine Amine-Ligand amine->amide

References

A Comparative Guide to Quality Control of DSPE-PEG46-DBCO Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the quality control (QC) parameters for 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-dibenzocyclooctyne (DSPE-PEG46-DBCO). It offers a comparative analysis with a common alternative, DSPE-PEG-Azide, and includes detailed experimental protocols and supporting data to aid researchers in selecting and verifying the quality of these critical reagents for applications in bioconjugation, drug delivery, and nanoparticle functionalization.

Introduction to this compound

This compound is a heterobifunctional linker comprising a phospholipid (DSPE), a polyethylene glycol (PEG) spacer with 46 PEG units, and a dibenzocyclooctyne (DBCO) group. The DSPE moiety allows for the incorporation of the linker into lipid-based nanoparticles, such as liposomes, while the hydrophilic PEG chain provides a "stealth" layer, reducing non-specific protein binding and prolonging circulation time. The DBCO group is the reactive handle for copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), enabling the covalent attachment of azide-modified molecules in a highly efficient and bioorthogonal manner. Given its critical role in the final conjugate, stringent quality control of the this compound reagent is paramount to ensure reproducibility and efficacy in research and therapeutic applications.

Key Quality Control Parameters

The quality of this compound is assessed through a combination of analytical techniques that confirm its identity, purity, and the integrity of its functional components. The primary alternative for copper-free click chemistry applications is often a DSPE-PEG derivative with a complementary functional group, such as an azide (DSPE-PEG-Azide). The following table summarizes the key QC parameters for both reagents.

ParameterThis compoundDSPE-PEG-AzideAnalytical Method(s)
Appearance White to off-white solidWhite to off-white solidVisual Inspection
Identity & Structure Confirmed by characteristic peaks of DSPE, PEG, and DBCO moietiesConfirmed by characteristic peaks of DSPE, PEG, and the absence of DBCO peaks¹H NMR Spectroscopy
Purity Typically ≥95%Typically ≥95%High-Performance Liquid Chromatography (HPLC) with UV and/or ELSD/CAD detection
Molecular Weight Average MW ~3105 Da, with a characteristic polydisperse distributionVaries with PEG length, with a characteristic polydisperse distributionMatrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Functionality Reactivity of DBCO group confirmed by reaction with an azide-containing moleculeReactivity of azide group confirmed by reaction with a DBCO or other strained alkyneFunctional Assay (e.g., small-scale click reaction followed by LC-MS or fluorescence analysis)
Solubility Soluble in chloroform, DMSO, and warm waterSoluble in chloroform, DMSO, and warm waterVisual Inspection

Performance Comparison: this compound vs. DSPE-PEG-Azide in SPAAC

The primary performance metric for these reagents is their reactivity in the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO moiety in this compound is specifically designed for rapid and efficient copper-free click chemistry.

Performance MetricThis compoundDSPE-PEG-AzideSupporting Data
Reaction Kinetics HighReacts with a strained alkyne (e.g., DBCO)The reaction of DBCO with an azide is characterized by a high second-order rate constant. For example, the reaction of DBCO with benzyl azide has a reported rate constant of 0.24 M⁻¹s⁻¹ in a CH₃CN:H₂O (3:1) mixture[1]. This rapid kinetics allows for efficient conjugation at low concentrations and under physiological conditions.
Bioorthogonality Excellent; DBCO is highly selective for azides and does not react with other biological functional groups.Excellent; Azides are highly selective for strained alkynes and do not react with other biological functional groups.The SPAAC reaction is widely recognized for its bioorthogonality, enabling its use in complex biological media and even in living cells[2].
Stability The DBCO group is stable under typical storage and reaction conditions.The azide group is stable under typical storage and reaction conditions.Both functional groups are known to be stable for extended periods when stored properly (e.g., at -20°C, protected from light)[3][4].

Experimental Protocols

Detailed methodologies for the key quality control experiments are provided below.

¹H NMR Spectroscopy for Identity and Structure Confirmation

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound reagent in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O).

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • DSPE moiety: Look for characteristic signals from the fatty acid chains (multiple peaks between ~0.8-2.5 ppm) and the glycerol backbone.

    • PEG spacer: A prominent, broad singlet around 3.6 ppm corresponds to the repeating ethylene glycol units (-O-CH₂-CH₂-O-).

    • DBCO group: Aromatic protons of the dibenzocyclooctyne group will appear in the downfield region of the spectrum (typically between 7.0 and 8.0 ppm). The presence and correct integration of these signals are crucial for confirming the identity of the reagent.

A representative ¹H NMR spectrum for a similar DSPE-PEG conjugate is shown in the supplementary materials of a study on DSPE-PEG3400-NHS, which highlights the characteristic PEG peak at 3.61 ppm and fatty acid chain signals at 1.19 ppm and 0.79 ppm[5].

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Protocol:

  • System: A standard HPLC system equipped with a UV detector and/or an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., 200 mM ammonium acetate, pH 4.0) is often effective. An isocratic method with a high percentage of the organic phase can also be used. For example, a mobile phase of methanol:200 mM ammonium acetate buffer (pH 4.0) (98:2, v/v) has been successfully used for the analysis of DSPE-PEG.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: The DBCO group has a UV absorbance that can be monitored (typically around 290 nm).

    • ELSD/CAD: These detectors are universal for non-volatile analytes and are well-suited for detecting the DSPE-PEG backbone, which lacks a strong chromophore.

  • Data Analysis: Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram. A typical purity specification is >95%.

MALDI-TOF Mass Spectrometry for Molecular Weight Determination

Protocol:

  • Sample Preparation:

    • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent like 50% acetonitrile with 0.1% trifluoroacetic acid (TFA).

    • Analyte Solution: Dissolve the this compound reagent in the same solvent at a concentration of approximately 1 mg/mL.

    • Spotting: Mix the matrix and analyte solutions (e.g., in a 5:1 ratio) and spot 0.5-1 µL of the mixture onto the MALDI target plate. Allow the spot to air dry completely.

  • Instrument: A MALDI-TOF mass spectrometer operating in reflector positive ion mode.

  • Data Acquisition: Acquire the mass spectrum across a mass range that encompasses the expected molecular weight of the reagent (e.g., 1000-5000 Da).

  • Data Analysis: The spectrum will show a distribution of peaks, each separated by 44 Da, corresponding to the mass of a single ethylene glycol unit. This distribution reflects the polydispersity of the PEG chain. The average molecular weight can be calculated from this distribution. The presence of a single distribution centered around the expected mass confirms the integrity of the PEG chain and the overall molecular weight of the reagent. Representative MALDI-TOF spectra of DSPE-PEG conjugates show this characteristic distribution.

Visualizations

G cluster_synthesis Synthesis cluster_qc Quality Control cluster_analysis Analytical Methods cluster_release Product Release DSPE_amine DSPE-PEG-Amine DSPE_PEG46_DBCO This compound (Crude Product) DSPE_amine->DSPE_PEG46_DBCO Amidation DBCO_NHS DBCO-NHS Ester DBCO_NHS->DSPE_PEG46_DBCO Purification Purification (e.g., Chromatography) DSPE_PEG46_DBCO->Purification QC_Testing QC Testing Purification->QC_Testing NMR ¹H NMR (Identity) QC_Testing->NMR HPLC HPLC (Purity) QC_Testing->HPLC MS MALDI-TOF MS (Molecular Weight) QC_Testing->MS Final_Product Qualified this compound QC_Testing->Final_Product Pass G cluster_reagents Reactants cluster_reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_product Product DSPE_DBCO This compound Reaction Copper-Free Physiological Conditions DSPE_DBCO->Reaction Azide_Molecule Azide-Modified Molecule (e.g., Peptide, Drug) Azide_Molecule->Reaction Conjugate DSPE-PEG-Triazole-Molecule Reaction->Conjugate Stable Triazole Linkage

References

DSPE-PEG-DBCO vs. Cholesterol-PEG-DBCO: A Comparative Guide for Cell Membrane Insertion

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a lipid anchor for cell membrane modification is a critical decision that can significantly impact the outcome of their experiments. This guide provides a detailed comparison of two commonly used lipid anchors, DSPE-PEG-DBCO and Cholesterol-PEG-DBCO, focusing on their performance in cell membrane insertion. The information presented is based on available experimental data to assist you in selecting the optimal reagent for your research needs.

Executive Summary

Both DSPE-PEG-DBCO and Cholesterol-PEG-DBCO are effective reagents for anchoring molecules to the cell membrane via a polyethylene glycol (PEG) linker and a dibenzocyclooctyne (DBCO) group for subsequent click chemistry reactions. However, experimental evidence suggests that their performance can differ in terms of insertion efficiency and stability, which appears to be cell-type dependent.

A key study directly comparing the two molecules in RAW 264.7 macrophage cells found that the cholesterol-based anchor (Cholesterol-PEG-DBCO) exhibited a higher cell membrane incorporation efficiency with less internalization compared to the phospholipid-based anchor (DSPE-PEG-DBCO).[1][2] Conversely, other research has demonstrated the successful and non-toxic membrane insertion of DSPE-PEG-DBCO in various other cell lines, including MCF-7 and Raji cells.[3]

Performance Data Comparison

The following tables summarize the quantitative data from comparative studies.

Table 1: Cell Membrane Incorporation Efficiency

Cell LineLipid AnchorConcentrationIncubation TimeIncorporation Efficiency (% of positive cells)Reference
RAW 264.7Cholesterol-PEG2000-DBCO10 µM20 min~81%[1][2]
RAW 264.7DSPE-PEG2000-DBCO10 µM20 minLower than Cholesterol-PEG-DBCO (qualitative)
RAW 264.7Cholesterol-PEG2000-DBCO5 µM20 min~78%
RAW 264.7DSPE-PEG2000-DBCO5 µM20 minLower than Cholesterol-PEG-DBCO (qualitative)

Table 2: Cell Viability

Cell LineLipid AnchorConcentrationEffect on ViabilityReference
MCF-7, RajiDSPE-PEG2000-DBCOUp to 100 µMNo effect
RAW 264.7Cholesterol-PEG2000-DBCONot specifiedLow cytotoxicity
RAW 264.7DSPE-PEG2000-DBCONot specifiedLow cytotoxicity

Experimental Methodologies

Below are detailed protocols for key experiments cited in the comparison.

Protocol 1: Cell Membrane Insertion and Detection

This protocol is adapted from studies on RAW 264.7, MCF-7, and Raji cells.

Materials:

  • DSPE-PEG-DBCO or Cholesterol-PEG-DBCO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium appropriate for the cell line

  • Azide-PEG4-Biotin

  • Streptavidin-FITC (or other fluorescently labeled streptavidin)

  • Flow cytometer

  • Confocal microscope

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. For adherent cells, detach them using a non-enzymatic cell dissociation buffer. Wash the cells with PBS.

  • Lipid Insertion: Resuspend the cells in PBS (or cell culture medium) at a concentration of 1 x 10^6 cells/mL. Add the DSPE-PEG-DBCO or Cholesterol-PEG-DBCO to the cell suspension at the desired final concentration (e.g., 5-10 µM).

  • Incubation: Incubate the cells with the lipid anchor for a specified time (e.g., 20 minutes) at 37°C.

  • Washing: After incubation, wash the cells three times with cold PBS to remove any unincorporated lipid anchor.

  • Click Chemistry Reaction: To detect the incorporated DBCO groups, resuspend the cells in a solution containing Azide-PEG4-Biotin and incubate for 1 hour at room temperature.

  • Fluorescent Labeling: Wash the cells to remove excess Azide-PEG4-Biotin. Resuspend the cells in a solution containing a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-FITC) and incubate for 30 minutes in the dark.

  • Analysis: Wash the cells to remove unbound streptavidin. Analyze the cells by flow cytometry to quantify the percentage of fluorescently labeled cells and the mean fluorescence intensity. For visualization, cells can be imaged using a confocal microscope.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess cell viability after lipid anchor insertion.

Materials:

  • Cells modified with DSPE-PEG-DBCO or Cholesterol-PEG-DBCO

  • Control (unmodified) cells

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Seeding: Seed the modified and control cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • MTT Addition: The following day, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: After the incubation period, remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability of the treated cells relative to the untreated control cells.

Visualized Workflows and Concepts

The following diagrams illustrate the experimental workflow and the molecular structures involved in cell membrane insertion.

G cluster_workflow Experimental Workflow for Cell Membrane Insertion Cell Culture Cell Culture Lipid Incubation Lipid Incubation Cell Culture->Lipid Incubation Cells + Lipid-PEG-DBCO Washing Washing Lipid Incubation->Washing Remove excess lipid Click Reaction Click Reaction Washing->Click Reaction Add Azide-Biotin Fluorescent Labeling Fluorescent Labeling Click Reaction->Fluorescent Labeling Add Streptavidin-Fluorophore Analysis Analysis Fluorescent Labeling->Analysis Flow Cytometry / Microscopy

Caption: A streamlined workflow for modifying cell membranes with lipid-PEG-DBCO constructs.

G cluster_molecules Molecular Structures for Membrane Insertion cluster_membrane Cell Membrane DSPE DSPE-PEG-DBCO DSPE Anchor PEG Spacer DBCO p2 DSPE:head->p2 Hydrophobic Insertion Cholesterol Cholesterol-PEG-DBCO Cholesterol Anchor PEG Spacer DBCO p5 Cholesterol:head->p5 Hydrophobic Insertion p1 p3 p4 p6

Caption: Comparison of DSPE and Cholesterol anchors for membrane insertion.

Conclusion

The selection between DSPE-PEG-DBCO and Cholesterol-PEG-DBCO for cell membrane insertion should be guided by the specific cell type and experimental goals. While Cholesterol-PEG-DBCO may offer higher insertion efficiency in certain cells like macrophages, DSPE-PEG-DBCO has proven to be a versatile and non-toxic option for various other cell lines. It is recommended to perform pilot experiments to determine the optimal lipid anchor and concentration for your specific application. The hydrophobicity of the DBCO group itself may also play a role in membrane interactions and should be a consideration in experimental design. Both reagents are powerful tools for cell surface engineering, enabling a wide range of applications in targeted drug delivery, cell tracking, and fundamental biological studies.

References

Assessing the Biocompatibility of DSPE-PEG46-DBCO Based Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of nanomedicine, the biocompatibility of novel drug delivery systems is a paramount consideration for their clinical translation. This guide provides a comparative assessment of the biocompatibility of nanoparticles functionalized with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-46]-dibenzocyclooctyne (DSPE-PEG46-DBCO). Due to the limited availability of specific biocompatibility data for the PEG46 variant, this guide will leverage data from closely related DSPE-PEG-DBCO constructs, primarily those with a PEG2000 linker, to provide a foundational comparison against other commonly employed nanoparticle platforms. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their nanoparticle design and selection process.

Executive Summary

Comparative Biocompatibility Analysis

To facilitate a clear comparison, the following tables summarize the available data on the cytotoxicity, immunogenicity, and in vivo toxicity of these nanoparticle systems.

Table 1: In Vitro Cytotoxicity Data

Nanoparticle TypeCell Line(s)AssayKey Findings
DSPE-PEG-DBCO Nanoparticles (surrogate data) RAW 264.7Not specifiedMinimal to no cytotoxicity observed.[1]
DSPE-PEG-Maleimide Liposomes 4T1MTT AssayBlank liposomes showed minimal cytotoxicity.[2][3]
Polymeric Nanoparticles (PLGA) VariousWST AssayCell viability greater than 75% observed.[4]
Solid Lipid Nanoparticles (SLNs) Murine Peritoneal MacrophagesMTT AssayConcentration-dependent cytotoxicity observed.[5]

Table 2: In Vitro Immunogenicity Data

Nanoparticle TypeCell Type(s)Cytokines MeasuredKey Findings
DSPE-PEG-DBCO Nanoparticles (surrogate data) Murine Macrophages (RAW264.7)Not specifiedGenerally low immunogenic profile expected due to PEGylation.
DSPE-PEG-Maleimide Liposomes Not specifiedNot specifiedPEGylation is known to reduce immunogenicity.
Polymeric Nanoparticles (PLGA) Murine MacrophagesIL-6, MCP-1, TNF-αCan modulate cytokine secretion, with some formulations showing inhibitory effects on LPS-induced inflammation.
Solid Lipid Nanoparticles (SLNs) Murine Peritoneal MacrophagesIL-6, IL-12, TNF-αDid not induce pro-inflammatory cytokines at low concentrations. High concentrations led to a decrease in IL-6, likely due to cytotoxicity.

Table 3: In Vivo Toxicity Data

Nanoparticle TypeAnimal ModelAdministration RouteKey Findings
DSPE-PEG-DBCO Nanoparticles (surrogate data) MiceIntravenousGenerally well-tolerated with no significant signs of toxicity. PEGylation prolongs circulation time.
DSPE-PEG-Maleimide Liposomes MiceNot specifiedGenerally considered safe for in vivo use.
Polymeric Nanoparticles (PLGA) Balb/C MiceOralNo specific anatomical pathological changes or tissue damage observed.
Solid Lipid Nanoparticles (SLNs) Not specifiedNot specifiedToxicity is dependent on the lipid matrix and concentration.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of nanoparticle biocompatibility. Below are standard protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals that are insoluble in aqueous solutions.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Replace the medium with fresh medium containing various concentrations of the nanoparticles and incubate for 24-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control cells.

2. Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, serving as an indicator of cytotoxicity.

  • Protocol:

    • Seed cells in a 96-well plate and treat with nanoparticles as described for the MTT assay.

    • Collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

    • LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

    • The generated NADH reduces the tetrazolium salt to a colored formazan product.

    • Measure the absorbance at a specific wavelength (e.g., 490 nm).

    • The amount of color formed is proportional to the number of lysed cells.

In Vitro Immunogenicity Assay

1. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification (TNF-α and IL-6)

ELISA is used to measure the concentration of specific cytokines released by immune cells in response to nanoparticle exposure.

  • Protocol:

    • Culture immune cells (e.g., peripheral blood mononuclear cells or macrophages) with the nanoparticles for 24 hours.

    • Collect the cell culture supernatant.

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6).

    • Add the cell culture supernatant to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a chromogenic substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.

    • Quantify the cytokine concentration using a standard curve.

In Vivo Toxicity Assessment

1. Acute and Sub-acute Toxicity Studies in Mice

These studies evaluate the potential adverse effects of nanoparticles after single or repeated administrations.

  • Protocol:

    • Administer the nanoparticles to mice via the intended route (e.g., intravenous injection).

    • Monitor the animals for clinical signs of toxicity, body weight changes, and mortality for a defined period (e.g., 14 days for acute toxicity).

    • At the end of the study, collect blood for hematological and serum biochemical analysis.

    • Perform a complete necropsy and collect major organs (liver, spleen, kidneys, heart, lungs) for histopathological examination.

    • Analyze the data for any significant differences between the treated and control groups.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_Cytotoxicity cluster_workflow In Vitro Cytotoxicity Assessment Workflow cluster_assays Cytotoxicity Assays start Seed Cells in 96-well Plate treatment Treat with Nanoparticles (Varying Concentrations) start->treatment incubation Incubate for 24-72h treatment->incubation mtt_assay MTT Assay (Metabolic Activity) incubation->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay measurement Measure Absorbance mtt_assay->measurement ldh_assay->measurement analysis Data Analysis (% Cell Viability) measurement->analysis end Results analysis->end

Caption: Workflow for in vitro cytotoxicity assessment.

Signaling_Pathway_Inflammation cluster_pathway Nanoparticle-Induced Inflammatory Signaling NP Nanoparticles Cell Immune Cell (e.g., Macrophage) NP->Cell Uptake Receptor Pattern Recognition Receptors (e.g., TLRs) Cell->Receptor Recognition Signaling Intracellular Signaling (e.g., NF-κB, MAPK) Receptor->Signaling Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Signaling->Cytokines Production & Release Inflammation Inflammatory Response Cytokines->Inflammation

References

A Researcher's Guide to Spectrophotometric Quantification of DSPE-PEG-DBCO Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, precise quantification of bioconjugation is paramount. The conjugation of DSPE-PEG-DBCO to azide-containing molecules via copper-free click chemistry is a widely used strategy for creating targeted drug delivery systems, functionalized nanoparticles, and other advanced therapeutics.[1][2][3][4] This guide provides a comparative overview of spectrophotometric methods to quantify this conjugation, complete with experimental protocols and supporting data to facilitate informed decisions in the laboratory.

Comparison of Spectrophotometric Quantification Methods

The primary spectrophotometric methods for quantifying DSPE-PEG-DBCO conjugation leverage the unique absorbance properties of the dibenzocyclooctyne (DBCO) group. DBCO exhibits a characteristic absorbance maximum in the UV range, which is altered upon its reaction with an azide in the strain-promoted azide-alkyne cycloaddition (SPAAC), also known as copper-free click chemistry.[5]

Two main approaches can be employed:

  • Direct Quantification of DBCO Incorporation: This method is used to determine the amount of DBCO present on a molecule (e.g., a protein, antibody, or nanoparticle) before the conjugation reaction with an azide-containing molecule. It is crucial for calculating the degree of labeling (DOL).

  • Quantification of Conjugation via DBCO Absorbance Disappearance: This method monitors the decrease in the characteristic DBCO absorbance peak as the click reaction proceeds, allowing for the quantification of the extent of conjugation.

Method Principle Wavelength (λmax) Advantages Limitations
Direct Quantification of DBCO Measurement of the characteristic absorbance of the DBCO group to determine its concentration.~309 nm- Quick and simple for determining the degree of labeling (DOL). - Non-destructive. - Requires common laboratory equipment.- Indirect method for assessing conjugation. - Can be affected by other molecules that absorb in the same region.
Quantification via DBCO Disappearance Monitoring the decrease in absorbance at the DBCO λmax as it reacts with an azide. The triple bond of DBCO has an absorption band that disappears upon cycloaddition.~308-310 nm- Allows for real-time or endpoint analysis of the conjugation reaction. - Provides a direct measure of conjugation efficiency.- Requires careful baseline correction and subtraction of any background absorbance. - The triazole product may have some residual absorbance in the same region.

Experimental Protocols

Method 1: Direct Quantification of DBCO Incorporation and Degree of Labeling (DOL)

This protocol is adapted for a protein or antibody labeled with a DBCO-containing reagent, but the principle can be applied to other molecules.

Objective: To determine the number of DBCO molecules conjugated per protein/antibody molecule.

Materials:

  • DBCO-labeled protein/antibody sample

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • UV-Vis spectrophotometer (a NanoDrop is recommended for convenience)

  • Quartz cuvettes or appropriate pedestal for NanoDrop

Procedure:

  • If necessary, purify the DBCO-labeled protein/antibody to remove any unreacted DBCO reagent.

  • For samples with high concentrations, dilute a small amount of the purified conjugate in PBS.

  • Measure the absorbance of the sample at 280 nm (A280) and ~309 nm (A309).

  • Calculate the concentration of the protein and the DBCO group using the Beer-Lambert law (A = εcl), where:

    • A is the absorbance

    • ε is the molar extinction coefficient (in M⁻¹cm⁻¹)

    • c is the concentration (in M)

    • l is the path length (typically 1 cm)

Calculations: The molar extinction coefficient for DBCO is approximately 12,000 M⁻¹cm⁻¹ at 309 nm. The molar extinction coefficient for a typical IgG at 280 nm is 203,000 M⁻¹cm⁻¹.

A correction factor is needed for the absorbance at 280 nm because the DBCO group also absorbs at this wavelength.

  • Corrected Absorbance at 280 nm (A280_corr): A280_corr = A280 - (A309 * Correction_Factor) The correction factor for DBCO at 280 nm is approximately 0.90 to 1.089.

  • Concentration of Protein (M): [Protein] = A280_corr / ε_protein_280

  • Concentration of DBCO (M): [DBCO] = A309 / ε_DBCO_309

  • Degree of Labeling (DOL): DOL = [DBCO] / [Protein]

Method 2: Quantification of Conjugation via DBCO Absorbance Disappearance

Objective: To quantify the extent of the reaction between a DSPE-PEG-DBCO lipid and an azide-containing molecule.

Materials:

  • DSPE-PEG-DBCO

  • Azide-containing molecule

  • Reaction buffer (e.g., PBS, HEPES)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a solution of DSPE-PEG-DBCO at a known concentration in the reaction buffer.

  • Measure the initial absorbance spectrum of the DSPE-PEG-DBCO solution from 235-400 nm to determine the initial absorbance at ~309 nm (A_initial).

  • Add the azide-containing molecule to the DSPE-PEG-DBCO solution to initiate the click reaction.

  • At various time points, or at the end of the reaction, measure the absorbance spectrum of the reaction mixture.

  • Record the final absorbance at ~309 nm (A_final).

Calculations:

  • Change in Absorbance (ΔA): ΔA = A_initial - A_final

  • Concentration of Reacted DBCO (M): [Reacted DBCO] = ΔA / (ε_DBCO_309 * l)

  • Conjugation Efficiency (%): Conjugation Efficiency = ([Reacted DBCO] / [Initial DBCO]) * 100

Visualizing the Workflows

experimental_workflow_1 cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_calculation Data Analysis start Start with DBCO-labeled sample purify Purify sample to remove excess DBCO start->purify dilute Dilute sample in buffer purify->dilute measure Measure Absorbance at 280 nm & 309 nm dilute->measure correct_a280 Correct A280 for DBCO absorbance measure->correct_a280 calc_conc Calculate Protein & DBCO concentrations correct_a280->calc_conc calc_dol Calculate Degree of Labeling (DOL) calc_conc->calc_dol

experimental_workflow_2 cluster_initial Initial State cluster_reaction Conjugation Reaction cluster_final Final Measurement & Analysis start Prepare DSPE-PEG-DBCO solution measure_initial Measure initial absorbance at ~309 nm (A_initial) start->measure_initial add_azide Add azide-containing molecule measure_initial->add_azide incubate Incubate for reaction to proceed add_azide->incubate measure_final Measure final absorbance at ~309 nm (A_final) incubate->measure_final calculate Calculate conjugation efficiency from ΔA measure_final->calculate

Alternative Methods

While UV-Vis spectrophotometry is a convenient and accessible method, other techniques can provide more detailed and sensitive quantification of DSPE-PEG-DBCO conjugation.

Method Principle Advantages Limitations
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity. The hydrophobic DBCO group alters the retention time of the labeled molecule.- High resolution and sensitivity. - Provides both qualitative and quantitative data. - Can be used for purification.- Can be time-consuming. - Requires specialized equipment.
Mass Spectrometry (e.g., MALDI-TOF) Measures the mass-to-charge ratio of molecules, allowing for the precise determination of molecular weight changes upon conjugation.- Provides direct confirmation of conjugation and the exact number of modifications. - Highly sensitive and specific.- Requires specialized instrumentation and expertise. - Can be destructive to the sample.

References

Safety Operating Guide

Proper Disposal of DSPE-PEG46-DBCO: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of DSPE-PEG46-DBCO (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Dibenzocyclooctyl(polyethylene glycol)-46]). Adherence to these procedures will mitigate risks and ensure compliance with standard laboratory safety protocols.

While this compound is often not classified as a hazardous substance, it is crucial to handle its disposal with care due to the reactivity of the dibenzocyclooctyne (DBCO) group and to prevent environmental contamination.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedures, it is imperative to consult your institution's specific Environmental Health & Safety (EHS) guidelines. The following table summarizes key safety information for handling this compound during the disposal process.

ParameterGuideline
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
Spill Procedures In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand), and place it in a sealed, labeled container for disposal as chemical waste.[1] Do not flush to the sewer.[1]
Incompatibilities Avoid mixing this compound waste with strong oxidizing agents.[1]
Storage of Waste Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste without explicit permission from your institution's EHS department.

Step 1: Waste Identification and Segregation
  • Identify all waste containing this compound. This includes the pure reagent, solutions, and any contaminated labware such as pipette tips, tubes, and gloves.

  • Segregate this compound waste. Keep it separate from other chemical waste streams to prevent accidental reactions.

Step 2: (Recommended) Quenching of the Reactive DBCO Group

The strained alkyne of the DBCO group is highly reactive. To neutralize this reactivity before disposal, a quenching step is recommended as a best practice.

Experimental Protocol for Quenching:

  • Prepare the quenching solution. For a solution of this compound waste, add a 1 M solution of Tris(hydroxymethyl)aminomethane (Tris) buffer (pH 8.0) to achieve a final concentration of approximately 100 mM.

  • React the mixture. Stir the mixture at room temperature for at least 30 minutes. The amine in the Tris buffer will react with and quench the unreacted DBCO groups.

Step 3: Containerization
  • Select an appropriate container. Use a chemically compatible and leak-proof container for collecting the quenched this compound waste. High-density polyethylene (HDPE) containers are generally suitable.

  • Ensure the container is in good condition. It should have a secure, tight-fitting lid.

  • Do not overfill. It is recommended to fill the container to no more than 80% of its capacity.

Step 4: Labeling
  • Label the container clearly. As soon as the first drop of waste is added, affix a "Hazardous Waste" or "Chemical Waste" tag, as required by your institution.

  • Include detailed information on the label:

    • The full chemical name: "this compound (quenched with Tris buffer)" and any solvents present.

    • An accurate estimation of the concentration and quantity of the waste.

    • The date of accumulation.

    • The name of the principal investigator or laboratory contact.

Step 5: Accumulation and Storage
  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Await pickup. Arrange for the disposal of the waste through your institution's licensed chemical waste disposal contractor.

Disposal of Empty Containers

Empty containers that held this compound should be handled as follows:

  • Triple rinse the container with a suitable solvent.

  • Collect the rinsate and add it to the chemical waste container for this compound.

  • Deface the original label on the empty container.

  • Dispose of the rinsed container in accordance with your institution's guidelines for non-hazardous laboratory glassware or plasticware.

Disposal Logic Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DSPE_PEG46_DBCO_Disposal start This compound Waste (Pure, Solutions, Contaminated Labware) segregate Segregate from other waste streams start->segregate Step 1 quench Quench DBCO Group (Recommended) with Tris Buffer segregate->quench Step 2 containerize Containerize in a leak-proof, compatible container (e.g., HDPE) quench->containerize Step 3 label Label as Chemical Waste with full contents and date containerize->label Step 4 store Store in designated Satellite Accumulation Area label->store Step 5 disposal Dispose via licensed chemical waste contractor store->disposal

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Dspe-peg46-dbco

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling DSPE-PEG46-DBCO. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and ensuring laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential. While some safety data sheets (SDS) for similar compounds indicate it is not a hazardous substance, others for related structures suggest potential hazards such as acute toxicity, skin and eye irritation, and respiratory irritation.[1] Therefore, it is prudent to adopt a conservative approach to safety. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentRationale
Eye Protection Chemical safety gogglesTo prevent eye contact which can cause serious irritation.[1]
Hand Protection Common chemical-resistant gloves (e.g., nitrile)To avoid skin contact, which may cause irritation.[1]
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hood.To avoid inhalation of any dust or aerosols.[1][2] A self-contained breathing apparatus may be necessary for firefighting.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is vital for the safe handling of this compound. The following workflow outlines the key steps from receiving to storage.

cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal receiving Receive Shipment inspection Inspect for Damage receiving->inspection storage Store at Recommended Temperature (-5°C) inspection->storage ppe Don Appropriate PPE storage->ppe weighing Weigh in Ventilated Area ppe->weighing dissolving Dissolve in Appropriate Solvent weighing->dissolving experiment Perform Experiment dissolving->experiment decontamination Decontaminate Work Surfaces experiment->decontamination waste_collection Collect Waste in Labeled Container decontamination->waste_collection disposal Dispose of as Chemical Waste waste_collection->disposal

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not flush down the sewer.
Contaminated Materials Items such as gloves, pipette tips, and paper towels that have come into contact with the chemical should be placed in a sealed, labeled chemical waste container for disposal.
Spills For small spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a chemical waste container. Ensure the area is well-ventilated.

First Aid Measures

In the event of exposure, immediate action is necessary. The following table provides first aid guidance.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give artificial respiration.
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing.
Eye Contact Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing.
Ingestion Rinse mouth with water. Do NOT induce vomiting.

Note: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. Therefore, it is imperative to handle this compound with care and to follow all safety precautions outlined in this guide. This information is intended as a guide and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional safety protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.